2-Phenylthiophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECUPGFJVNJNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375144 | |
| Record name | 2-Phenylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2688-96-2 | |
| Record name | 2-Phenylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylthiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Phenylthiophenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylthiophenol, also known as 2-phenylbenzenethiol, is a biaryl thiol compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a phenyl group ortho to a thiol functionality on a benzene ring, imparts distinct chemical reactivity that makes it a valuable building block for the synthesis of complex molecules, including novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a particular focus on its role in drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physical characteristics of a chemical are paramount for its safe handling and effective use in research and development.
Chemical Structure and Identifiers
-
IUPAC Name: 2-phenylbenzenethiol[1]
-
Synonyms: this compound, [1,1'-Biphenyl]-2-thiol, 2-Mercaptobiphenyl
-
CAS Number: 2688-96-2[1]
-
Molecular Formula: C₁₂H₁₀S[1]
-
Molecular Weight: 186.27 g/mol [1]
Physicochemical Data
A thorough understanding of the physicochemical properties of this compound is essential for designing synthetic routes and purification protocols. While comprehensive experimental data for this specific compound is not abundantly available in public literature, the following table summarizes key computed and available properties.
| Property | Value | Source |
| Molecular Weight | 186.27 g/mol | PubChem[1] |
| Molecular Formula | C₁₂H₁₀S | PubChem[1] |
| CAS Number | 2688-96-2 | PubChem[1] |
Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported in readily accessible literature. Researchers should consult supplier specifications or perform their own characterization.
Synthesis of this compound
The synthesis of this compound can be approached through various strategies common in the preparation of biaryl and thiol compounds. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Newman-Kwart Rearrangement
A classical and effective method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement. This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, provides a reliable route to the corresponding thiophenol.
Workflow for Newman-Kwart Rearrangement:
Caption: Newman-Kwart rearrangement for this compound synthesis.
Experimental Protocol (General):
-
Thiocarbamate Formation: 2-Phenylphenol is reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) in the presence of a base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent (e.g., DMF or acetone). The reaction mixture is typically stirred at room temperature or with gentle heating until completion.
-
Rearrangement: The isolated O-aryl thiocarbamate is heated to a high temperature (typically 200-300 °C), often without a solvent, to induce the rearrangement to the more thermodynamically stable S-aryl isomer.
-
Hydrolysis: The resulting S-aryl thiocarbamate is then hydrolyzed, for example, by refluxing with a strong base like sodium hydroxide in an alcoholic solvent, to yield the sodium salt of this compound.
-
Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate this compound, which can then be isolated by filtration or extraction and further purified by distillation or chromatography.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic methodologies offer alternative routes to this compound, often involving transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed coupling of a suitable aryl halide with a thiolating agent can be employed.
Workflow for Cross-Coupling Synthesis:
Caption: Cross-coupling approach to this compound.
Experimental Protocol (Conceptual):
-
Reaction Setup: A reaction vessel is charged with 2-bromobiphenyl, a suitable thiolating agent (e.g., sodium hydrosulfide or a protected thiol), a palladium or copper catalyst (e.g., Pd(OAc)₂, CuI), an appropriate ligand (e.g., a phosphine or diamine ligand), and an anhydrous solvent under an inert atmosphere.
-
Reaction: The mixture is heated to the required temperature and stirred for a specified period until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated through standard work-up procedures involving extraction and washing. The crude product is then purified, typically by column chromatography or distillation.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the thiol group, which can act as a nucleophile, a proton donor, or be oxidized. The adjacent phenyl group can exert steric and electronic effects on the reactivity of the thiol.
Nucleophilic Reactions
The thiolate anion, readily formed by deprotonation of the thiol with a base, is a potent nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions.
-
S-Alkylation and S-Arylation: The thiolate of this compound can react with alkyl halides or activated aryl halides (e.g., in Ullmann-type condensations) to form the corresponding thioethers. These reactions are fundamental in building more complex molecular architectures.
-
Michael Addition: As a soft nucleophile, the thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a key C-S bond-forming reaction in organic synthesis.
Oxidation
The thiol group is susceptible to oxidation. Mild oxidizing agents typically convert this compound to the corresponding disulfide, bis(2-biphenyl) disulfide. Stronger oxidizing agents can lead to the formation of sulfonic acids.
Acidity
Similar to other thiophenols, this compound is more acidic than its corresponding phenol analog, 2-phenylphenol. This increased acidity facilitates the formation of the thiolate anion under milder basic conditions.
Applications in Drug Discovery and Development
The structural features of this compound make it a valuable scaffold and building block in medicinal chemistry. Aromatic thioethers and related sulfur-containing heterocycles are present in a wide range of biologically active compounds.
Synthesis of Phenothiazine Analogs
Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that have found applications as antipsychotic, antihistaminic, and antiemetic drugs. This compound can be a precursor in the synthesis of certain phenothiazine analogs through cyclization reactions with appropriately substituted anilines.
Precursor for Biologically Active Thioethers
The ability of this compound to readily form thioethers through S-alkylation and S-arylation makes it a key intermediate for introducing the 2-phenylphenylthio moiety into potential drug candidates. This group can influence the lipophilicity, metabolic stability, and receptor-binding properties of a molecule.
Building Block for Novel Heterocycles
The thiol group of this compound can be used as a handle for the construction of various sulfur-containing heterocyclic systems. These heterocycles are often explored in drug discovery programs for their diverse pharmacological activities.
Safety and Handling
This compound, like many thiols, is expected to have a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Based on the GHS classifications for the general class of thiophenols, it may be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation. Users should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of a biaryl framework and a reactive thiol group allows for its use in the construction of complex molecules, including those with potential therapeutic applications. While detailed experimental data for this specific compound is somewhat limited in the public domain, the general principles of thiophenol chemistry provide a solid foundation for its application in research and development. Further exploration of the reactivity and applications of this compound is warranted and may lead to the discovery of novel chemical entities with valuable properties.
References
An In-depth Technical Guide to the Chemical Structure and Analysis of 2-Mercaptobiphenyl
Abstract
This technical guide provides a comprehensive overview of 2-mercaptobiphenyl (also known as 2-biphenylthiol), a significant organosulfur compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, and detailed methodologies for its synthesis and analysis. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. By integrating foundational chemical principles with practical, field-proven insights, this document serves as an authoritative resource for the scientific community. All key claims and protocols are substantiated with citations to peer-reviewed literature and established chemical databases.
Introduction: The Significance of the Biphenylthiol Scaffold
Biphenyl derivatives are a cornerstone in medicinal chemistry, materials science, and organic synthesis, prized for their unique structural and electronic properties. The introduction of a thiol group to the biphenyl framework, as seen in 2-mercaptobiphenyl, imparts a reactive handle that is pivotal for a multitude of applications. The sulfur atom's nucleophilicity and its ability to form strong bonds with metals make mercaptobiphenyls valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1]
The strategic placement of the thiol group at the 2-position introduces steric considerations and specific electronic effects that differentiate it from its 3- and 4-isomers. This guide will focus exclusively on the 2-mercaptobiphenyl isomer, providing a detailed exploration of its synthesis and a robust analytical framework for its characterization and quantification.
Chemical Structure and Physicochemical Properties
2-Mercaptobiphenyl is an aromatic thiol consisting of a biphenyl backbone with a sulfhydryl (-SH) group substituted at the C2 position of one of the phenyl rings.
References
Spectroscopic Characterization of 2-Phenylthiophenol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 2-Phenylthiophenol (also known as biphenyl-2-thiol). As a crucial intermediate in pharmaceutical and materials science, unambiguous confirmation of its molecular structure is paramount. This document consolidates expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section presents a detailed interpretation of the spectral data, grounded in fundamental chemical principles, and provides field-proven, step-by-step protocols for data acquisition. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the characterization of complex aromatic thiols.
Molecular Structure and Spectroscopic Overview
This compound (C₁₂H₁₀S) is an aromatic thiol featuring a biphenyl backbone. The structure consists of a phenyl ring substituted with a thiophenol group at the 2-position. This arrangement results in a sterically hindered and electronically complex molecule. The free rotation around the C1-C1' bond is restricted, and the electron-donating thiol group and the phenyl substituent significantly influence the electronic environment of both aromatic rings. These structural nuances give rise to a unique spectroscopic fingerprint.
A systematic approach combining NMR, IR, and MS is essential for unequivocal identification. NMR provides detailed information on the carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation patterns.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, providing information on the connectivity and chemical environment of every proton and carbon atom.
¹H NMR Analysis
The ¹H NMR spectrum of this compound is characterized by a complex aromatic region (typically δ 7.0-7.6 ppm) and a singlet for the thiol proton. The nine aromatic protons are chemically distinct, leading to overlapping multiplets. High-field NMR (≥400 MHz) is essential for resolving these signals. The thiol proton (S-H) often appears as a broad singlet due to moderate exchange and quadrupole broadening from the sulfur atom; its chemical shift can vary with concentration and solvent.
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H (Biphenyl Protons) | 7.0 - 7.6 | Multiplet (m) | 9H |
| S-H | 3.4 - 4.0 | Singlet (s), broad | 1H |
Note: Data is inferred from spectral analysis of similar compounds like biphenyl and substituted thiophenols.[1][2]
Expert Interpretation: The protons on the two rings will exhibit complex splitting patterns (doublets, triplets, and multiplets). The protons ortho to the sulfur atom are expected to be shifted downfield due to the deshielding effect of the sulfur. Protons on the unsubstituted phenyl ring will resemble the pattern for biphenyl, with ortho, meta, and para protons appearing as distinct multiplets.[2] The broadness of the thiol proton signal is a key identifying feature. Its integration corresponding to a single proton confirms the presence of the thiol group.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The symmetry of a simple biphenyl is broken by the thiol group, making all aromatic carbons inequivalent.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-S (ipso) | 130 - 135 |
| C-C (ipso, biphenyl link) | 140 - 145 |
| Aromatic C-H | 125 - 132 |
| Aromatic Quaternary C | 135 - 142 |
Note: Chemical shifts are estimated based on data for biphenyl, 2-phenylphenol, and other substituted thiophenols.[3][4]
Expert Interpretation: The carbon atom directly bonded to the sulfur (ipso-carbon) is expected to be found around 130-135 ppm. The two ipso-carbons forming the biphenyl linkage will be significantly downfield, in the 140-145 ppm range, due to their quaternary nature and position within the conjugated system.[3] The remaining aromatic C-H carbons will appear in the typical aromatic region of 125-132 ppm. The specific shifts are sensitive to the electronic effects of the thiol and phenyl substituents.
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally suitable, but DMSO-d₆ can be useful for better observation of exchangeable protons like S-H.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.
-
Acquisition Time: ~3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~220-240 ppm.
-
Number of Scans: 512-2048, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Calibrate the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions from the aromatic rings and the characteristic thiol (S-H) stretch.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3050 - 3100 | Medium | Aromatic C-H Stretch |
| 2550 - 2600 | Weak | S-H Stretch |
| 1580 - 1600 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1450 - 1500 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1100 | Medium | C-S Stretch |
| 740 - 770 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted) |
| 690 - 710 | Strong | C-H Out-of-Plane Bend (monosubstituted) |
Note: Frequencies are based on characteristic values for aromatic thiols and biphenyl derivatives.[5][6]
Expert Interpretation: The most diagnostic peak for confirming the thiol functional group is the weak absorption in the 2550-2600 cm⁻¹ region.[6] Its weakness is a result of the low change in dipole moment during the S-H bond vibration. The aromatic C-H stretches appear above 3000 cm⁻¹. The presence of strong bands in the 1450-1600 cm⁻¹ range is indicative of the aromatic rings. The substitution pattern can be inferred from the C-H out-of-plane bending region (below 900 cm⁻¹). A strong band around 750 cm⁻¹ would suggest the 1,2-disubstitution on one ring, while a band near 700 cm⁻¹ would correspond to the monosubstituted phenyl ring.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid or liquid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the this compound solid sample directly onto the ATR crystal.
-
If the sample is an oil, a single drop is sufficient.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary (this corrects for the wavelength-dependent depth of penetration of the IR beam).
-
Label the significant peaks with their wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. For this compound (M.W. = 186.27 g/mol ), the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic system.
References
Physical and chemical properties of biphenyl-2-thiol
An In-depth Technical Guide to the Physical and Chemical Properties of Biphenyl-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl-2-thiol, a sulfur-containing aromatic compound, is a pivotal structural motif and intermediate in organic synthesis, materials science, and medicinal chemistry. Its unique combination of the biphenyl scaffold and a reactive thiol group imparts distinct physical and chemical properties that are leveraged in a variety of applications. This technical guide provides a comprehensive overview of the core characteristics of biphenyl-2-thiol, including its physical properties, spectral data, chemical reactivity, and established experimental protocols. Furthermore, it delves into the applications of this compound, particularly in the synthesis of complex molecules and its role in drug discovery. Safety and handling considerations are also discussed to ensure its proper use in a laboratory setting.
Introduction
The biphenyl moiety is a fundamental backbone in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials used in organic electronics.[1][2] The introduction of a thiol group at the 2-position of the biphenyl scaffold creates biphenyl-2-thiol, a compound with enhanced reactivity and coordination capabilities. The presence of the sulfur atom allows for a range of chemical transformations, making it a versatile building block in synthetic chemistry.[3][4] This guide aims to provide a detailed exploration of the physical and chemical properties of biphenyl-2-thiol, offering insights into its behavior and utility for researchers and professionals in the chemical sciences.
Molecular Structure and Physical Properties
Biphenyl-2-thiol, with the chemical formula C₁₂H₁₀S, consists of two phenyl rings connected by a single bond, with a thiol group (-SH) attached to one of the rings at the ortho position.[5] The presence of the thiol group significantly influences the molecule's physical and chemical characteristics compared to its parent compound, biphenyl.
Table 1: Physical and Chemical Properties of Biphenyl-2-thiol and Related Compounds
| Property | Biphenyl-2-thiol | Biphenyl (for comparison) |
| CAS Number | 2688-96-2[5] | 92-52-4[6] |
| Molecular Formula | C₁₂H₁₀S | C₁₂H₁₀[6] |
| Molecular Weight | 186.27 g/mol [7] | 154.21 g/mol [6] |
| Appearance | White to light yellow crystalline solid (typical for thiophenols) | Colorless to pale-yellow crystals[6] |
| Melting Point | Data not readily available | 69.2 °C[6] |
| Boiling Point | Data not readily available | 255 °C[8] |
| Solubility | Soluble in many organic solvents such as ethanol, benzene, and toluene.[9][10] Sparingly soluble in water.[9] | Insoluble in water; soluble in organic solvents.[6][9][11] |
| pKa | Typical pKa for aromatic thiols is around 6-7 | Not applicable |
Diagram 1: Molecular Structure of Biphenyl-2-thiol
Caption: 2D structure of biphenyl-2-thiol.
Spectroscopic Properties
-
¹H NMR Spectroscopy: The proton NMR spectrum of biphenyl-2-thiol is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm).[12] The thiol proton (-SH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, generally in the range of δ 3.0-4.0 ppm.[13]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display twelve distinct signals for the aromatic carbons, with the carbon attached to the sulfur atom being significantly influenced by its electronegativity.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹. The S-H stretching vibration is expected to be a weak band in the region of 2550-2600 cm⁻¹.[14] Aromatic C=C stretching absorptions will appear in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of biphenyl-2-thiol (186.27 m/z).
Chemical Reactivity and Synthetic Applications
The reactivity of biphenyl-2-thiol is dominated by the thiol group and the aromatic biphenyl system.
Oxidation to Disulfides
Thiols are readily oxidized to disulfides, and biphenyl-2-thiol is no exception. This reaction can be achieved using a variety of oxidizing agents. The formation of the disulfide bond is a key transformation in organic synthesis and materials science.[15][16]
Diagram 2: Oxidation of Biphenyl-2-thiol
Caption: Oxidation of biphenyl-2-thiol to its disulfide.
S-Alkylation and S-Arylation
The thiol group is nucleophilic and can readily undergo S-alkylation and S-arylation reactions in the presence of a suitable base and an electrophile (e.g., alkyl halides or aryl halides). These reactions are fundamental for introducing the biphenyl-2-thiol moiety into larger molecules.[17]
Coordination Chemistry and Catalysis
Biphenyl-2-thiol and its derivatives can act as ligands in coordination chemistry, forming complexes with various transition metals.[18] These complexes can exhibit interesting catalytic properties. For example, palladium complexes involving biphenyl-based ligands are widely used in cross-coupling reactions.[19]
Cyclization to Dibenzothiophenes
A significant application of biphenyl-2-thiols is their cyclization to form dibenzothiophenes.[3] This transformation can be achieved using palladium catalysis, providing an efficient route to these important heterocyclic compounds which have applications in organic electronics and pharmaceuticals.[3]
Experimental Protocols
Protocol for the Synthesis of Dibenzothiophenes from Biphenyl-2-thiols
This protocol is adapted from a palladium-catalyzed cyclization method.[3]
Materials:
-
Biphenyl-2-thiol derivative
-
Palladium(II) chloride (PdCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add the biphenyl-2-thiol derivative (1.0 mmol).
-
Add PdCl₂ (0.05 mmol, 5 mol%).
-
Add DMSO (5 mL).
-
Seal the tube and stir the mixture at 120 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
PdCl₂: Serves as the catalyst for the C-H activation and C-S bond formation.
-
DMSO: Acts as both the solvent and the oxidant in this reaction, making the process more atom-economical.[3]
-
Elevated Temperature: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
Applications in Drug Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs with a wide range of therapeutic activities, including anti-inflammatory, antihypertensive, and anti-cancer effects.[1][19] The introduction of a thiol group can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Biphenyl-based compounds have been investigated as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy.[20] The thiol group can serve as a handle for further functionalization or as a key interacting group with biological targets.
Safety and Handling
While specific toxicity data for biphenyl-2-thiol is limited, it should be handled with the care accorded to aromatic thiols and biphenyl derivatives.[21]
-
Potential Hazards: Based on related compounds, biphenyl-2-thiol may cause skin, eye, and respiratory irritation.[22][23] It is also potentially harmful if swallowed or inhaled.[22][23]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
Biphenyl-2-thiol is a valuable and versatile chemical entity with a rich profile of physical and chemical properties. Its unique structure, combining the stability of the biphenyl framework with the reactivity of the thiol group, makes it an important building block in organic synthesis and a promising scaffold in drug discovery and materials science. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. 2688-96-2|[1,1'-Biphenyl]-2-thiol|BLD Pharm [bldpharm.com]
- 6. Biphenyl - Wikipedia [en.wikipedia.org]
- 7. ビフェニル-4-チオ―ル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Biphenyl [webbook.nist.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. 2-[(Phenylmethyl)thio]-1,1a(2)-biphenyl | CAS#:19813-77-5 | Chemsrc [chemsrc.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. westliberty.edu [westliberty.edu]
- 23. fishersci.com [fishersci.com]
Synthesis and characterization of 2-Phenylthiophenol
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylthiophenol
Introduction
This compound, also known as [1,1'-biphenyl]-2-thiol, is an organosulfur compound of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its unique structure, featuring a thiol group positioned on a biphenyl scaffold, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals and ligands for catalysis. The nucleophilic nature of the thiol group, combined with the steric and electronic properties of the biphenyl system, offers a versatile platform for molecular design.
This guide provides a comprehensive overview of the principal synthetic routes to this compound and the analytical techniques required for its unambiguous characterization. We will delve into the mechanistic underpinnings of established synthetic protocols, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important chemical intermediate.
Part 1: Strategic Synthesis of this compound
The construction of the C-S bond in this compound can be approached through several strategic disconnections. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two primary and mechanistically distinct approaches: traditional copper-catalyzed cross-coupling and the intramolecular Smiles rearrangement.
Ullmann-Type C-S Cross-Coupling
The Ullmann condensation is a classic and robust method for forming carbon-heteroatom bonds, including the carbon-sulfur bond.[2][3] This approach typically involves the copper-promoted reaction of an aryl halide with a thiol. For the synthesis of this compound, this translates to the coupling of a 2-halobiphenyl with a sulfur source or, more commonly, coupling thiophenol with a 2-halophenol derivative followed by a subsequent transformation. A direct and effective route is the coupling of 2-bromobiphenyl with a suitable thiolation agent.
Causality in Experimental Design: The traditional Ullmann reaction requires high temperatures (often >200 °C) to overcome the activation energy for the oxidative addition of copper into the aryl-halide bond.[2][3] The use of a polar, high-boiling solvent like DMF or NMP is essential to maintain a liquid phase and facilitate the reaction. Stoichiometric amounts of copper are often used, although modern protocols have been developed that employ catalytic amounts of copper, often with ligands to improve solubility and reactivity.[2][4]
Reaction Mechanism: The reaction is generally believed to proceed through a Cu(I) active species. The cycle involves the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired aryl thioether and regenerates the Cu(I) catalyst.
Diagram: Ullmann C-S Coupling Mechanism
References
IUPAC name and synonyms for 2-Phenylthiophenol
An In-Depth Technical Guide to 2-Phenylthiophenol: Properties, Synthesis, and Applications
Introduction
This compound, known formally by its IUPAC name 2-phenylbenzenethiol , is an aromatic thiol featuring a phenyl group substituted at the ortho-position of a thiophenol ring.[1] This bifunctional molecule, possessing both a reactive thiol group and a rigid biphenyl scaffold, serves as a valuable and versatile intermediate in organic synthesis. Its unique structural characteristics make it a compound of significant interest for researchers in materials science and medicinal chemistry. The nucleophilicity and redox activity of the thiol moiety, combined with the steric and electronic properties of the biphenyl backbone, provide a platform for constructing complex molecular architectures. This guide offers a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthetic methodologies, key reactions, and its emerging applications in drug discovery and development.
Chemical Identity and Properties
A clear understanding of a compound's fundamental properties is the cornerstone of its effective application in research. This section consolidates the nomenclature and key physicochemical data for this compound.
Nomenclature and Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The compound is recognized by several names and registry numbers across various chemical databases.
| Identifier | Value |
| IUPAC Name | 2-phenylbenzenethiol[1] |
| Synonyms | [1,1'-Biphenyl]-2-thiol, 2-Mercaptobiphenyl, Biphenyl-2-thiol[1] |
| CAS Number | 2688-96-2[1] |
| EC Number | 675-544-0[1] |
| PubChem CID | 2760413[1] |
Chemical Structure
The structure consists of a biphenyl system where a thiol (-SH) group is attached to one of the rings at the 2-position.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in different environments and are crucial for designing experiments and scaling up reactions.
| Property | Value |
| Molecular Formula | C₁₂H₁₀S[1] |
| Molecular Weight | 186.27 g/mol [1] |
| Appearance | (Typically) Colorless to pale yellow liquid or solid |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2S[1] |
| InChIKey | UECUPGFJVNJNQA-UHFFFAOYSA-N[1] |
Synthesis of this compound
The synthesis of aryl thiols can be approached through various strategies, including C-S cross-coupling reactions or the conversion of phenols.[2][3] One of the most elegant and established methods for converting a phenol to its corresponding thiophenol is the Newman-Kwart rearrangement.[4] This thermal rearrangement provides a high-yield pathway from the readily available precursor, 2-phenylphenol.
Featured Synthesis Protocol: The Newman-Kwart Rearrangement
Causality: This two-step method is advantageous as it utilizes 2-phenylphenol, a common industrial chemical, as the starting material. The rearrangement proceeds through a stable, cyclic transition state, ensuring high regioselectivity and yield.
Step 1: Synthesis of the O-Aryl Thiocarbamate Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-phenylphenol (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as sodium hydride (1.1 eq.), portion-wise at 0 °C to deprotonate the phenol, forming the corresponding phenoxide.
-
To the resulting solution, add N,N-dimethylthiocarbamoyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting phenol.
-
Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-(2-biphenyl) dimethylthiocarbamate. Purify via column chromatography if necessary.
Step 2: Thermal Rearrangement to the S-Aryl Thiocarbamate
-
Place the purified O-aryl thiocarbamate from Step 1 in a suitable high-boiling point solvent (e.g., diphenyl ether) or heat neat under an inert atmosphere.
-
Heat the mixture to a high temperature (typically 200-250 °C) and monitor the reaction progress by TLC or HPLC. The rearrangement converts the O-aryl thiocarbamate to the isomeric S-aryl thiocarbamate.
-
Once the rearrangement is complete, cool the mixture and purify the S-(2-biphenyl) dimethylthiocarbamate, typically by recrystallization or chromatography.
Step 3: Hydrolysis to this compound
-
Suspend or dissolve the S-aryl thiocarbamate from Step 2 in an alcoholic solvent, such as ethanol or methanol.
-
Add a strong base, such as sodium hydroxide or potassium hydroxide (excess), and heat the mixture to reflux.
-
Continue refluxing for several hours until the hydrolysis is complete.
-
Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1-2.
-
Extract the desired this compound with an organic solvent, wash with brine, dry, and concentrate to yield the final product.
Caption: Workflow for the synthesis of this compound via Newman-Kwart rearrangement.
Chemical Reactivity and Key Reactions
The chemistry of this compound is dominated by the thiol group, which is more acidic and more nucleophilic than its alcohol analog, phenol.[4]
Oxidation to Diphenyl Disulfide
Thiols are readily oxidized to form disulfides. This reaction can occur with mild oxidizing agents, including atmospheric oxygen, particularly in the presence of a base.[4] This transformation is a critical consideration for the storage and handling of thiols.
Protocol: Air Oxidation to Bis(2-phenylphenyl) Disulfide
-
Dissolve this compound (1.0 eq.) in a solvent like ethanol.
-
Add a catalytic amount of a base (e.g., a few drops of aqueous NaOH).
-
Stir the solution vigorously while bubbling air through it for several hours.
-
Monitor the disappearance of the thiol by TLC.
-
Once the reaction is complete, the disulfide product often precipitates and can be collected by filtration.
Caption: Oxidation of this compound to its corresponding disulfide.
S-Alkylation to Form Thioethers
The deprotonated form of the thiol, the thiophenolate, is a potent nucleophile. It readily reacts with electrophiles like alkyl halides to form stable thioether (sulfide) linkages in a reaction that is generally irreversible.[4]
Protocol: Synthesis of Methyl 2-phenylphenyl Sulfide
-
Under an inert atmosphere, dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetone or DMF.
-
Add a slight excess of a mild base, such as potassium carbonate (1.5 eq.), to the solution.
-
Stir the suspension for 15-30 minutes.
-
Add an alkylating agent, such as methyl iodide (1.1 eq.), dropwise.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the resulting thioether by column chromatography or distillation.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following table summarizes the expected characteristic signals based on general principles for aromatic thiols.[5][6]
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons (Ar-H) | Multiplets in the range of δ 7.0-8.0 ppm. |
| Thiol Proton (S-H) | A singlet, typically between δ 3.0-4.0 ppm. The chemical shift can vary with concentration and solvent. Can be confirmed by D₂O exchange.[5] | |
| ¹³C NMR | Aromatic Carbons (Ar-C) | Multiple signals in the range of δ 120-145 ppm. |
| Carbon attached to sulfur (C-S) | Signal will be in the aromatic region, typically shielded compared to a C-O carbon. | |
| IR Spectroscopy | S-H Stretch | A weak, sharp absorption band around 2550-2600 cm⁻¹. This peak is a key diagnostic for the thiol group but can be easily missed due to its low intensity. |
| C-S Stretch | Weak absorption in the 600-800 cm⁻¹ region. | |
| Aromatic C=C Stretch | Medium to strong bands around 1500-1600 cm⁻¹.[6] | |
| Aromatic C-H Bending | Bands in the 690-900 cm⁻¹ region, indicative of substitution patterns. | |
| Mass Spectrometry | Molecular Ion (M⁺) | A peak corresponding to the molecular weight (m/z = 186). |
| Fragmentation | Common fragmentation patterns include loss of -SH or cleavage of the biphenyl linkage. |
Applications in Research and Drug Development
The unique combination of a thiol group and a biphenyl structure makes this compound a molecule with considerable potential in medicinal chemistry and materials science.
Role as a Synthetic Building Block
Aromatic thiols are crucial intermediates in the synthesis of various pharmaceuticals. The thiol functional group can act as a potent nucleophile for building complex molecules or as a coordinating ligand for metal catalysts. The biphenyl scaffold is a recognized "privileged structure" in drug design, frequently found in compounds targeting enzymes and receptors.
Potential Pharmacological Significance
While specific drugs derived directly from this compound are not widely documented, the core functional groups suggest several potential therapeutic applications:
-
Antioxidant and Radioprotective Agents: The thiol group can act as a radical scavenger and a precursor to glutathione (GSH), the body's primary endogenous antioxidant.[7] Thiol-containing drugs are used to mitigate oxidative stress and protect against radiation damage.
-
Metal Chelating Agents: Thiols form stable complexes with heavy metals, making them effective in treating metal poisoning.[7]
-
Enzyme Inhibitors: The thiol group can form covalent bonds with cysteine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is exploited in various drug classes.
-
Scaffold for Bioactive Molecules: The biphenyl moiety provides a rigid framework that can be functionalized to achieve specific interactions with biological targets, such as kinases and G-protein coupled receptors.
Caption: Relationship between the structural features of this compound and its applications.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), harmful in contact with skin (H312), and may cause severe skin burns and eye damage (H314).[1]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and bases.[9] Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation to the disulfide.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[10]
Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling, using, or storing this chemical.
References
- 1. This compound | C12H10S | CID 2760413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 4. Thiophenol - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2-Phenylthiophenol: From Historical Discovery to Modern Applications
Abstract
This technical guide provides a comprehensive overview of 2-phenylthiophenol (also known as [1,1'-biphenyl]-2-thiol), a pivotal molecule in synthetic and medicinal chemistry. We will explore its historical discovery through the lens of early 20th-century aromatic chemistry, delve into both classical and modern synthetic methodologies with detailed experimental protocols, and elucidate its critical role in the development of pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis and application of this versatile diaryl thioether.
Introduction: The Structural Significance of this compound
This compound is an organosulfur compound characterized by a phenyl group attached to a thiophenol backbone at the ortho position. This seemingly simple structure belies a rich chemical reactivity and a significant role as a synthetic intermediate. The presence of the nucleophilic thiol group and the biphenyl scaffold allows for a diverse range of chemical transformations, making it a valuable building block in the construction of complex molecular architectures. Its importance is underscored by its application as a key precursor in the synthesis of various high-value compounds, most notably in the pharmaceutical industry.
History and Discovery: A Legacy of Aromatic Chemistry
While a singular moment of "discovery" for this compound is not explicitly documented in the annals of chemical literature, its origins are intrinsically linked to the pioneering work on the formation of diaryl ether and thioether bonds in the early 20th century. The development of the Ullmann condensation , first reported by German chemist Fritz Ullmann, laid the foundational groundwork for the synthesis of such compounds.
The Ullmann reaction, and its subsequent variations, involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as a phenol or a thiophenol. It is highly probable that the first synthesis of this compound was achieved through a variation of this seminal reaction, likely involving the coupling of a 2-halothiophenol derivative with a phenylating agent or the reaction of 2-iodobiphenyl with a sulfur source in the presence of copper. These early reactions, though often requiring harsh conditions, opened the door to a new class of diaryl compounds that would later prove indispensable in various fields of chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.
| Property | Value |
| Molecular Formula | C₁₂H₁₀S |
| Molecular Weight | 186.27 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not consistently available |
| Melting Point | Data not consistently available |
| CAS Number | 2688-96-2[1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (approximately δ 7.0-7.6 ppm) corresponding to the protons of the two phenyl rings. The thiol proton (-SH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display twelve distinct signals for the aromatic carbons, with chemical shifts influenced by the sulfur and phenyl substituents.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern is expected to involve the loss of the thiol group and cleavage of the biphenyl linkage.
Synthetic Methodologies
The synthesis of this compound has evolved from the classical, high-temperature Ullmann-type reactions to more sophisticated and milder modern cross-coupling methods.
Classical Synthesis: The Ullmann Condensation
The Ullmann condensation represents the historical approach to the formation of the C-S bond in this compound. This method typically involves the reaction of an aryl halide with a thiolate in the presence of a copper catalyst at elevated temperatures.
Caption: Classical Ullmann Condensation for this compound.
Experimental Protocol: Ullmann Synthesis of a Diaryl Thioether (General Procedure)
This protocol is a representative example of a classical Ullmann C-S coupling and should be adapted and optimized for the specific synthesis of this compound.
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the aryl halide (e.g., 2-iodobiphenyl, 1.0 eq), the thiol (e.g., thiophenol, 1.2 eq), and a copper(I) salt (e.g., CuI, 0.1 eq).
-
Solvent and Base: Add a high-boiling polar solvent such as DMF or NMP, and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir under a nitrogen atmosphere for several hours to days. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality in Experimental Choices: The high temperatures are necessary to overcome the activation energy of the reaction with traditional copper catalysts. The use of a polar, high-boiling solvent is crucial to dissolve the reactants and maintain the high reaction temperature. The base is required to deprotonate the thiol, forming the more nucleophilic thiolate.
Modern Synthesis: Catalytic Cross-Coupling Reactions
Modern organic synthesis has seen the development of more efficient and milder methods for C-S bond formation, primarily through palladium- and copper-catalyzed cross-coupling reactions. These methods offer significant advantages over the classical Ullmann reaction, including lower reaction temperatures, broader substrate scope, and higher yields.
Caption: Modern Catalytic Cross-Coupling for this compound.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-(Phenylthio)phenols (Adapted from a literature procedure) [2]
This protocol describes a tandem C-S coupling/C-H functionalization to produce 2-(phenylthio)phenols and can be conceptually adapted for the synthesis of this compound.
-
Catalyst Preparation: In a reaction tube, combine CuI (5 mol %), a suitable ligand (e.g., (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, 10 mol %), the aryl halide (1.0 mmol), and the phenol (1.2 mmol).
-
Reaction Medium: Add a base (e.g., Cs₂CO₃, 2.0 mmol) and a solvent (e.g., DMSO).
-
Reaction Execution: Seal the tube and heat the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Expertise in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for the success of modern cross-coupling reactions. The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. The base is essential for the deprotonation of the thiol and for neutralizing the acid generated during the reaction. The solvent must be compatible with the reactants and the catalyst system.
Applications in Drug Development
This compound and its derivatives are of significant interest to the pharmaceutical industry, primarily as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Key Intermediate in the Synthesis of Quetiapine
The most prominent application of a this compound derivative, 2-(phenylthio)aniline, is as a key intermediate in the synthesis of Quetiapine , an atypical antipsychotic drug used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The synthesis of the dibenzothiazepinone core of Quetiapine relies on the cyclization of a derivative of 2-(phenylthio)aniline.
Scaffold for Kinase Inhibitors and Other Bioactive Molecules
The diaryl thioether motif present in this compound is a common feature in a variety of bioactive molecules, including kinase inhibitors. The ability to functionalize both phenyl rings allows for the exploration of structure-activity relationships and the optimization of binding to target proteins. Research has shown that derivatives of 2-(thio)phenol can exhibit potent inhibitory activity against protein kinases and angiogenesis, highlighting the potential of this scaffold in cancer drug discovery.[3]
Conclusion
This compound, a molecule with historical roots in the foundational work of Fritz Ullmann, continues to be a compound of significant interest in modern organic and medicinal chemistry. Its versatile reactivity and its role as a key building block in the synthesis of important pharmaceuticals like Quetiapine ensure its continued relevance. The evolution of its synthesis from harsh, classical methods to milder, more efficient catalytic protocols exemplifies the progress in synthetic organic chemistry. This guide has provided a comprehensive overview of this important molecule, from its historical context to its practical applications, with the aim of serving as a valuable resource for the scientific community.
References
- 1. This compound | C12H10S | CID 2760413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 2-(phenylthio)phenols by copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Phenylthiophenol: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Phenylthiophenol (CAS No: 2688-96-2), a pivotal organosulfur compound in modern chemical synthesis. We delve into its core physicochemical properties, established synthetic routes with mechanistic insights, and robust analytical characterization methods. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, application, and significance of this versatile chemical intermediate. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Core Physicochemical and Structural Properties
This compound, also known by its IUPAC name 2-phenylbenzenethiol or as [1,1'-Biphenyl]-2-thiol, is an aromatic thiol featuring a phenyl group substituted at the ortho-position of a thiophenol ring. This substitution pattern imparts unique steric and electronic properties that make it a valuable precursor in organic synthesis. Its core identity is defined by a specific molecular formula and weight, which are fundamental for all stoichiometric calculations in synthetic workflows.
The molecular formula of this compound is C₁₂H₁₀S.[1] This composition gives it a molecular weight of approximately 186.27 g/mol .[1] A precise understanding of these fundamental properties is the first step in any research or development endeavor involving this compound.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀S | PubChem[1] |
| Molecular Weight | 186.27 g/mol | PubChem[1] |
| IUPAC Name | 2-phenylbenzenethiol | PubChem[1] |
| Synonyms | [1,1'-Biphenyl]-2-thiol, 2-Mercaptobiphenyl | PubChem[1] |
| CAS Number | 2688-96-2 | PubChem[1] |
| Appearance | Not specified, though related thiols are often colorless to pale yellow liquids or solids. | |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2S | PubChem[1] |
| InChI Key | UECUPGFJVNJNQA-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Mechanistic Considerations
The synthesis of substituted thiophenols is a critical task in organic chemistry, as these motifs are present in numerous pharmaceuticals and functional materials.[2][3] The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability. General methods for thiophenol synthesis often involve the reduction of sulfonyl chlorides or C-S coupling reactions.[3][4]
A specific, documented method for producing this compound involves a multi-step reaction starting from Dibenzothiophene.[5] However, modern cross-coupling strategies offer a more versatile approach for creating the core biphenyl structure and introducing the thiol functionality. Below is a conceptual workflow illustrating a modern copper-catalyzed C-S coupling approach, a technique valued for its functional group tolerance.[4]
Conceptual Synthetic Workflow: Cu-Catalyzed Thiolation
This diagram illustrates a generalized, yet highly relevant, pathway for synthesizing aryl thiols. The choice of a copper catalyst is deliberate; copper is less expensive than palladium and often shows excellent reactivity for C-S bond formation.[4] The base is crucial for deprotonating the sulfur source, rendering it nucleophilic for the coupling reaction.
Caption: Conceptual workflow for the synthesis of this compound via a copper-catalyzed C-S coupling reaction.
Analytical Characterization: A Self-Validating System
Verifying the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system, where each method offers complementary information to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum of this compound is expected to show complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings. The thiol proton (-SH) typically appears as a broad singlet. Its chemical shift can vary (typically 3-4 ppm) depending on concentration and solvent, but it can be definitively identified by its disappearance upon shaking the sample with a drop of deuterium oxide (D₂O).[6]
-
¹³C NMR: The spectrum should reveal 12 distinct signals for the 12 carbon atoms, unless there is accidental peak overlap. Aromatic carbons will appear in the ~110-145 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. For this compound, the following absorptions are characteristic:
-
S-H Stretch: A weak, sharp absorption band is expected in the range of 2550-2600 cm⁻¹. This peak is a key diagnostic for the thiol group and is noticeably weaker and sharper than the broad O-H stretch seen in phenols.[7]
-
Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹.[8]
-
Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.[8]
Mass Spectrometry (MS)
In mass spectrometry, this compound should exhibit a clear molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~186.27). High-resolution mass spectrometry can be used to confirm the elemental composition, C₁₂H₁₀S.
Applications in Research and Drug Development
Aromatic thioethers and thiols are crucial structural motifs in medicinal chemistry and materials science.[2] The thiol group is a versatile handle for further chemical modification and can act as a potent nucleophile or a ligand for metal catalysts.[9]
-
Pharmaceutical Intermediates: Thiophenols are precursors to a wide range of pharmaceuticals, including antifungal agents and sulfonamides.[3] The biphenyl scaffold of this compound is also a privileged structure in drug design, known for its role in modulating protein-protein interactions.
-
Ligand Synthesis: The "soft" nature of the sulfur atom makes it an excellent ligand for "soft" metals like palladium, gold, and copper. This compound can be used to synthesize complex ligands for catalysis or functional metal-organic frameworks.
-
Antioxidant Research: Thiophenols are known to be potent radical scavengers, sometimes exhibiting superior antioxidant activity compared to their phenol analogues.[10] The study of substituted thiophenols like this compound contributes to the understanding of structure-activity relationships in the development of novel antioxidants.[10]
Experimental Protocol: Safe Handling and a Model Reaction
Given the reactivity and potential hazards of thiols, adherence to strict safety protocols is mandatory. Thiophenols are known for their strong, unpleasant odors and potential toxicity.[11][12]
Mandatory Safety Precautions
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids.[11][13]
-
Disposal: Dispose of all waste containing this compound in a designated, sealed hazardous waste container according to institutional guidelines.
Step-by-Step Protocol: S-Alkylation to form 2-(Methylthio)biphenyl
This protocol details a fundamental and highly reliable reaction of thiols: S-alkylation. This demonstrates the nucleophilic character of the thiolate anion.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir the mixture at room temperature for 20-30 minutes. The causality here is critical: the base deprotonates the acidic thiol proton (pKa ≈ 6.6) to generate the much more nucleophilic thiolate anion.[3]
-
Alkylation: Slowly add the alkylating agent, such as methyl iodide (CH₃I, 1.2 eq), to the suspension. The thiolate will readily attack the electrophilic carbon in a classic Sₙ2 reaction.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure thioether, 2-(Methylthio)biphenyl. The success of the reaction can be validated by the disappearance of the S-H peak in the IR spectrum and the appearance of a new singlet for the -SCH₃ protons (~2.5 ppm) in the ¹H NMR spectrum.
References
- 1. This compound | C12H10S | CID 2760413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. nbinno.com [nbinno.com]
- 10. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Phenylthiophenol
Introduction
2-Phenylthiophenol, also known as [1,1'-Biphenyl]-2-thiol, is an aromatic thiol of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a biphenyl backbone with a thiol functional group, imparts properties that make it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The thiol group is a versatile handle for various chemical transformations, but it also introduces challenges related to the compound's solubility and stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is paramount for designing robust synthetic routes, developing stable formulations, and ensuring the quality and efficacy of the final products.
This guide provides an in-depth exploration of the solubility and stability of this compound. Eschewing a rigid template, this document is structured to logically guide the reader from fundamental physicochemical properties to practical experimental protocols for their determination. The causality behind experimental choices is explained, and all methodologies are designed as self-validating systems, reflecting field-proven insights and ensuring scientific integrity.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀S | PubChem[1] |
| Molecular Weight | 186.27 g/mol | PubChem[1] |
| Appearance | Light yellow to yellow solid | ChemicalBook[2] |
| Melting Point | 108-110°C | ChemicalBook[2] |
| pKa (Predicted) | 6.50 ± 0.43 | ChemicalBook[2] |
| XLogP3 (Predicted) | 3.5 | PubChem[1] |
The predicted pKa of 6.50 suggests that this compound is a weak acid, more acidic than typical phenols due to the sulfur atom.[3] This acidity is a critical factor in its solubility in aqueous solutions, with solubility expected to increase significantly at pH values above the pKa due to the formation of the more polar thiophenolate anion. The predicted XLogP3 value of 3.5 indicates a lipophilic nature, suggesting good solubility in organic solvents and poor solubility in water at neutral pH.
Solubility Profile: A Practical Approach to Solvent Selection
The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. Due to the lack of extensive published quantitative solubility data, this section provides a framework for its systematic determination.
Qualitative Solubility Assessment
Based on the principle of "like dissolves like" and the compound's predicted lipophilicity, a qualitative solubility profile can be anticipated:
-
High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in chlorinated solvents.[4][5]
-
Moderate Solubility: In polar protic solvents like methanol and ethanol, and in nonpolar aromatic solvents like toluene.
-
Low to Insoluble: In water and saturated hydrocarbons.[3]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[6]
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C ± 1°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.[7]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the withdrawn sample to remove any suspended solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the standard solutions and the saturated samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
The solubility is expressed in units such as mg/mL or g/L.
-
The following diagram illustrates the workflow for determining the solubility of this compound.
Workflow for Quantitative Solubility Determination
Stability Profile and Degradation Pathways
The stability of this compound is a critical consideration, particularly in the context of drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. The thiol group is the primary site of chemical instability.
Key Factors Influencing Stability
-
Oxidation: The thiol group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which can lead to the formation of the corresponding disulfide, bis(2-biphenylyl) disulfide. This process can be catalyzed by trace metal ions and is often accelerated by exposure to light and elevated pH.[3]
-
Thermal Stress: Elevated temperatures can promote both oxidation and other decomposition pathways.
-
Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate radical-mediated degradation processes.
-
pH: In aqueous solutions, the stability of this compound is pH-dependent. At pH values above its pKa, the formation of the more nucleophilic thiophenolate anion increases its susceptibility to oxidation.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies are a regulatory requirement for new drug substances as outlined in the ICH guidelines.[8][9]
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
General Procedure:
A solution of this compound (e.g., in a mixture of acetonitrile and water) is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: The solid compound is heated at a high temperature (e.g., 80°C) for a specified duration.
-
Photodegradation: The solid compound or a solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
The extent of degradation is monitored at various time points using a stability-indicating HPLC method. A degradation of 5-20% is generally considered optimal for the identification of degradation products.
The following diagram illustrates the workflow for a forced degradation study.
Forced Degradation Study Workflow
Anticipated Degradation Pathway
The primary anticipated degradation pathway for this compound under oxidative, thermal, and photolytic stress is the formation of bis(2-biphenylyl) disulfide through the coupling of two thiyl radicals.
The following diagram illustrates this primary degradation pathway.
Primary Degradation Pathway of this compound
Further oxidation could potentially lead to the formation of sulfinates and sulfonates, though these are generally formed under more vigorous oxidative conditions.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.
Protocol for HPLC Method Development
Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure good peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development Strategy:
-
Initial Separation: Inject a solution of unstressed this compound to determine its retention time and peak shape.
-
Analysis of Stressed Samples: Inject samples from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Optimization: Adjust the gradient slope, mobile phase composition (e.g., substituting methanol for acetonitrile), and pH to improve the resolution between peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradation products. This ensures that no degradants are co-eluting with the parent compound.
Characterization of Degradation Products
Once the degradation products are separated by the stability-indicating HPLC method, their structures need to be elucidated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weights of the degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of each eluting peak can be determined, providing crucial information for proposing molecular formulas.[12][13]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ions can provide structural information about the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, the degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[14]
Conclusion
While specific quantitative data on the solubility and stability of this compound is not extensively available in the public domain, this guide provides a robust framework for its determination. By following the detailed experimental protocols for solubility assessment, forced degradation studies, and the development of a stability-indicating analytical method, researchers can generate the necessary data to confidently utilize this important chemical intermediate in their work. A thorough understanding of these properties is a cornerstone of good scientific practice, enabling the development of efficient chemical processes and ensuring the quality and safety of resulting products, particularly in the stringent environment of pharmaceutical development.
References
- 1. This compound | C12H10S | CID 2760413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2688-96-2 [amp.chemicalbook.com]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. who.int [who.int]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. youtube.com [youtube.com]
- 12. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Acidity of 2-Phenylthiophenol and Phenol: A Technical Guide for Drug Development Professionals
Introduction
The acid dissociation constant (pKa) is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. It governs critical properties such as aqueous solubility, lipophilicity, membrane permeability, and the potential for drug-receptor interactions. Consequently, a nuanced understanding of the factors that dictate a molecule's pKa is indispensable for the rational design and development of effective therapeutic agents.
This technical guide provides an in-depth comparative analysis of the acidity of 2-phenylthiophenol and its oxygen analog, phenol. While both molecules feature an acidic proton on a heteroatom attached to a benzene ring, their pKa values differ significantly. We will dissect the fundamental principles governing this difference, including elemental properties, resonance and inductive effects, and the influence of substituents. Furthermore, this guide will present a standardized experimental protocol for the precise determination of pKa values, equipping researchers with both the theoretical knowledge and practical methodology essential for drug development.
Section 1: Comparative Acidity and pKa Analysis
The acidity of a compound is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton.
The difference in acidity between phenol and thiophenols is substantial and rooted in fundamental chemical principles. This is further modulated by substituents on the aromatic ring.
| Compound | Structure | pKa (in H₂O) |
| Phenol | C₆H₅OH | ~9.95[1][2] |
| Thiophenol | C₆H₅SH | ~6.62[1][3] |
| This compound | C₁₂H₁₀S | Not readily available; predicted to be slightly more acidic than thiophenol. |
The Fundamental Acidity of Phenol
Phenol is weakly acidic, significantly more so than aliphatic alcohols (e.g., cyclohexanol, pKa ~16).[4] This increased acidity is primarily due to the stabilization of its conjugate base, the phenoxide ion.[5] Upon deprotonation, the negative charge on the oxygen atom is delocalized into the π-system of the benzene ring through resonance.[6] This distribution of charge over multiple atoms makes the phenoxide ion more stable than an alkoxide ion, where the charge is localized on the oxygen.[4][7]
Why Thiophenol is Markedly More Acidic than Phenol
Thiophenol is over three pKa units more acidic than phenol, translating to it being more than 1,000 times stronger as an acid. This dramatic difference arises from two key factors related to the substitution of oxygen with sulfur:
-
Bond Strength: The sulfur-hydrogen (S-H) bond is weaker and longer than the oxygen-hydrogen (O-H) bond. This is because sulfur is a larger atom than oxygen, leading to less effective orbital overlap with hydrogen.[8] The weaker S-H bond requires less energy to cleave, facilitating proton donation.
-
Anion Stability: The resulting thiophenoxide anion (C₆H₅S⁻) is more stable than the phenoxide anion (C₆H₅O⁻). The negative charge resides on a larger, more polarizable sulfur atom.[2] This larger atomic radius allows the negative charge to be dispersed over a greater volume, reducing charge density and increasing the stability of the conjugate base.[8] This "element effect" is the dominant factor contributing to the enhanced acidity of thiols compared to alcohols.[2][8]
The Influence of the 2-Phenyl Substituent
-
Inductive Effect: The phenyl group is electron-withdrawing through its inductive effect (-I). This effect pulls electron density away from the sulfur atom, which in turn polarizes the S-H bond and stabilizes the negative charge of the resulting thiophenoxide anion. Electron-withdrawing groups generally increase acidity.[4][6]
-
Steric Effects: Bulky groups in the ortho position can sometimes decrease acidity by sterically hindering the solvation of the conjugate base anion.[9][10][11] However, in the case of an ortho-phenyl group, it can also cause the acidic group to twist out of the plane of the primary benzene ring. This "ortho effect" can inhibit resonance with the ring, which, for a group like -COOH, increases acidity.[11] For a thiophenol, where resonance stabilization of the anion is less critical than the inherent stability of the sulfur atom, the electron-withdrawing inductive effect is likely to be the more significant factor.
Therefore, it is predicted that the electron-withdrawing inductive effect of the ortho-phenyl group will make This compound slightly more acidic (i.e., have a lower pKa) than unsubstituted thiophenol.
The core factors influencing the relative acidities are summarized in the diagram below.
Caption: Core factors determining the acidity of phenol and this compound.
Section 2: Experimental Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a highly precise and widely adopted method for determining the pKa values of ionizable compounds. The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Causality Behind Experimental Choices
-
Inert Atmosphere: Purging with nitrogen is crucial to displace dissolved CO₂, which can form carbonic acid in solution and interfere with the titration of weak acids, especially in neutral-to-high pH ranges.
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) ensures that the activity coefficients of the ions in solution remain stable, leading to more accurate and reproducible pH measurements.
-
Calibrated pH Meter: The accuracy of the entire experiment hinges on the precise measurement of pH. Calibration with at least three standard buffers (e.g., pH 4, 7, and 10) brackets the expected pKa range and ensures the linearity and accuracy of the electrode's response.
-
Slow Titrant Addition & Equilibration: Adding the titrant in small increments and allowing the pH to stabilize before recording a measurement is critical for ensuring that the system is at equilibrium at each data point. This is especially important near the equivalence point where the pH changes most rapidly.
Step-by-Step Methodology
-
Instrument Calibration:
-
Calibrate a high-precision pH meter and electrode using standard aqueous buffers of pH 4.00, 7.00, and 10.00. Ensure the calibration slope is between 95-105%.
-
-
Solution Preparation:
-
Analyte Solution: Accurately weigh the compound (e.g., this compound) and dissolve it in a suitable solvent (e.g., a co-solvent like methanol or DMSO may be needed for poorly soluble compounds, with the final result extrapolated to 0% co-solvent). Dilute with deionized, carbonate-free water to a final concentration of approximately 1-10 mM.
-
Ionic Strength Adjuster: Add a concentrated solution of potassium chloride (KCl) to the analyte solution to achieve a final ionic strength of 0.15 M.
-
Titrant: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) using carbonate-free water.
-
-
Titration Procedure:
-
Place a known volume (e.g., 50.0 mL) of the analyte solution into a temperature-controlled reaction vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin gentle stirring and start purging the solution with a slow stream of nitrogen gas, maintaining this inert atmosphere throughout the experiment.
-
Allow the system to equilibrate for 5-10 minutes and record the initial pH.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette or automated titrator.
-
After each addition, wait for the pH reading to stabilize (drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[9]
-
Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Veq).
-
The pKa is the pH at the half-equivalence point (Veq / 2). At this point, the concentrations of the protonated acid (HA) and the deprotonated conjugate base (A⁻) are equal.
-
The workflow for this protocol is visualized below.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Section 3: Implications for Drug Development
The significant difference in acidity between a phenol and a thiophenol moiety has direct consequences for drug design:
-
Ionization at Physiological pH: With a pKa of ~6.6, a thiophenol will be substantially ionized (~86%) at physiological pH (7.4), existing primarily as the anionic thiophenoxide. In contrast, a phenol (pKa ~9.95) will be almost entirely in its neutral, protonated form. This state of ionization dramatically affects:
-
Solubility: The ionized form is generally more water-soluble, which can be advantageous for formulation.
-
Membrane Permeability: The neutral form is typically more lipid-soluble and better able to cross cell membranes via passive diffusion. A molecule that is highly ionized may require active transport mechanisms.
-
Target Binding: The ability to act as a hydrogen bond donor (neutral form) versus being a negatively charged species (ionized form) will dictate the types of interactions it can form with a biological target, such as an enzyme or receptor.
-
By understanding and predicting these acidity differences, medicinal chemists can strategically choose between these functional groups to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties and optimize its interaction with its biological target.
Conclusion
This compound is a significantly stronger acid than phenol, a fact primarily attributable to the inherent properties of sulfur compared to oxygen. The greater polarizability and larger size of the sulfur atom stabilize the resulting thiophenoxide anion more effectively than the corresponding phenoxide. The ortho-phenyl substituent is predicted to further increase this acidity through an electron-withdrawing inductive effect. This profound difference in pKa drastically alters the ionization state of the molecule at physiological pH, presenting drug development professionals with a critical choice that will impact solubility, permeability, and target engagement. The precise measurement of pKa, achievable through robust methods like potentiometric titration, is a non-negotiable step in characterizing and optimizing drug candidates for clinical success.
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Showing Compound Benzenethiol (FDB011878) - FooDB [foodb.ca]
- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 5. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. Phenol's Acidity Explained: What Every Student Should Know [sudhirnama.in]
- 8. reddit.com [reddit.com]
- 9. Steric hindrance and acidity. Part 3.—Enthalpies and entropies of ionization of phenols in methanol - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. Steric hindrance and acidity. Part 3.—Enthalpies and entropies of ionization of phenols in methanol - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. Ortho effect - Wikipedia [en.wikipedia.org]
Theoretical and Computational Modeling of 2-Phenylthiophenol: A Technical Guide for Researchers
Introduction
2-Phenylthiophenol, also known as [1,1'-biphenyl]-2-thiol, is a sulfur-containing organic molecule characterized by a biphenyl scaffold with a thiol (-SH) substituent.[1] This structure imparts unique physicochemical properties, making it and its derivatives valuable in diverse scientific fields, particularly in medicinal chemistry and materials science. The conformational flexibility due to the rotation around the aryl-aryl bond and the reactivity of the thiol group are key determinants of its biological activity and material properties.[2][3][4]
Theoretical studies and computational modeling have become indispensable tools for elucidating the intricate relationship between the structure of this compound and its function at the molecular level. By leveraging computational methods, researchers can predict molecular geometries, understand electronic properties, simulate dynamic behavior, and guide the rational design of novel derivatives with enhanced activities. This technical guide provides an in-depth overview of the core computational methodologies applied to the study of this compound, offering both theoretical grounding and practical insights for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Foundational Properties
The foundational step in the computational analysis of any molecule is a thorough understanding of its structure. This compound consists of two phenyl rings connected by a C-C single bond, with a thiol group attached to one of the rings. The key structural parameter is the dihedral angle between the planes of the two phenyl rings, which is a result of the balance between conjugative effects favoring planarity and steric hindrance from the ortho-hydrogens favoring a twisted conformation.[4]
Diagram: Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Part 2: Core Computational Methodologies
A multi-faceted approach employing various computational techniques is necessary to fully characterize this compound.
Quantum Mechanics (QM) Methods: Elucidating Electronic Structure
Quantum mechanics, particularly Density Functional Theory (DFT), is the cornerstone for investigating the electronic structure of molecules like this compound. DFT provides a favorable balance between computational cost and accuracy for systems of this size.
Causality Behind Method Selection: The choice of a specific functional and basis set is critical for obtaining reliable results. The B3LYP functional is a popular hybrid functional that often yields accurate geometries and electronic properties for organic molecules.[5] A Pople-style basis set, such as 6-311++G(d,p), is commonly employed as it includes polarization and diffuse functions, which are essential for accurately describing the electron distribution, especially for the sulfur atom and for modeling non-covalent interactions.[5]
Predicted Molecular Properties: A standard DFT calculation can predict a range of fundamental properties. These are crucial for understanding the molecule's intrinsic behavior and for parameterizing higher-level models like molecular dynamics simulations.
| Property | Description | Typical Predicted Value Range |
| Optimized Geometry | The lowest energy conformation of the molecule. | Dihedral angle: 40-50° |
| Vibrational Frequencies | Predicts the infrared and Raman spectra. The S-H stretch is a key signature.[6][7] | S-H stretch: ~2550-2600 cm⁻¹ |
| Electronic Energies | HOMO and LUMO energies, which are crucial for predicting reactivity. | HOMO-LUMO gap: 4-5 eV |
| Partial Atomic Charges | Distribution of electron density across the molecule. | The sulfur atom typically carries a negative partial charge. |
Protocol: Geometry Optimization and Vibrational Frequency Analysis
-
Structure Building: Construct the 3D structure of this compound using a molecular editor.
-
Initial Optimization: Perform a preliminary geometry optimization using a computationally less demanding method, such as a molecular mechanics force field.
-
DFT Calculation Setup:
-
Select the DFT method (e.g., B3LYP).
-
Choose an appropriate basis set (e.g., 6-311++G(d,p)).
-
Define the task as "Optimization + Frequencies".
-
Specify the charge (0) and multiplicity (singlet).
-
-
Execution and Analysis: Run the calculation. Upon completion, verify that the optimization converged and that there are no imaginary frequencies, confirming a true energy minimum. Analyze the output for geometric parameters, electronic properties, and vibrational modes.
Diagram: Quantum Mechanics Workflow
Caption: A typical workflow for DFT calculations.
Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
While QM methods provide a static picture, MD simulations allow for the exploration of the conformational dynamics of this compound over time. This is particularly important for understanding its behavior in solution or when interacting with a biological target.[2][3]
Causality Behind Method Selection: MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For organic molecules, force fields like GROMOS or AMBER are commonly used.[3] The accuracy of an MD simulation is highly dependent on the quality of the force field parameters, which can be derived from QM calculations for non-standard residues. The choice of solvent model (e.g., TIP3P for water) is also crucial for simulating realistic solution-phase behavior.
Diagram: Molecular Dynamics Simulation Workflow
Caption: Key stages of an MD simulation.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach used to develop relationships between the chemical structures of a series of compounds and their biological activities.[8][9] For this compound derivatives, QSAR can be used to predict properties like toxicity or inhibitory potency against a specific biological target.[8][10]
Causality Behind Method Selection: A successful QSAR model relies on the calculation of relevant molecular descriptors and the application of appropriate statistical methods. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build the model.[8][10] It is crucial to validate the model using both internal and external validation techniques to ensure its predictive power.
Diagram: QSAR Modeling Workflow
Caption: Logical flow of a QSAR study.
Part 3: Applications in Drug Discovery and Development
The insights gained from computational modeling of this compound and its analogs have direct applications in drug discovery.
-
Target Identification and Validation: Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to protein targets. This helps in understanding the mechanism of action and in identifying key interactions that can be optimized for improved potency.
-
Lead Optimization: By calculating properties like HOMO-LUMO gap, electrostatic potential, and various molecular descriptors, computational models can guide the chemical modification of the this compound scaffold to enhance its biological activity and drug-like properties.[11][12] QSAR models are particularly powerful in this context, as they can predict the activity of virtual compounds before they are synthesized.[10]
-
ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This early-stage assessment helps in de-risking the drug development process by identifying potential liabilities.
Conclusion
Theoretical and computational modeling provides a powerful and versatile toolkit for the in-depth study of this compound. From elucidating its fundamental electronic and structural properties using quantum mechanics to exploring its dynamic behavior and predicting the activity of its derivatives, these methods offer invaluable insights that complement and guide experimental research. For scientists and researchers in drug development, a comprehensive computational approach is no longer just an accessory but a central component of the modern discovery pipeline, enabling the rational design of more effective and safer therapeutic agents.
References
- 1. This compound | C12H10S | CID 2760413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. QSAR model for predicting radical scavenging activity of di(hetero)arylamines derivatives of benzo[b]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quantum chemical calculations for 2-mercaptobiphenyl
An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Mercaptobiphenyl
Abstract
2-Mercaptobiphenyl is a molecule of significant interest in medicinal chemistry and materials science, possessing a flexible biphenyl scaffold and a reactive thiol functional group. Understanding its three-dimensional structure, conformational preferences, and electronic properties is paramount for predicting its behavior in biological systems and for rational drug design. This technical guide provides a comprehensive, field-proven workflow for performing quantum chemical calculations on 2-mercaptobiphenyl. We move beyond a simple recitation of steps to explain the causality behind critical methodological choices, ensuring a robust and self-validating computational protocol. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage high-level computational modeling to gain deeper molecular insights.
The Molecular Challenge: Structure and Significance of 2-Mercaptobiphenyl
2-Mercaptobiphenyl consists of two phenyl rings connected by a C-C single bond, with a thiol (-SH) group at the ortho position of one ring. This structure presents two key challenges for computational modeling:
-
Conformational Flexibility: The molecule's shape is not static. It is defined primarily by the dihedral angle (torsion angle) between the two phenyl rings. This rotation is hindered by steric interactions between the ortho-hydrogens and the ortho-thiol group, leading to a complex potential energy surface with distinct energy minima (stable conformers).[1][2][3] The relative populations of these conformers can dictate which shape of the molecule interacts with a biological target.
-
The Thiol Group: The sulfur atom, with its diffuse valence orbitals and lone pairs, requires specific considerations in quantum chemical calculations.[4][5] Furthermore, the thiol group is a key site for metabolic reactions and can act as a hydrogen bond donor or acceptor, or engage in S-H/π interactions with aromatic systems.[6] Its acidic nature (pKa) is also a critical property in physiological environments.
Accurately modeling these features is essential for applications ranging from structure-based drug design, where molecular shape is key, to predicting sites of metabolic transformation.[7][8]
Foundational Theory: Selecting the Right Computational Tools
The choice of computational methodology is the most critical decision in a study. It represents a trade-off between accuracy and computational cost. Our approach is grounded in Density Functional Theory (DFT), the workhorse of modern computational chemistry for medium-sized organic molecules.[9]
The Logic of Method Selection
The path from a research question to a reliable computational result requires a series of informed choices. The following diagram illustrates the decision-making logic for a molecule like 2-mercaptobiphenyl.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interdisciplinary analysis of drugs: Structural features and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Medicinal Chemistry Perspective on Structure-Based Drug Design and Development | Springer Nature Experiments [experiments.springernature.com]
- 9. chemrxiv.org [chemrxiv.org]
Methodological & Application
The Unharnessed Potential of 2-Phenylthiophenol in Transition Metal Catalysis: Application Notes and Protocols
Introduction: Beyond Traditional Ligand Scaffolds
In the ever-evolving landscape of transition metal catalysis, the rational design of ligands remains a cornerstone for achieving enhanced reactivity, selectivity, and substrate scope. While phosphines and N-heterocyclic carbenes (NHCs) have historically dominated the field, the exploration of alternative ligand architectures offers exciting opportunities for novel catalytic transformations. This guide delves into the potential of 2-phenylthiophenol as a unique bidentate ligand, leveraging its distinct electronic and steric properties for applications in transition metal catalysis.
This compound, possessing both a soft thiol donor and a sterically demanding phenyl group, presents an intriguing ligand scaffold. The thiol moiety offers strong coordination to late transition metals, which are known to be effective in a variety of cross-coupling reactions.[1] Concurrently, the adjacent phenyl group can play a crucial role in modulating the steric environment around the metal center, influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. This document provides a comprehensive overview of the synthesis of this compound-ligated transition metal complexes and detailed protocols for their application in catalysis, with a focus on palladium-catalyzed cross-coupling reactions.
Synthesis of this compound and its Transition Metal Complexes
The journey into harnessing this compound in catalysis begins with its synthesis and subsequent complexation with a suitable transition metal precursor.
Protocol 1: Synthesis of this compound
A common route to synthesize this compound involves the reaction of 2-chlorothiophenol with a phenylating agent. While various methods exist, a typical laboratory-scale synthesis is outlined below.
Materials:
-
2-Chlorothiophenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a round-bottom flask, add 2-chlorothiophenol (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 4:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: Synthesis of a Palladium(II)-2-Phenylthiophenol Complex
The synthesis of a palladium(II) complex with this compound can be achieved through the reaction of the ligand with a suitable palladium(II) salt.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂) or Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Schlenk line and inert atmosphere (e.g., nitrogen or argon) capabilities
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 eq) in the chosen anhydrous solvent.
-
In a separate Schlenk flask, dissolve the palladium(II) precursor (1.0 eq) in the same solvent.
-
Slowly add the palladium(II) solution to the stirred ligand solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.
-
If a precipitate forms, collect the solid by filtration under inert atmosphere, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the solvent can be partially removed under vacuum to induce crystallization or precipitation.
-
Characterize the resulting palladium(II)-2-phenylthiophenol complex using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The unique properties of the this compound ligand suggest its potential utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions.[2][3] The bidentate coordination of the thiol and the steric influence of the phenyl group can stabilize the catalytic species and promote efficient bond formation.
Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.[4][5][6] A palladium catalyst featuring the this compound ligand could potentially offer high efficiency in this transformation.
Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling:
References
- 1. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 2. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Phenylthiophenol as a Versatile Precursor for Advanced Organic Electronic Materials
Introduction: The Strategic Importance of Sulfur-Containing Aromatics
In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving superior device performance. Thiophene-based organic semiconductors have become particularly significant due to their excellent electronic properties and synthetic tunability.[1][2] 2-Phenylthiophenol, also known as [1,1'-Biphenyl]-2-thiol, emerges as a uniquely valuable precursor in this domain.[3] Its structure, featuring a thiol group ortho to a phenyl substituent, provides a pre-organized framework for synthesizing rigid, planar, and sulfur-rich polymers. These polymers, particularly those containing the thianthrene moiety, are highly sought after for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) due to their desirable charge transport characteristics and thermal stability.[4][5][6]
This guide provides an in-depth exploration of this compound as a foundational building block. We will detail its properties, safety considerations, and a comprehensive protocol for its conversion into high-performance thianthrene-based polymers, offering mechanistic insights and practical guidance for researchers in materials science and organic synthesis.
Physicochemical Properties and Safety Mandates
A thorough understanding of a reagent's properties and hazards is the bedrock of safe and reproducible research.
Key Properties of this compound
The following table summarizes the essential computed and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2-phenylbenzenethiol | [3] |
| Molecular Formula | C₁₂H₁₀S | [3] |
| Molecular Weight | 186.27 g/mol | [3] |
| CAS Number | 2688-96-2 | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2S | [3] |
| InChIKey | UECUPGFJVNJNQA-UHFFFAOYSA-N | [3] |
Critical Safety & Handling Protocols
Organosulfur compounds, particularly thiols, require stringent safety measures due to their potential toxicity and strong, unpleasant odors.[7] The protocols for handling this compound are analogous to those for its parent compound, thiophenol.
-
Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[8] Eyewash stations and safety showers must be readily accessible.[8]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[9]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[9] Contaminated clothing should be removed and washed before reuse.[10]
-
Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
-
Handling and Storage :
-
First Aid Measures :
-
Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
-
Skin Contact : Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[9][10]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9][10]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[8][9]
-
Core Application: Synthesis of Poly(phenylene thianthrene) via Oxidative Cyclization
The primary application of this compound in organic electronics is its use as a monomer for the synthesis of polymers containing the thianthrene unit. The thianthrene heterocycle is formed via an intramolecular oxidative C-S coupling, creating a rigid, butterfly-shaped structure that can enhance π-stacking and charge transport in the resulting polymer. This approach has been successfully used to create polymers with exceptionally high refractive indices and excellent thermal stability.[12]
The reaction proceeds by deprotonating the thiol groups of two this compound molecules, followed by an oxidative coupling to form a disulfide bridge. Subsequent intramolecular electrophilic cyclization, often promoted by strong acids or oxidizing agents, yields the thianthrene core. Polymerization occurs when a bifunctional version of the monomer is used, leading to a poly(phenylene thianthrene) backbone.
Below is a representative workflow for such a polymerization.
References
- 1. Studies in Thiophene Chemistry for Organic Electronic Materials - Nottingham ePrints [eprints.nottingham.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C12H10S | CID 2760413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Thiophenol - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-(PHENYLTHIO)THIOPHENE - Safety Data Sheet [chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of 2-(Phenylthio)phenols
Abstract: 2-(Phenylthio)phenols are a critical structural motif found in a wide array of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis is a key step in many drug development and materials science pipelines. This document provides an in-depth guide to the most reliable and field-proven methods for synthesizing these valuable compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, offering researchers the insights needed to select and optimize the ideal protocol for their specific application. Three major catalytic strategies are detailed: the classic Copper-Catalyzed Ullmann-type Condensation, the versatile Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling, and an emerging Metal-Free C-H Functionalization approach.
Introduction: The Significance of the 2-(Phenylthio)phenol Moiety
The diaryl thioether linkage, particularly when adjacent to a hydroxyl group on one of the aromatic rings, imparts unique physicochemical properties to a molecule. This structure is prevalent in compounds targeted for anticancer, antibiotic, and antiviral applications.[1] The ability to efficiently and selectively construct this C–S bond is therefore of paramount importance to medicinal and synthetic chemists.
This guide is structured to provide a comparative analysis of the dominant synthetic strategies, enabling researchers to make informed decisions based on factors such as catalyst cost, reaction conditions, substrate scope, and functional group tolerance.
Method 1: Copper-Catalyzed C–S Cross-Coupling (Ullmann-Type Reaction)
The Ullmann condensation is a foundational method for forming carbon-heteroatom bonds, including the C–S linkage.[2] Leveraging copper catalysts, which are significantly more economical than their palladium counterparts, this method remains a workhorse in both academic and industrial settings.[3]
Mechanism and Rationale
The classical Ullmann reaction for C–S bond formation involves the coupling of an aryl halide with a thiol. The reaction is promoted by copper, often in a stoichiometric amount and at high temperatures.[2] Modern iterations utilize catalytic amounts of a copper(I) salt, such as CuI, in the presence of a ligand and a base.
The generally accepted mechanism proceeds through the following key steps:
-
Formation of a Copper(I) Thiolate: The base deprotonates the starting phenol (acting as a thiol precursor in some advanced methods) or a thiophenol, which then coordinates with the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide adds to the copper(I) thiolate complex, forming a transient, high-valent copper(III) intermediate.[4]
-
Reductive Elimination: The final C–S bond is formed as the product, 2-(phenylthio)phenol, is eliminated from the copper center, regenerating the active Cu(I) catalyst.
The choice of ligand is critical for stabilizing the copper intermediates and facilitating the catalytic cycle.[3][5] Similarly, the base is essential for generating the nucleophilic thiolate and neutralizing the hydrogen halide formed during the reaction.
Detailed Experimental Protocol: Tandem C–S Coupling/C–H Functionalization
This innovative protocol, developed by Pan and colleagues, synthesizes 2-(phenylthio)phenols from simple phenols and aryl iodides via a tandem copper-catalyzed C–S coupling and C–H functionalization, using DMSO as the oxidant.[6][7]
Reaction Scheme: Phenol + Aryl Iodide --(CuI, Ligand, Base, DMSO)--> 2-(Phenylthio)phenol
Materials:
-
Phenol (1.0 mmol)
-
Aryl Iodide (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand: (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Dimethyl Sulfoxide (DMSO) (3.0 mL)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add CuI (19.0 mg, 0.1 mmol), the specified ligand (20.5 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Reagent Addition: Add the phenol (1.0 mmol) and the aryl iodide (1.2 mmol) to the tube, followed by 3.0 mL of DMSO.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for the time specified by preliminary experimental runs (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting phenol is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(phenylthio)phenol product.
Workflow and Data Summary
Table 1: Representative Yields for Copper-Catalyzed Synthesis of 2-(Phenylthio)phenols [7]
| Aryl Iodide | Phenol | Yield (%) |
| Iodobenzene | Phenol | 85 |
| 4-Iodotoluene | Phenol | 82 |
| 4-Iodoanisole | Phenol | 78 |
| 1-Iodo-4-nitrobenzene | Phenol | 92 |
| Iodobenzene | 4-Methoxyphenol | 80 |
| Iodobenzene | 4-Chlorophenol | 75 |
Note: Yields are isolated yields based on the referenced literature. Conditions: 10 mol% CuI, 10 mol% ligand, 2.0 equiv. Cs₂CO₃, DMSO, 120 °C.
Method 2: Palladium-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig Type)
The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, has been successfully extended to C–S bond formation.[8] These palladium-catalyzed methods offer milder reaction conditions and a broader substrate scope compared to traditional copper-catalyzed systems, albeit with a higher catalyst cost.[8]
Mechanism and Rationale
The catalytic cycle for palladium-catalyzed C–S coupling is well-established and analogous to other cross-coupling reactions.[9][10][11]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate, [Ar-Pd(II)-X]. This step is often rate-determining.[10]
-
Ligand Exchange/Thiolate Binding: The halide on the Pd(II) complex is displaced by a thiolate anion (RS⁻), which is generated by the deprotonation of a thiophenol by a base.
-
Reductive Elimination: The aryl and thioether groups on the palladium center couple and are eliminated as the diaryl thioether product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]
The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., those developed by Buchwald) are crucial for promoting both the oxidative addition and the final reductive elimination steps, leading to higher yields and faster reaction times.[12][13]
Detailed Experimental Protocol
This general protocol is adapted from established procedures for Buchwald-Hartwig C–S coupling.[14][15]
Reaction Scheme: Aryl Bromide + Thiophenol --(Pd Catalyst, Ligand, Base, Toluene)--> Diaryl Thioether
Materials:
-
Aryl Bromide (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Ligand: Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5.0 mL)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Pre-formation/Setup: In a glovebox or under a strict argon atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add 5.0 mL of anhydrous toluene to the tube. Then, add the aryl bromide (1.0 mmol) followed by the thiophenol (1.2 mmol) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the mixture for the required time (typically 4-16 hours).
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding 10 mL of water. Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to obtain the desired diaryl thioether.
Workflow and Data Summary
Table 2: Comparison of Ligands for Pd-Catalyzed Thioetherification
| Ligand | Catalyst System | Typical Conditions | Substrate Scope | Reference |
| BINAP | Pd(OAc)₂ or Pd₂(dba)₃ | Toluene, 110 °C | Good for aryl bromides and iodides. | [13] |
| DPPF | PdCl₂(dppf) | Dioxane or Toluene, 100-120 °C | Effective for a broad range of aryl halides. | [8] |
| Xantphos | Pd(OAc)₂ | Toluene or Dioxane, 100 °C | Excellent for electron-rich/poor aryl halides. | [12] |
| CyPF-tBu | Pd(OAc)₂ | THF, rt - 80 °C | Highly active for hindered substrates. | [16] |
Method 3: Metal-Free C–H Arylthiolation
Driven by the principles of green chemistry, metal-free C–S bond-forming reactions are gaining significant attention. These methods avoid the cost and potential toxicity associated with transition metal catalysts.
Rationale and Approach
Metal-free approaches often rely on generating a reactive sulfur species that can undergo nucleophilic aromatic substitution (SₙAr) or an electrophilic attack on an activated aromatic ring. One emerging strategy involves the reaction of 2H-imidazole N-oxides with thiophenols.[17] In this method, activation of the N-oxide with acetyl chloride in situ generates a highly reactive intermediate, which readily undergoes C-H functionalization by the thiophenol nucleophile. While not a direct synthesis of 2-(phenylthio)phenols from simple phenols, this strategy highlights the trend towards direct C-H functionalization pathways.
Another approach involves the direct amination of phenols, which, while forming a C-N bond, establishes a precedent for metal-free activation of phenols for subsequent functionalization.[18]
Detailed Experimental Protocol: Metal-Free C-H Thiolation of Imidazole N-Oxides
This protocol is based on the work of Bakavoli et al. for the synthesis of arylthio-imidazoles.[17]
Reaction Scheme: 2H-imidazole N-oxide + Thiophenol --(Acetyl Chloride, DMC)--> 5-(Phenylthio)-2H-imidazole
Materials:
-
2H-imidazole 1-oxide (0.5 mmol)
-
Thiophenol (0.5 mmol)
-
Acetyl Chloride (0.5 mmol)
-
Dimethyl Carbonate (DMC) (4 mL)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, create a vigorously stirred mixture of the 2H-imidazole 1-oxide (0.5 mmol) and the thiophenol (0.5 mmol) in dimethyl carbonate (4 mL) at 0 °C.
-
Activator Addition: Add acetyl chloride (0.5 mmol) dropwise to the cooled mixture.
-
Reaction Execution: Allow the resulting mixture to warm to room temperature and continue stirring for 6 hours.
-
Isolation: The product often precipitates from the reaction mixture. Collect the precipitate by filtration, wash it with hexane (10 mL), and air-dry to obtain the product.
Workflow and Data Summary
Table 3: Comparison of Synthetic Methodologies
| Feature | Copper-Catalyzed (Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) | Metal-Free C-H Functionalization |
| Catalyst Cost | Low | High | None |
| Reaction Temp. | High (often >100 °C) | Mild to Moderate (rt - 110 °C) | Mild (0 °C to rt) |
| Substrate Scope | Good; can be sensitive to sterics. | Excellent; wide tolerance for functional groups. | Currently limited to specific activated systems. |
| Ligand Requirement | Often required for high efficiency. | Essential; ligand choice is critical for success. | Not applicable. |
| Key Advantage | Cost-effective and robust for large-scale synthesis. | High yields, mild conditions, and broad applicability. | Environmentally friendly, avoids metal contamination. |
| Key Disadvantage | Harsh conditions, potential for stoichiometric copper waste. | Catalyst cost and sensitivity to air/moisture. | Limited scope and generality at present. |
Conclusion
The synthesis of 2-(phenylthio)phenols can be achieved through several effective catalytic strategies. The choice of method depends heavily on the specific requirements of the synthesis, including cost, scale, substrate complexity, and desired purity.
-
Copper-catalyzed Ullmann-type reactions offer a cost-effective and powerful tool, particularly for large-scale applications where catalyst price is a major driver.[2][19]
-
Palladium-catalyzed Buchwald-Hartwig couplings provide unparalleled versatility and efficiency under milder conditions, making them the preferred choice for complex, small-scale syntheses in drug discovery and development.[8][20]
-
Metal-free strategies represent the future of sustainable synthesis, and while currently limited in scope, they offer a promising avenue for development to circumvent the challenges of transition metal catalysis.[17][18]
Researchers are encouraged to use this guide as a starting point for their synthetic planning, balancing the trade-offs of each method to achieve their target molecules efficiently and effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile synthesis of 2-(phenylthio)phenols by copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. nobelprize.org [nobelprize.org]
- 12. jk-sci.com [jk-sci.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. A general palladium-catalysed synthesis of aromatic and heteroaromatic thioethers | Semantic Scholar [semanticscholar.org]
- 16. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elar.urfu.ru [elar.urfu.ru]
- 18. Direct Amination of Phenols under Metal-Free Conditions [organic-chemistry.org]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Preparation of Antifungal Agents from 2-Phenylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis and evaluation of thioxanthone-based antifungal agents, utilizing 2-phenylthiophenol as a key starting material. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.
Introduction: The Therapeutic Potential of the Thioxanthone Scaffold
The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents with unique mechanisms of action. Thioxanthones, a class of sulfur-containing heterocyclic compounds, have emerged as a promising scaffold in antifungal drug discovery.[1][2][3] Structurally similar to xanthones, thioxanthones exhibit a broad spectrum of biological activities.[1] Notably, certain aminothioxanthone derivatives have demonstrated significant efficacy against a range of clinically relevant fungi, including fluconazole-resistant strains of Candida albicans, Aspergillus fumigatus, and various dermatophytes.[1][2] Their proposed mechanism of action involves the disruption of the fungal cell membrane's structural integrity, a target distinct from that of widely used azole antifungals.[1]
This guide outlines a robust synthetic pathway to the thioxanthone core starting from the readily available precursor, this compound. Subsequent derivatization strategies are also discussed to enable the exploration of structure-activity relationships (SAR) and the optimization of antifungal potency.
Synthetic Workflow: From this compound to Bioactive Thioxanthones
The overall synthetic strategy involves a two-step process to construct the core thioxanthone structure, followed by functionalization to generate a library of derivatives for biological screening.
Figure 1: General workflow for the synthesis and evaluation of antifungal thioxanthone derivatives.
Part 1: Synthesis of the Thioxanthen-9-one Core
Step 1: Synthesis of 2-(Phenylthio)benzoic Acid
Causality of Experimental Choices: The conversion of this compound to 2-(phenylthio)benzoic acid is a critical step that introduces the carboxylic acid functionality necessary for the subsequent intramolecular Friedel-Crafts acylation. While various methods exist for the synthesis of 2-arylthiobenzoic acids, the reaction of a 2-halobenzoic acid with a thiophenol is a common approach.[4] For the purpose of this protocol, we will adapt a procedure based on the hydrolysis of a nitrile precursor, which can be synthesized from this compound via Sandmeyer-type reactions, or more directly through modern cross-coupling methodologies. A more direct hydrolysis approach from a nitrile precursor is described here.[5][6]
Protocol 1: Hydrolysis of 2-(Phenylthio)benzonitrile to 2-(Phenylthio)benzoic Acid
-
Materials:
-
2-(Phenylthio)benzonitrile
-
15% Aqueous Sodium Hydroxide (NaOH) solution
-
Ethanol (95%)
-
Benzene (or a suitable alternative extraction solvent like Toluene)
-
Concentrated Hydrochloric Acid (HCl)
-
Methylene Chloride (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, combine 2-(phenylthio)benzonitrile (1 equivalent), 15% aqueous sodium hydroxide solution (approx. 6-7 mL per gram of nitrile), and ethanol (approx. 2 mL per gram of nitrile).
-
Heat the mixture to reflux with stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add water (approx. 15-20 mL per gram of nitrile) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract with benzene (or toluene) to remove any unreacted starting material or non-acidic byproducts.
-
Collect the aqueous phase and cool it in an ice bath to 0°C.
-
Slowly acidify the cold aqueous phase with concentrated hydrochloric acid until a precipitate forms and the pH is acidic.
-
Extract the precipitate with methylene chloride.
-
Wash the organic phase with water until it is neutral.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is 2-(phenylthio)benzoic acid.[5][7] Further purification can be achieved by recrystallization if necessary.
-
Step 2: Intramolecular Friedel-Crafts Acylation to Thioxanthen-9-one
Causality of Experimental Choices: The intramolecular Friedel-Crafts acylation is a classic and effective method for forming the tricyclic thioxanthone core.[8][9] This reaction involves the cyclization of 2-(phenylthio)benzoic acid in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used for this purpose as they act as both the catalyst and a dehydrating agent. The use of a strong acid promotes the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the adjacent phenyl ring to close the central ring of the thioxanthone.
Protocol 2: Cyclization of 2-(Phenylthio)benzoic Acid
-
Materials:
-
2-(Phenylthio)benzoic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Crushed ice
-
Buchner funnel and filter paper
-
Beakers
-
-
Procedure:
-
Carefully add 2-(phenylthio)benzoic acid (1 equivalent) to an excess of concentrated sulfuric acid or polyphosphoric acid in a round-bottom flask with stirring.
-
Heat the mixture to 80-100°C for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
A precipitate of thioxanthen-9-one will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of water until the washings are neutral, followed by a wash with a dilute sodium bicarbonate solution, and finally with water again.
-
Dry the solid product to obtain crude thioxanthen-9-one. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) will yield the purified product.
-
Part 2: Preparation of Antifungal Thioxanthone Derivatives
The thioxanthen-9-one core can be derivatized to generate a library of compounds for antifungal testing. Structure-activity relationship studies have shown that the introduction of aminoalkyl groups can significantly enhance antifungal activity.[1]
Protocol 3: Synthesis of Aminothioxanthone Derivatives
This protocol is a general representation of an aromatic nucleophilic substitution reaction on a pre-functionalized thioxanthone. For instance, starting with a chlorinated thioxanthone, various amines can be introduced.
-
Materials:
-
Substituted Thioxanthen-9-one (e.g., 1-chloro-4-propoxy-9H-thioxanthen-9-one)
-
Primary or secondary amine (e.g., N,N-dimethylethylenediamine)
-
Copper catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF or DMSO)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
-
Procedure:
-
To a Schlenk tube, add the substituted thioxanthen-9-one (1 equivalent), the amine (1.2-2 equivalents), copper catalyst (5-10 mol%), and base (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100-140°C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminothioxanthone derivative.
-
Part 3: Evaluation of Antifungal Activity
A crucial step in the drug discovery process is the determination of the antifungal efficacy of the synthesized compounds. The following protocols outline standard methods for assessing antifungal activity.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Causality of Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[10] It provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism. This method allows for the testing of multiple compounds against various fungal strains in a high-throughput manner.
-
Materials:
-
Synthesized thioxanthone derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum)
-
Standard antifungal drug (e.g., Fluconazole) for comparison
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Inoculum of fungal cells standardized to a specific concentration
-
-
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds and the standard antifungal drug in the 96-well plates.
-
Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus without any compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a plate reader.
-
Data Presentation: Antifungal Activity of Aminothioxanthones
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of aminothioxanthone derivatives against various fungal species, demonstrating the potential of this compound class.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Aminothioxanthone 1 | Candida albicans (Fluconazole-resistant) | 16-32 | [1] |
| Aspergillus fumigatus | 32 | [1] | |
| Trichophyton rubrum | 8 | [1] | |
| Cryptococcus neoformans | 8 | [1] | |
| Aminothioxanthone 8 | Candida albicans (Fluconazole-resistant) | 16-32 | [1] |
| Candida glabrata | 16-32 | [1] | |
| Aminothioxanthone 9 | Candida albicans (Fluconazole-resistant) | 32-64 | [1] |
| Aspergillus fumigatus (Azole-resistant) | 32 | [1] |
Mechanism of Action Studies: Elucidating the Antifungal Effect
Understanding the mechanism of action is vital for the development of new antifungal drugs. For thioxanthones, evidence points towards disruption of the fungal cell membrane.
References
- 1. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
Application Notes & Protocols: The Strategic Role of 2-Mercaptobiphenyl in Advanced Cross-Coupling Reactions
Introduction: Beyond a Simple Thiol
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is intrinsically linked to the design of sophisticated ligands that modulate the stability and reactivity of the palladium center. While not a ligand itself, 2-mercaptobiphenyl serves as a critical and versatile precursor for a class of highly effective biaryl monophosphine ligands, particularly those incorporating a thioether moiety. These phosphine-thioether ligands, derived from this simple thiol, offer a unique combination of steric bulk and electronic properties that drive challenging coupling reactions to high efficiency.
This guide provides an in-depth exploration of the journey from 2-mercaptobiphenyl to advanced catalytic systems. We will dissect the synthesis of these powerful ligands, delve into their mechanistic role in catalysis, and provide detailed, field-proven protocols for their application in cornerstone cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
From Precursor to Powerhouse: Synthesis of Phosphine-Thioether Ligands
The strategic value of 2-mercaptobiphenyl lies in its biphenyl backbone, which provides a rigid and sterically tunable scaffold, and its thiol group, which serves as a handle for introducing a second, electronically distinct donor atom. The synthesis of a representative phosphine-thioether ligand, such as 2-(dicyclohexylphosphino)-2'-(methylthio)biphenyl, typically follows a multi-step sequence.
The general pathway involves first protecting or alkylating the thiol group, followed by a directed ortho-metalation or a coupling reaction to introduce the phosphine group onto the adjacent phenyl ring. The synthesis of phosphines is a well-established field, often involving the reaction of organometallic intermediates with halophosphines.[1]
Below is a conceptual workflow illustrating the transformation from the starting material to the final ligand.
References
Application Notes & Protocols for Reactions Involving 2-Phenylthiophenol
Introduction: 2-Phenylthiophenol (biphenyl-2-thiol) is a versatile bifunctional organosulfur compound, distinguished by its dual reactive centers: a nucleophilic thiol group and two aromatic rings amenable to functionalization. Its structure, C₁₂H₁₀S, serves as a critical building block in synthetic organic chemistry, particularly as a precursor for polycyclic aromatic sulfur heterocycles like dibenzothiophenes.[1][2] Dibenzothiophene cores are prevalent in pharmaceuticals, organic electronics, and material science.[3] The reactivity of this compound is dominated by the thiol (-SH) group, which is readily oxidized, alkylated, and utilized in metal-catalyzed cross-coupling reactions.[4][5] The adjacent phenyl rings can undergo intramolecular cyclization or other substitutions. Due to the thiol's sensitivity to oxidation, reactions involving this reagent necessitate careful handling under inert atmosphere conditions.[6][7]
This guide provides a comprehensive overview of the experimental considerations, safety protocols, and detailed methodologies for common transformations involving this compound, aimed at researchers in organic synthesis and drug development.
Safety, Handling, and Storage
1.1. Hazard Profile: this compound and related thiols present multiple hazards that demand strict adherence to safety protocols.
-
Toxicity: Thiols are generally toxic. This compound is harmful if swallowed, in contact with skin, or inhaled.[8] It can cause skin irritation and serious eye damage.[8] Always handle this compound in a well-ventilated chemical fume hood.[9]
-
Malodor: Like most thiols, it possesses a powerful and unpleasant stench. All equipment should be decontaminated with an oxidizing agent like bleach solution before removal from the fume hood.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, and chemically resistant gloves (e.g., nitrile) are mandatory.[6][10]
1.2. Storage and Handling: The thiol group is susceptible to atmospheric oxidation, which leads to the formation of the corresponding disulfide.[4] This side-reaction depletes the active reagent and can complicate product purification.
-
Inert Atmosphere: this compound should be stored and handled under an inert atmosphere (Nitrogen or Argon).[6][9] For transfers, use air-sensitive techniques such as syringes or cannulas.[11]
-
Storage Conditions: Store the reagent in a tightly sealed container, preferably in a refrigerator and under a nitrogen blanket, to minimize oxidation and decomposition.[6] It should be kept away from strong oxidizing agents and bases.[6][10]
Core Experimental Setup: Inert Atmosphere Techniques
The majority of reactions with this compound require the exclusion of air and moisture. A Schlenk line or a glovebox are standard apparatus for these procedures.[12][13] A Schlenk line provides a dual manifold for vacuum and a purified inert gas, allowing for the manipulation of reagents in a controlled environment.[7][14]
Key Steps for Setting up an Air-Sensitive Reaction:
-
Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[11] The hot glassware is then assembled and allowed to cool under a stream of inert gas or high vacuum.
-
Purging the System: The assembled apparatus, connected to the Schlenk line, is subjected to several vacuum/inert gas refill cycles (typically 3-5 cycles) to remove the atmospheric gases.[15][16] This process ensures the reaction environment is sufficiently inert.
-
Reagent Transfer:
-
Solids: Solids like catalysts or this compound (if crystalline) can be added to the flask under a positive flow of inert gas (counterflow).[14]
-
Liquids/Solutions: Anhydrous solvents and liquid reagents are transferred using gas-tight syringes or a double-tipped needle (cannula).[11][17] Solvents should be properly dried and degassed prior to use. Bubbling inert gas through the solvent for 15-30 minutes is a common degassing method.[16]
-
Workflow Diagram for Air-Sensitive Reaction Setup
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Thiophenol - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. This compound | C12H10S | CID 2760413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ossila.com [ossila.com]
- 14. Schlenk line - Wikipedia [en.wikipedia.org]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. Video: Synthesis Of A TiIII Metallocene Using Schlenk Line Technique [jove.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for Monitoring 2-Phenylthiophenol Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Phenylthiophenol in Modern Synthesis
This compound is a vital aromatic thiol intermediate in the synthesis of a variety of high-value molecules, particularly in the pharmaceutical and materials science sectors. Its unique structure, featuring a reactive thiol group on a biphenyl scaffold, allows for its incorporation into complex molecular architectures. Common reactions involving this compound include nucleophilic substitution, Ullmann-type couplings to form diaryl thioethers, and thiol-ene "click" reactions. Accurate and real-time monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics and mechanisms.
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chapter 1: Foundational Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C₁₂H₁₀S | Provides the basis for mass spectrometry. |
| Molecular Weight | 186.27 g/mol | Essential for mass spectrometry and concentration calculations. |
| Appearance | Colorless to light-yellow liquid | Important for visual inspection of starting material purity. |
| Boiling Point | ~280-282 °C | Indicates that GC analysis will likely require high temperatures or derivatization. |
| UV Absorbance | Aromatic thiols exhibit strong UV absorbance. Based on analogues like thiophenol and substituted thiophenols, significant absorbance is expected between 230-280 nm.[1][2] | Enables sensitive detection by HPLC with a UV detector. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane, toluene). | Dictates the choice of solvents for reaction media and chromatographic mobile phases. |
| pKa | The acidity of thiophenol is significantly greater than phenol (pKa ≈ 6.6 for thiophenol). | The thiol group is readily deprotonated, which can influence its reactivity and chromatographic behavior. |
Chapter 2: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for monitoring the progress of this compound reactions due to its ability to separate complex mixtures and quantify components with high precision.
The "Why": Causality in HPLC Method Development
The choice of a reverse-phase HPLC method is dictated by the non-polar nature of this compound and its expected reaction products. A C18 column is a versatile starting point, offering excellent retention and separation of aromatic compounds. The mobile phase, typically a mixture of acetonitrile or methanol and water, is selected to elute the components in a reasonable timeframe with good resolution. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups present in the analytes. Detection is most commonly achieved using a UV detector, leveraging the strong UV absorbance of the aromatic rings in the reactants and products.
Experimental Protocol: Monitoring an Ullmann Condensation Reaction
This protocol outlines the monitoring of the copper-catalyzed coupling of this compound with an aryl halide.
Reaction Scheme:
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient might be:
-
0-2 min: 50% Acetonitrile
-
2-15 min: 50% to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: 95% to 50% Acetonitrile
-
20-25 min: 50% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined from the UV-Vis spectrum of this compound).
-
Injection Volume: 10 µL
Step-by-Step Protocol:
-
Sample Preparation:
-
At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of mobile phase (50:50 acetonitrile:water) in a 1.5 mL microcentrifuge tube. This prevents further reaction.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the disappearance of the this compound peak and the appearance of the product peak.
-
Identify the peaks based on the retention times of pure standards of the starting materials and, if available, the product.
-
Data Analysis:
-
Qualitative Monitoring: Track the decrease in the peak area of this compound and the increase in the peak area of the desired product over time.
-
Quantitative Analysis: Create a calibration curve for this compound using known concentrations. This allows for the determination of its concentration at each time point, from which reaction conversion can be calculated.
Workflow Diagram:
Caption: HPLC workflow for monitoring a this compound reaction.
Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) for In-depth Analysis
GC-MS is a highly sensitive and specific technique that can be used to monitor this compound reactions, particularly for identifying and quantifying volatile components, including starting materials, products, and potential byproducts.
The "Why": Navigating the Challenges of Thiol Analysis by GC
The high boiling point and polar nature of the thiol group in this compound can lead to poor peak shape and thermal degradation in the GC inlet. To overcome this, derivatization is often employed. Silylation, which replaces the active hydrogen of the thiol group with a non-polar trimethylsilyl (TMS) group, is a common and effective strategy.[3] This increases the volatility and thermal stability of the analyte, resulting in sharper peaks and improved chromatographic performance.
Derivatization Reaction:
Experimental Protocol: Monitoring a Thiol-ene Reaction
This protocol describes the monitoring of the radical-initiated addition of this compound to an alkene.
Reaction Scheme:
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with a split/splitless inlet and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 50-500 m/z
Step-by-Step Protocol:
-
Sample Preparation and Derivatization:
-
At designated time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Transfer the aliquot to a 1.5 mL vial.
-
Add 200 µL of a suitable solvent (e.g., dichloromethane).
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the sample to room temperature.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Acquire the data in full scan mode.
-
Data Analysis:
-
Identification: Identify the peaks for the TMS-derivatized this compound and the product by their retention times and mass spectra. The mass spectrum of the derivatized this compound is expected to show a molecular ion peak at m/z 258 (186 + 72) and characteristic fragments.
-
Quantification: Use an internal standard (added before derivatization) and create calibration curves for quantitative analysis. Monitor the disappearance of the starting material and the formation of the product over time.
Predicted GC-MS Fragmentation Pathway:
Caption: Predicted fragmentation of TMS-derivatized this compound.
Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for In-situ Monitoring
NMR spectroscopy is an invaluable tool for monitoring reactions in real-time (in situ), providing structural information and quantitative data without the need for sample workup.
The "Why": The Power of Non-invasive Monitoring
By conducting the reaction directly in an NMR tube, it is possible to observe the transformation of reactants into products and identify any transient intermediates.[4] This is particularly useful for studying reaction kinetics and mechanisms. Quantitative NMR (qNMR) can be employed by adding a known amount of an internal standard to the reaction mixture, allowing for the precise determination of the concentration of each species over time.
Experimental Protocol: In-situ Monitoring of a Thiol-ene Reaction
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Tube: A standard 5 mm NMR tube.
-
Solvent: A deuterated solvent that is compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A stable compound with a known concentration and a resonance that does not overlap with the signals of the reactants or products (e.g., 1,3,5-trimethoxybenzene).
Step-by-Step Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve the alkene, this compound, and the internal standard in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add the reaction initiator (e.g., a photoinitiator for a light-induced reaction or a thermal initiator).
-
-
In-situ Monitoring:
-
Place the NMR tube in the spectrometer.
-
For a photochemical reaction, an external light source can be used to irradiate the sample within the NMR probe.[4] For a thermal reaction, the NMR probe temperature can be controlled.
-
Acquire a series of ¹H NMR spectra at regular intervals.
-
Data Analysis:
-
Signal Assignment: Identify the characteristic signals for the vinyl protons of the alkene, the thiol proton of this compound, and the newly formed protons in the product.
-
Kinetic Analysis: Integrate the signals corresponding to the reactants and products relative to the integral of the internal standard. Plot the concentration of each species as a function of time to determine the reaction kinetics.
Expected ¹H NMR Chemical Shift Changes:
| Group | Reactant Chemical Shift (ppm, approx.) | Product Chemical Shift (ppm, approx.) |
| Alkene C=CH₂ | 5.0 - 6.0 | Disappears |
| Thiol -SH | 3.5 - 4.5 | Disappears |
| New -CH₂-S- | 2.5 - 3.0 | Appears |
| New -CH-S- | 3.0 - 3.5 | Appears |
Logical Relationship Diagram:
Caption: Logical flow for in-situ NMR reaction monitoring.
Conclusion
The choice of analytical technique for monitoring this compound reactions depends on the specific requirements of the study. HPLC-UV is ideal for routine reaction progress monitoring and quantification. GC-MS, often with derivatization, provides high sensitivity and is excellent for identifying byproducts. In-situ NMR spectroscopy offers a powerful, non-invasive method for detailed mechanistic and kinetic investigations. By applying the principles and protocols outlined in this guide, researchers can gain a deeper understanding of their reactions and accelerate the development of novel molecules based on the versatile this compound scaffold.
References
Application of 2-Phenylthiophenol in the Development of Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Importance of Sulfur-Containing Aromatics in OLEDs
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation of novel organic materials that govern the efficiency, stability, and color purity of devices. Among the vast landscape of molecular architectures, those incorporating both phenyl and thiophene moieties have garnered significant attention. 2-Phenylthiophenol, a readily available chemical precursor, serves as a versatile building block for the synthesis of advanced materials for OLEDs. Its unique structure, featuring a phenyl group attached to a thiophenol, provides a foundational scaffold for creating molecules with tailored electronic and photophysical properties.
This technical guide delves into the application of this compound in the synthesis of high-performance materials for OLEDs, with a particular focus on its use in developing host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. We will explore the synthetic pathways, key material characteristics, and detailed protocols for device fabrication and characterization, providing researchers and material scientists with a comprehensive resource for leveraging this valuable precursor in their OLED development endeavors.
Core Concept: From this compound to High-Performance OLED Materials
The primary application of this compound in the OLED field is as a starting material for the synthesis of more complex, functional molecules. The sulfur atom in the thiophenol group and the adjacent phenyl ring offer reactive sites for constructing larger conjugated systems. A prominent class of materials derived from this compound are thioxanthene-based compounds, which have shown exceptional promise as host materials and emitters in TADF OLEDs.
The rationale behind using this compound lies in the desirable properties of the resulting molecules:
-
High Thermal Stability: The rigid aromatic structure contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td), which are crucial for the operational lifetime of OLED devices.
-
Tunable Electronic Properties: The ability to chemically modify the this compound core allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is essential for efficient charge injection and transport, as well as for achieving high triplet energies in host materials to confine excitons on the guest emitters.
-
Good Film-Forming Properties: Derivatives of this compound can be designed to have good solubility and morphological stability, enabling the formation of uniform, amorphous thin films, which is critical for preventing performance degradation in OLEDs.
The following diagram illustrates the conceptual workflow from the precursor to a functional OLED device.
Caption: Workflow from this compound to OLED device characterization.
Application Note 1: Synthesis of a Thioxanthene-Based Host Material for TADF OLEDs
This section provides a detailed protocol for the synthesis of a high-triplet-energy host material derived from this compound, suitable for hosting blue and green TADF emitters. The target molecule, a derivative of thioxanthen-9-one 10,10-dioxide, is a well-established core for TADF host materials.
Synthetic Pathway
The synthesis involves a two-step process starting from this compound:
-
Cyclization to form Thioxanthen-9-one: An intramolecular Friedel-Crafts acylation reaction.
-
Oxidation to Thioxanthen-9-one 10,10-dioxide: Oxidation of the sulfide to a sulfone group.
Caption: Synthetic route to a thioxanthene-based host material core.
Experimental Protocol
Step 1: Synthesis of Thioxanthen-9-one
-
Materials:
-
This compound (1.0 eq)
-
Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 10 wt%) (10-15 mL per gram of starting material)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in Eaton's reagent.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford thioxanthen-9-one as a solid.
-
Step 2: Synthesis of Thioxanthen-9-one 10,10-dioxide
-
Materials:
-
Thioxanthen-9-one (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve thioxanthen-9-one in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DCM) to yield the pure thioxanthen-9-one 10,10-dioxide.
-
Material Characterization
The synthesized host material should be characterized to confirm its identity and purity, and to evaluate its key properties for OLED applications.
| Characterization Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment. | Peaks corresponding to the expected molecular structure. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak matching the calculated mass. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability (Td). | High decomposition temperature, typically > 300 °C. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg). | A high Tg, indicating good morphological stability. |
| UV-Vis Spectroscopy | To determine the optical bandgap. | Absorption onset in the UV region. |
| Photoluminescence (PL) Spectroscopy | To determine the emission properties and triplet energy. | Phosphorescence at low temperature (77K) to determine the triplet energy level. |
| Cyclic Voltammetry (CV) | To determine HOMO and LUMO energy levels. | Reversible oxidation and reduction waves. |
Application Note 2: Fabrication and Characterization of a TADF-OLED
This section outlines the procedure for fabricating a multilayer OLED using the synthesized thioxanthene-based host material and a suitable TADF emitter.
Device Architecture
A typical device structure for a TADF-OLED is as follows:
ITO / HTL / EML (Host:TADF Emitter) / HBL / ETL / EIL / Cathode
-
ITO (Indium Tin Oxide): Transparent anode
-
HTL (Hole Transport Layer): e.g., TAPC
-
EML (Emissive Layer): Synthesized host doped with a TADF emitter (e.g., 4CzIPN)
-
HBL (Hole Blocking Layer): e.g., T2T
-
ETL (Electron Transport Layer): e.g., TPBi
-
EIL (Electron Injection Layer): e.g., LiF
-
Cathode: e.g., Aluminum (Al)
Caption: Example architecture of a TADF-OLED.
Fabrication Protocol
The fabrication is performed in a high-vacuum thermal evaporation system (< 10⁻⁶ Torr).
-
Substrate Preparation:
-
Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then dried in an oven and treated with UV-ozone for 15 minutes immediately before being loaded into the evaporation chamber.
-
-
Organic Layer Deposition:
-
The organic materials are loaded into separate crucibles in the thermal evaporation chamber.
-
The layers are deposited sequentially by thermal evaporation at controlled rates. For the emissive layer, the host and dopant are co-evaporated from separate sources, with their deposition rates monitored by quartz crystal microbalances to achieve the desired doping concentration.
-
-
Cathode Deposition:
-
Following the organic layer deposition, the electron injection layer (LiF) and the metal cathode (Al) are deposited through a shadow mask to define the active area of the pixels.
-
Device Characterization Protocol
The performance of the fabricated OLEDs is evaluated using a dedicated measurement system.
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
A source measure unit (SMU) is used to apply a voltage across the device and measure the resulting current density.
-
A calibrated photodiode or a spectroradiometer measures the luminance (in cd/m²) of the device at each voltage step.
-
-
Electroluminescence (EL) Spectrum:
-
The EL spectrum is measured at a constant driving voltage or current to determine the emission color and calculate the CIE coordinates.
-
-
External Quantum Efficiency (EQE):
-
The EQE is calculated from the luminance, current density, and the EL spectrum. This is a critical parameter for assessing the device's efficiency.
-
-
Device Lifetime:
-
The operational stability of the device is tested by monitoring the decay in luminance over time at a constant initial luminance (e.g., LT50, the time it takes for the luminance to drop to 50% of its initial value).
-
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile precursor for the development of advanced materials for OLEDs. Its derivatives, particularly thioxanthene-based compounds, exhibit excellent thermal stability, high triplet energies, and tunable electronic properties, making them ideal host materials for high-efficiency TADF and phosphorescent OLEDs. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these materials.
Future research directions could explore further functionalization of the this compound core to develop novel hole-transporting and electron-transporting materials, as well as new generations of emitters with improved performance and stability. The continued exploration of structure-property relationships in materials derived from this compound will undoubtedly contribute to the ongoing advancement of OLED technology for displays and solid-state lighting.
Application Notes & Protocols: The 2-Mercaptobiphenyl Scaffold in Medicinal Chemistry
Introduction: The Convergence of a Privileged Scaffold and a Reactive Pharmacophore
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The biphenyl moiety is a quintessential example of such a scaffold, forming the core of numerous therapeutic agents across diverse disease areas, including inflammatory conditions, cancer, and neurodegenerative disorders.[1][2] Its rigid, yet conformationally flexible, nature allows it to engage with biological targets through favorable π-π stacking and hydrophobic interactions, providing a robust anchor for molecular recognition. Biphenyl is a key intermediate in the production of various organic compounds and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, analgesic, and anti-inflammatory properties.[2]
When this privileged biphenyl core is functionalized with a thiol (mercaptan) group at the 2-position, it creates the 2-mercaptobiphenyl (or biphenyl-2-thiol) scaffold. This introduces a powerful and versatile functional group with profound implications for drug design. The thiol group is a potent nucleophile, a metal chelator, and a hydrogen bond donor/acceptor. In biological systems, it mimics the side chain of cysteine, a crucial amino acid often found in the active sites of enzymes.[3] Consequently, the thiol group can serve as a reactive "warhead" or a key binding element, enabling compounds to act as potent enzyme inhibitors through reversible or irreversible mechanisms.[3]
This guide provides an in-depth exploration of the 2-mercaptobiphenyl scaffold, outlining its synthetic utility, diverse applications in medicinal chemistry, and detailed protocols for its derivatization and biological evaluation.
Section 1: Synthesis and Chemical Reactivity
The strategic value of the 2-mercaptobiphenyl scaffold lies in its accessibility and the versatile reactivity of the thiol group, which serves as a synthetic handle for creating large, diverse chemical libraries.
1.1 General Synthetic Strategy
The 2-mercaptobiphenyl core can be synthesized through several established methods, often involving the functionalization of biphenyl itself or a Newman-Kwart rearrangement from a corresponding phenol. A common and reliable approach involves the diazotization of 2-aminobiphenyl, followed by reaction with a sulfur source. The thiol can then be readily derivatized, most commonly via S-alkylation, to produce a wide range of analogues.
The diagram below outlines a general workflow for the synthesis and subsequent derivatization of the 2-mercaptobiphenyl scaffold.
Caption: General synthetic and derivatization pathways for the 2-mercaptobiphenyl scaffold.
The thiol group's nucleophilicity makes it highly reactive towards electrophiles. S-alkylation with various alkyl or benzyl halides is typically straightforward, proceeding under basic conditions to yield stable thioether derivatives. This reaction is the foundation for library synthesis, allowing for the systematic exploration of structure-activity relationships (SAR) by varying the appended 'R' group.
Section 2: Applications in Medicinal Chemistry
The unique combination of the biphenyl framework and a reactive thiol group positions 2-mercaptobiphenyl derivatives as promising candidates for several therapeutic areas.
2.1 Enzyme Inhibition: A Primary Mechanism of Action
The thiol group is a well-established pharmacophore for enzyme inhibition.[3] It can directly participate in catalysis, chelate essential metal cofactors (e.g., zinc in metalloproteinases), or form covalent bonds with cysteine residues in the enzyme's active site. Therefore, 2-mercaptobiphenyl derivatives are prime candidates for inhibiting thiol-dependent enzymes.[3]
Key Therapeutic Targets:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: The biphenyl scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). The closely related analog, 2,2'-biphenol, shows inhibitory effects on COX-2 expression.[4] Given that the catalytic cycles of COX and LOX enzymes involve radical intermediates, the antioxidant properties of a thiol group, combined with the biphenyl core's ability to fit into the hydrophobic active site channel, make 2-mercaptobiphenyl derivatives highly attractive as potential anti-inflammatory agents.
-
Cholinesterases (AChE/BuChE): For neurodegenerative conditions like Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase levels of the neurotransmitter acetylcholine. Biphenyl derivatives have been successfully developed as potent dual inhibitors of both enzymes.[1] A 2-mercaptobiphenyl scaffold could offer a novel binding mode or improved selectivity for these targets.
-
Sulfatases: Sulfatase-2 is implicated in cancer progression, and inhibitors have been designed using biphenyl and biphenyl ether scaffolds.[5] The thiol group of 2-mercaptobiphenyl could be oxidized in situ or derivatized to a sulfamate to effectively target the active site of these enzymes.
The diagram below illustrates the central role of COX and LOX enzymes in the inflammatory cascade, representing primary targets for anti-inflammatory drugs derived from the 2-mercaptobiphenyl scaffold.
Caption: Putative inhibition of the Arachidonic Acid Cascade by 2-Mercaptobiphenyl Derivatives.
2.2 Antimicrobial and Antifungal Agents
The thiol moiety is present in many potent antimicrobial agents. Heterocyclic analogs like 2-mercaptobenzimidazole and 2-mercaptobenzothiazole have well-documented antibacterial and antifungal activities.[6][7][8] The proposed mechanisms often involve the inhibition of essential thiol-dependent enzymes within the pathogen or disruption of the pathogen's redox homeostasis. The lipophilic biphenyl backbone of the 2-mercaptobiphenyl scaffold can enhance membrane permeability, potentially increasing the intracellular concentration of the compound and boosting its antimicrobial efficacy.
Section 3: Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of 2-mercaptobiphenyl derivatives.
Protocol 1: Synthesis of a 2-(Alkylthio)biphenyl Derivative via S-Alkylation
Objective: To synthesize a representative 2-(alkylthio)biphenyl derivative from 2-mercaptobiphenyl and an alkyl halide. This protocol is fundamental for generating a library of compounds for SAR studies.
Materials:
-
2-Mercaptobiphenyl
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-mercaptobiphenyl (1.0 eq).
-
Rationale: An inert atmosphere prevents the oxidative dimerization of the thiol to a disulfide.
-
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DMF (or acetone) to a concentration of approximately 0.2 M. Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Rationale: K₂CO₃ is a mild base sufficient to deprotonate the acidic thiol, forming the more nucleophilic thiolate anion. DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates SN2 reactions.
-
-
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Rationale: A slight excess of the electrophile ensures complete consumption of the starting thiol. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Rationale: TLC allows for rapid visualization of the reaction's progress by comparing the spots of the starting material, product, and a co-spot.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water or a saturated sodium bicarbonate solution. Extract the aqueous layer three times with diethyl ether.
-
Rationale: The quench and extraction steps remove the inorganic base and DMF, transferring the organic product into the ether layer.
-
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Rationale: Washing removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Rationale: Chromatography separates the desired product from unreacted electrophile and any minor byproducts, yielding the pure compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., a 2-mercaptobiphenyl derivative) against the human cyclooxygenase-2 (COX-2) enzyme.
Principle: This assay measures the peroxidase activity of the COX-2 enzyme. In the presence of arachidonic acid, the enzyme produces prostaglandin G₂ (PGG₂), which is then reduced to PGH₂, oxidizing a fluorometric probe (e.g., ADHP) in the process. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorometric probe)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~535/590 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, probe, and test compounds. Dilute all reagents to their final working concentrations in the assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Positive Control wells: Add COX-2 enzyme, heme, and the probe.
-
Inhibitor Control wells: Add COX-2 enzyme, heme, probe, and a known inhibitor (Celecoxib).
-
Test Compound wells: Add COX-2 enzyme, heme, probe, and serial dilutions of the 2-mercaptobiphenyl test compound. Typically, a 10-point, 3-fold serial dilution is performed, starting from ~100 µM.
-
Rationale: It is critical to run controls to define the baseline (blank) and the 100% activity window (positive control vs. inhibitor control). Using a serial dilution of the test compound is necessary to determine the dose-response curve and calculate the IC₅₀.
-
-
Enzyme/Inhibitor Pre-incubation: Add 1 µL of the test compound dilutions (in DMSO) to the appropriate wells. Then, add the enzyme/heme/probe mixture. Gently mix and incubate the plate for 15 minutes at room temperature, protected from light.
-
Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.
-
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells except the blanks.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 15-20 minutes in kinetic mode.
-
Rationale: A kinetic read provides the reaction rate (slope of fluorescence vs. time), which is a more robust measure than a single endpoint read.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Normalize the data: Percent Inhibition = [1 - (V_test - V_blank) / (V_positive - V_blank)] * 100.
-
Plot the Percent Inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Section 4: Data Presentation
Results from screening a library of 2-mercaptobiphenyl derivatives against a target like COX-2 should be summarized in a clear, tabular format to facilitate SAR analysis.
| Compound ID | R-Group on Thioether | COX-2 IC₅₀ (µM) |
| BPT-001 | -CH₂-Ph | 8.5 |
| BPT-002 | -CH₂-(4-F-Ph) | 2.1 |
| BPT-003 | -CH₂-(4-Cl-Ph) | 1.7 |
| BPT-004 | -CH₂-(4-MeO-Ph) | 15.2 |
| Celecoxib | (Reference) | 0.04 |
| Note: Data are hypothetical and for illustrative purposes only, based on typical values for novel anti-inflammatory leads. |
Conclusion and Future Perspectives
The 2-mercaptobiphenyl scaffold represents a highly promising, yet underexplored, platform for the discovery of novel therapeutic agents. The convergence of a privileged biphenyl core with a functionally versatile thiol group provides a logical foundation for designing potent and selective modulators of biological targets, particularly enzymes involved in inflammation, neurodegeneration, and cancer. The synthetic tractability of the scaffold allows for the rapid generation of diverse chemical libraries, enabling robust structure-activity relationship studies. Future work should focus on synthesizing and screening broader libraries of 2-mercaptobiphenyl derivatives against a range of thiol-dependent enzymes to unlock the full therapeutic potential of this valuable chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives [mdpi.com]
- 7. ijmrhs.com [ijmrhs.com]
- 8. ijmrhs.com [ijmrhs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Phenylthiophenol Synthesis
Welcome to the technical support center for the synthesis of 2-Phenylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful synthesis of this important chemical intermediate.
Introduction
This compound, also known as 2-(phenylthio)phenol, is a key building block in the synthesis of various pharmaceuticals and functional materials. Its synthesis, most commonly achieved through a copper-catalyzed Ullmann-type C-S cross-coupling reaction, can present several challenges. This guide provides practical, field-proven insights to help you navigate these challenges and optimize your reaction conditions for high yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My reaction is showing low to no conversion of starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low or no product formation is a frequent issue in Ullmann C-S coupling reactions. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
dot
Caption: Troubleshooting workflow for low or no yield.
-
Inactive Catalyst: The active catalytic species in Ullmann couplings is typically a Cu(I) species.[1] If you are using a Cu(I) salt like CuI, it may have oxidized to the less active Cu(II) form upon exposure to air.
-
Solution: Use a fresh bottle of high-purity CuI. If you suspect your copper source is old, consider purchasing a new one or activating it. For instance, stirring commercial copper powder in a 10% iodine solution in acetone can generate a more active catalyst.[2]
-
-
Inappropriate or Absent Ligand: While some Ullmann C-S couplings can proceed without a ligand, particularly with highly reactive substrates or nanoparticle catalysts, the use of a suitable ligand is often crucial for achieving good yields under milder conditions.[2][3] Ligands stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.
-
Solution: Screen a variety of ligands. For C-S coupling, N-donor ligands like 1,10-phenanthroline and its derivatives, or amino acids such as N,N-dimethylglycine, have proven effective.[3]
-
-
Suboptimal Base: The base plays a critical role in deprotonating the thiophenol to generate the active thiolate nucleophile. The strength and nature of the base can significantly impact the reaction rate and yield.
-
Solution: Employ strong, non-nucleophilic bases. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[3] Ensure your base is thoroughly dried before use, as water can inhibit the reaction.
-
-
Low Reaction Temperature: Traditional Ullmann reactions often required very high temperatures (>150 °C). While modern ligand-assisted protocols can be run at lower temperatures, the reaction may still require sufficient thermal energy to proceed at a reasonable rate.[2]
-
Solution: If you are using a modern catalytic system, start with a temperature in the range of 80-120 °C. If no reaction is observed, incrementally increase the temperature, while monitoring for any signs of decomposition.
-
-
Poor Quality of Reagents and Solvents: Impurities in your starting materials (2-halophenol and thiophenol) or solvent can interfere with the catalytic cycle. The presence of water or oxygen can also be detrimental.
-
Solution: Ensure your starting materials are of high purity. Purify them by distillation or recrystallization if necessary. Use anhydrous and degassed solvents. Common solvents for this reaction include DMF, dioxane, and toluene.[2]
-
Question 2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
Answer:
The formation of byproducts is a common challenge in cross-coupling reactions. In the synthesis of this compound, the most common side products are diphenyl disulfide (from the homocoupling of thiophenol) and dibenzofuran (from the self-coupling of 2-iodophenol).
-
Diphenyl Disulfide Formation: Thiophenols are susceptible to oxidation, especially in the presence of a base and trace amounts of oxygen, leading to the formation of the corresponding disulfide.
-
Troubleshooting Steps:
-
Inert Atmosphere: Meticulously deoxygenate your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Order of Addition: Add the copper catalyst to the mixture of the aryl halide, base, and ligand before adding the thiophenol. This can help to ensure that the catalytic cycle for the cross-coupling reaction is initiated promptly, consuming the thiolate before it has a chance to oxidize.
-
-
-
Diaryl Ether or Biaryl Formation: Homocoupling of the aryl halide can also occur, leading to the formation of biaryl or diaryl ether byproducts.
-
Troubleshooting Steps:
-
Optimize Ligand and Catalyst Loading: The choice and concentration of the ligand can influence the relative rates of cross-coupling versus homocoupling. A ligand screen may be necessary to identify the optimal conditions for your specific substrates.[4]
-
Control Temperature: High temperatures can sometimes favor homocoupling. If you are observing significant amounts of these byproducts, try lowering the reaction temperature.[4]
-
-
Question 3: My product is difficult to purify. What are some effective purification strategies?
Answer:
Purification of this compound can be challenging due to the presence of structurally similar byproducts and unreacted starting materials. Column chromatography is the most common and effective method for purification.[5][6]
-
Column Chromatography Protocol:
-
Solvent System Selection: The first step is to identify a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities.[7] For this compound, a mixture of ethyl acetate and hexane is a good starting point.
-
Column Packing: The column can be packed using either a "dry-packing" or "wet-packing" method with silica gel.[5] Ensure the packing is uniform to avoid channeling.
-
Loading the Sample: The crude product can be loaded onto the column either as a concentrated solution in a minimal amount of the eluent or by "dry loading," where the crude material is adsorbed onto a small amount of silica gel before being added to the top of the column.[8]
-
Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.[9]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best copper source for the synthesis of this compound?
-
A1: Copper(I) salts are generally considered the active catalytic species.[1] Copper(I) iodide (CuI) is a popular choice due to its stability and commercial availability.[10] However, other Cu(I) sources like CuBr or Cu₂O can also be effective. In some modern protocols, even Cu(II) salts can be used, as they are often reduced in situ to the active Cu(I) species.[10]
-
-
Q2: Is a ligand always necessary for this reaction?
-
A2: While ligand-free systems have been reported, particularly with highly activated aryl halides or nanoparticle catalysts, the use of a ligand is generally recommended to achieve high yields under milder conditions and with a broader substrate scope.[3][10] Ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly improve the efficiency of the reaction.[3]
-
-
Q3: What is the role of the base in this reaction?
-
A3: The primary role of the base is to deprotonate the thiophenol, forming the more nucleophilic thiolate anion, which then participates in the catalytic cycle. The choice of base can also influence the solubility of the reactants and the overall reaction kinetics.
-
-
Q4: Can I use an aryl bromide or chloride instead of an aryl iodide?
-
A4: The reactivity of aryl halides in Ullmann couplings generally follows the order: Ar-I > Ar-Br > Ar-Cl.[11] While aryl iodides are the most reactive, modern catalytic systems with appropriate ligands have been developed that can effectively couple aryl bromides and, in some cases, even the less reactive aryl chlorides.[12] However, harsher reaction conditions may be required for less reactive halides.
-
Experimental Protocols
The following is a general protocol for the synthesis of this compound via an Ullmann-type C-S cross-coupling reaction. This protocol should be optimized for your specific laboratory conditions and scale.
dot
Caption: General experimental workflow for this compound synthesis.
Materials:
-
2-Iodophenol
-
Thiophenol
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃), anhydrous
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-iodophenol (1.0 equiv.), the base (2.0 equiv.), CuI (5-10 mol%), and the ligand (10-20 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Solvent and Thiophenol: Add the anhydrous, degassed solvent via syringe, followed by the dropwise addition of thiophenol (1.1-1.2 equiv.).
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 100-120 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the copper salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[5][6]
Data Presentation
The following tables provide a summary of reaction parameters that can be optimized for the synthesis of this compound.
Table 1: Effect of Catalyst and Ligand on Diaryl Thioether Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (5) | None | DMF | 110 | Low-Moderate |
| 2 | CuI (5) | 1,10-Phenanthroline (10) | Dioxane | 110 | Good-Excellent |
| 3 | Cu₂O (5) | N,N-Dimethylglycine (10) | Toluene | 120 | Good |
| 4 | CuO nanoparticles (3) | None | DMAc | Room Temp | High |
Data is representative and compiled from various sources on Ullmann C-S coupling reactions.[2][3]
Table 2: Effect of Base and Solvent on Diaryl Thioether Synthesis
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2) | DMF | 110 | Good |
| 2 | K₃PO₄ (2) | Dioxane | 110 | Excellent |
| 3 | Cs₂CO₃ (2) | Toluene | 120 | Excellent |
| 4 | KOH (2) | DMAc | Room Temp | High |
Data is representative and compiled from various sources on Ullmann C-S coupling reactions.[2][3]
Reaction Mechanism
The copper-catalyzed C-S cross-coupling reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The following diagram illustrates the proposed mechanism.
dot
Caption: Proposed catalytic cycle for the Ullmann C-S coupling reaction.
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl halide (2-iodophenol) to form a Cu(III) intermediate.
-
Ligand Exchange: The thiolate anion, generated by the deprotonation of thiophenol by the base, displaces the halide on the copper center.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-S bond of the this compound product and regenerate the active Cu(I) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. magritek.com [magritek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann Reaction [organic-chemistry.org]
Common side reactions in the synthesis of 2-mercaptobiphenyl
Welcome to the technical support center for the synthesis of 2-mercaptobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Section 1: Troubleshooting the Newman-Kwart Rearrangement Route
The synthesis of 2-mercaptobiphenyl is commonly achieved through a two-step process starting from 2-hydroxybiphenyl. This involves the formation of an O-aryl thiocarbamate, followed by a thermal Newman-Kwart rearrangement to the S-aryl thiocarbamate, and subsequent hydrolysis.
FAQ 1: My Newman-Kwart rearrangement of O-(biphenyl-2-yl) N,N-dimethylcarbamothioate is resulting in a low yield and a complex mixture of byproducts. What is going wrong?
Answer:
The Newman-Kwart rearrangement is a powerful tool for synthesizing thiophenols from phenols.[1][2] However, it typically requires high temperatures (200-300 °C), which can lead to several side reactions, especially with substrates that might have thermal sensitivities.[1][2]
Common Side Reactions and Their Causes:
-
Thermal Decomposition: At elevated temperatures, the O-aryl thiocarbamate can decompose. While specific decomposition pathways for the biphenyl substrate are not extensively documented in readily available literature, general principles suggest that fragmentation of the thiocarbamate moiety or the biphenyl rings can occur, leading to a complex mixture of tars and gaseous byproducts.
-
Incomplete Rearrangement: Insufficient temperature or reaction time will lead to the presence of unreacted O-(biphenyl-2-yl) N,N-dimethylcarbamothioate in your crude product.
-
Hydrolysis of the Starting Material: If there is any moisture present in the reaction, the O-aryl thiocarbamate can hydrolyze back to 2-hydroxybiphenyl, particularly at high temperatures.
Troubleshooting and Optimization Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. The presence of water can lead to hydrolysis of the thiocarbamate starting material.
-
Optimize Reaction Temperature and Time:
-
Start with the lower end of the recommended temperature range (around 200-220 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Gradually increase the temperature if the reaction is sluggish. Prolonged heating at excessively high temperatures should be avoided to minimize decomposition.
-
-
Consider Catalysis for Milder Conditions: To avoid the harsh thermal conditions, consider a palladium-catalyzed Newman-Kwart rearrangement. These reactions can proceed at significantly lower temperatures (around 100 °C), minimizing thermal decomposition.[3]
-
Purification Strategy:
-
Unreacted Starting Material: Unreacted O-(biphenyl-2-yl) N,N-dimethylcarbamothioate can often be separated from the desired S-aryl isomer by column chromatography on silica gel.
-
Hydrolysis Product: 2-Hydroxybiphenyl can be removed by an aqueous base wash (e.g., 1M NaOH) during the workup, as it will deprotonate to form a water-soluble phenoxide.
-
Section 2: Navigating the Sandmeyer Reaction Pathway
An alternative route to 2-mercaptobiphenyl involves the diazotization of 2-aminobiphenyl, followed by a Sandmeyer-type reaction with a sulfur source, such as potassium ethyl xanthate.
FAQ 2: I am attempting to synthesize 2-mercaptobiphenyl from 2-aminobiphenyl via a Sandmeyer reaction, but I am observing significant byproduct formation. How can I improve the selectivity?
Answer:
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4][5][6] However, the diazonium salt is a highly reactive species, and several competing reactions can occur, leading to the formation of undesirable byproducts.
Common Side Reactions and Their Causes:
-
Phenol Formation: The aryl diazonium salt can react with water in the reaction mixture to produce 2-hydroxybiphenyl.[4][7] This is particularly problematic if the reaction temperature is not kept low.
-
Biaryl Formation: The aryl radical intermediate in the Sandmeyer reaction can couple with another aryl radical to form a biphenyl dimer (a quaterphenyl in this case).[7]
-
Azo Coupling: The diazonium salt can act as an electrophile and couple with electron-rich aromatic compounds present in the mixture, including the starting 2-aminobiphenyl, to form colored azo compounds.[7]
Troubleshooting and Optimization Protocol:
-
Strict Temperature Control: The diazotization step should be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt.
-
Controlled Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of 2-aminobiphenyl to maintain the low temperature and prevent a buildup of nitrous acid.
-
Use of Copper(I) Catalyst: The copper(I) salt is crucial for catalyzing the desired substitution.[4] Ensure that a catalytically active form of the copper salt is used.
-
Minimize Water Content: While the reaction is aqueous, using an excess of water can favor the formation of the phenol byproduct. Use the minimum amount of water necessary to dissolve the reagents.
-
Purification Strategy:
-
Phenol Byproduct: 2-Hydroxybiphenyl can be removed with a basic wash during the workup.
-
Azo Compounds: These are often highly colored and can sometimes be removed by chromatography or crystallization.
-
Biaryl Byproducts: These can be challenging to separate due to their similar polarity to the desired product. Fractional distillation under reduced pressure or careful column chromatography may be necessary.
-
Section 3: Addressing General Purity and Isolation Issues
Regardless of the synthetic route, obtaining pure 2-mercaptobiphenyl can be challenging due to the nature of the product and potential impurities.
FAQ 3: My final 2-mercaptobiphenyl product is contaminated with a persistent impurity that I suspect is the corresponding disulfide. How can I remove it?
Answer:
Thiols are susceptible to oxidation to form disulfides, and 2-mercaptobiphenyl is no exception. This can occur during the reaction, workup, or even during storage if exposed to air.
Formation of 2,2'-Dithiobis(biphenyl):
This disulfide is formed by the oxidation of two molecules of 2-mercaptobiphenyl. This process can be accelerated by the presence of trace metals or basic conditions in the presence of air.
Troubleshooting and Purification Protocol:
-
Reductive Workup: To convert any disulfide formed back to the thiol, a mild reducing agent can be added during the workup. A common procedure is to treat the crude product with a reducing agent like sodium borohydride (NaBH₄) or dithiothreitol (DTT) followed by an acidic workup.
-
Purification by Distillation: 2-Mercaptobiphenyl is a liquid that can be purified by vacuum distillation. The disulfide is significantly less volatile and will remain in the distillation flask.
-
Column Chromatography: If distillation is not feasible, column chromatography on silica gel can be used. The disulfide is generally less polar than the thiol and will elute first with a non-polar eluent system (e.g., hexane/ethyl acetate).
-
Storage: To prevent oxidation during storage, keep the purified 2-mercaptobiphenyl under an inert atmosphere (nitrogen or argon) and in a cool, dark place. The addition of a small amount of a radical inhibitor can also be considered.
Visualizing the Synthetic Pathways and Side Reactions
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.
Diagram 1: Newman-Kwart Rearrangement Route
Caption: Synthetic route to 2-mercaptobiphenyl via Newman-Kwart rearrangement.
Diagram 2: Sandmeyer Reaction Route
Caption: Synthesis of 2-mercaptobiphenyl using the Sandmeyer reaction.
Summary of Key Troubleshooting Points
| Issue | Potential Cause | Recommended Action |
| Low Yield in Newman-Kwart | Thermal decomposition, Incomplete reaction | Optimize temperature and time, Consider Pd catalysis |
| Byproducts in Sandmeyer | Reaction with water, Radical coupling, Azo coupling | Maintain low temperature (0-5 °C), Controlled reagent addition |
| Disulfide Impurity | Oxidation of the thiol product | Reductive workup (e.g., NaBH₄), Inert atmosphere storage |
| Presence of Starting Phenol | Incomplete reaction or hydrolysis | Basic wash during workup |
References
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Handling and storage guidelines for 2-Phenylthiophenol to prevent degradation
Technical Support Center: 2-Phenylthiophenol
Guide for Senior Application Scientists and R&D Professionals on the Prevention of Degradation in this compound through Proper Handling and Storage
Welcome to the dedicated technical support guide for this compound (CAS: 2688-96-2). This document provides essential, field-proven insights for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this critical reagent. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and explain the causality behind these recommendations, empowering you to maintain sample purity and achieve reproducible experimental outcomes.
Frequently Asked questions (FAQs)
Q1: Why is this compound so susceptible to degradation?
The vulnerability of this compound lies in its thiol (-SH) functional group. Thiols are chemically analogous to alcohols but are significantly more nucleophilic and acidic.[1] The sulfur atom is readily oxidized, especially when exposed to atmospheric oxygen. This oxidative process is the primary pathway for degradation, compromising the compound's purity and altering its reactivity in downstream applications.[1][2]
Q2: What is the main degradation product I should be concerned about?
The principal degradation product is the corresponding disulfide, Bis(2-biphenylyl) disulfide . This occurs when two molecules of this compound are oxidized, forming a sulfur-sulfur bond and eliminating two hydrogen atoms.[1] The formation of this dimer means there is less active thiol available for your reaction, leading to lower yields and the introduction of a significant impurity that may complicate purification.
Q3: What are the definitive long-term storage conditions for this compound?
To ensure maximum shelf-life and prevent oxidative degradation, this compound must be stored under a multi-layered protective strategy. The ideal conditions are:
-
Temperature: Refrigerated (2-8 °C).[3]
-
Atmosphere: Under a dry, inert atmosphere such as nitrogen or argon.[3][4]
-
Container: A tightly sealed, amber glass bottle to protect from both air and light.[3][5]
Q4: Is it acceptable to handle this compound on an open lab bench?
Absolutely not. Due to its toxicity profile (harmful if swallowed, inhaled, or in contact with skin) and its powerful, unpleasant odor, all handling must be conducted within a certified chemical fume hood.[2][6][7] Proper personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[3][8]
Q5: How can I visually or analytically confirm if my sample has degraded?
While analytical confirmation is definitive, visual cues can provide an early warning. Signs of degradation include:
-
Visual: A change in color from colorless/pale yellow to a more pronounced yellow or the appearance of a solid precipitate (the disulfide is often less soluble).[5]
-
Analytical: The most reliable methods are analytical techniques like HPLC, GC-MS, or NMR spectroscopy. The presence of a new, significant peak corresponding to the mass of the disulfide dimer is a clear indication of degradation.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My reaction yields are inconsistent or significantly lower than expected when using this compound.
-
Probable Cause: The most likely culprit is the degradation of the this compound stock. If the material has been stored improperly (e.g., without an inert gas overlay, in a frequently opened bottle), a significant portion may have oxidized to the inactive disulfide dimer.
-
Recommended Action:
-
Quarantine the Stock: Immediately separate the suspect vial to prevent its use in further experiments.
-
Verify Purity: Perform a purity analysis (qNMR or HPLC with a reference standard) to quantify the amount of active thiol remaining.
-
Resolution: If degradation is confirmed, it is best practice to discard the compromised reagent and procure a fresh lot. Implement the rigorous storage protocol detailed below for all new materials.
-
Issue 2: I'm observing a persistent, unknown impurity in my crude product purification that seems related to my starting material.
-
Probable Cause: This impurity is very likely the Bis(2-biphenylyl) disulfide. Its formation during storage introduces it into your reaction, where it may be carried through the workup.
-
Recommended Action:
-
Characterize the Impurity: Obtain a mass spectrum of the impurity peak. The molecular weight should correspond to the disulfide dimer (C24H18S2, approx. 370.53 g/mol ).
-
Optimize Purification: The disulfide may have different polarity from your desired product. Adjust your chromatography gradient (e.g., using a more non-polar solvent system) to improve separation.
-
Preventative Strategy: The most effective solution is to prevent the impurity from forming in the first place. Aliquoting fresh this compound into smaller, single-use vials under an inert atmosphere upon receipt is a highly effective strategy to protect the main stock.
-
Data Summary: Storage and Handling Parameters
For quick reference, the following table summarizes the critical parameters for maintaining the integrity of this compound.
| Parameter | Recommended Guideline | Rationale & Scientific Basis |
| Storage Temperature | Refrigerated (2-8 °C) | Reduces the kinetic rate of the oxidation reaction, significantly slowing degradation.[3] |
| Atmosphere | Dry Inert Gas (Nitrogen or Argon) | Critically important to displace oxygen, which is the primary reactant in the oxidative degradation to disulfide.[3][4] |
| Container | Tightly Sealed Amber Glass Vial | Prevents ingress of atmospheric oxygen and moisture. Amber color protects the compound from potential photo-degradation.[3][5] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Acids | These substances can cause rapid, and potentially hazardous, decomposition of the thiol.[2][3] |
Primary Degradation Pathway
The primary mechanism of degradation for this compound is oxidative dimerization. This process is a key consideration in its handling and storage.
Caption: Oxidative degradation of this compound to its disulfide dimer.
Experimental Protocol: Best Practices for Handling and Storage
This protocol is designed to be a self-validating system, ensuring the integrity of your this compound from receipt to use.
1. Receiving and Initial Storage
-
Step 1.1: Upon receipt, inspect the container seal for any breaches.
-
Step 1.2: Immediately transfer the unopened container to a designated, properly ventilated, refrigerated (2-8 °C) storage location away from incompatible materials.[3]
2. Aliquoting for Long-Term Preservation (Recommended)
-
Step 2.1: Perform this procedure in a chemical fume hood.[2]
-
Step 2.2: Prepare several smaller, amber glass vials appropriate for single-use experimental quantities.
-
Step 2.3: Using a clean, dry syringe or pipette, carefully dispense the required amount of this compound into each smaller vial.
-
Step 2.4: Before sealing, gently flush the headspace of each vial with a stream of dry nitrogen or argon for 10-15 seconds.
-
Step 2.5: Immediately cap each vial tightly. For extra security, wrap the cap with Parafilm®.
-
Step 2.6: Label each aliquot clearly and return them to the refrigerated storage. This method protects the integrity of the bulk supply by minimizing its exposure to air.
3. Handling for Immediate Experimental Use
-
Step 3.1: Don all required PPE: chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[8]
-
Step 3.2: Place the stock bottle or aliquot inside a chemical fume hood.
-
Step 3.3: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.
-
Step 3.4: Briefly flush the headspace of the bottle with inert gas.
-
Step 3.5: Quickly withdraw the required amount of the reagent.
-
Step 3.6: Re-flush the headspace of the stock bottle with inert gas, seal it tightly, wrap with Parafilm®, and promptly return it to refrigerated storage.
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C12H10S | CID 2760413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Identifying and removing impurities from 2-mercaptobiphenyl
Prepared by the BenchChem Applications Science Team
Welcome to the technical support guide for identifying and removing impurities from 2-mercaptobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the purity of this critical reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: The Critical Role of Purity
2-Mercaptobiphenyl is a vital intermediate in organic synthesis and drug development. Its sulfhydryl (-SH) group is highly reactive, making it a valuable building block, but also susceptible to unwanted side reactions, primarily oxidation. The presence of impurities can have significant consequences, leading to poor yields, difficult-to-remove byproducts in subsequent steps, and compromised biological activity in final compounds. This guide provides a structured approach to identifying, understanding, and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my 2-mercaptobiphenyl sample?
The nature of impurities largely depends on the synthetic route and storage conditions. Generally, they fall into three categories.[][2]
Table 1: Common Impurities in 2-Mercaptobiphenyl
| Impurity Class | Specific Examples | Likely Origin |
| Process-Related | Unreacted starting materials (e.g., 2-aminobiphenyl, sulfur), reagents, catalysts. | Incomplete reaction during synthesis.[][2] |
| Byproducts from side reactions. | Non-specific reactions occurring during synthesis. | |
| Degradation-Related | Diphenyl disulfide (from oxidation of 2-mercaptobiphenyl). | Exposure to air (oxygen), heat, or light during reaction, workup, or storage. |
| Residual Solvents | Toluene, DMF, THF, etc. | Incomplete removal after synthesis or purification steps.[3] |
The most prevalent and troublesome impurity is the corresponding disulfide, formed by the oxidative coupling of two thiol molecules. This is a common issue for most thiol-containing compounds.[4]
Q2: How can I analyze the purity of my 2-mercaptobiphenyl and identify unknown contaminants?
A multi-technique approach is often necessary for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the number of components in your sample.[5] It's excellent for monitoring the progress of column chromatography. Thiols can often be visualized using an iodine chamber.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An exceptionally powerful technique for separating and identifying volatile compounds.[6][7] It provides both retention time (for quantification) and a mass spectrum (for structural identification of impurities).
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis, offering high resolution and accurate quantification.[6][7][8] Since thiols often lack a strong UV chromophore, derivatization may be required for high-sensitivity analysis, though direct detection is often sufficient for purity assessment.[4][9]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information.[5] The thiol proton (-SH) typically appears as a broad singlet between 3-4 ppm. Impurities will present their own characteristic signals, allowing for identification and quantification if present in sufficient amounts (>1%).[10][11]
Q3: What are the primary laboratory-scale methods for purifying crude 2-mercaptobiphenyl?
The choice of method depends on the nature of the impurities and the scale of the purification.
-
Recrystallization: Best for removing small amounts of impurities from a solid that is thermally stable.[12][13] It relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.
-
Flash Column Chromatography: The most versatile technique for separating compounds with different polarities.[5][14] It is highly effective for removing both more polar and less polar impurities.
-
Distillation: Suitable for purifying liquids or low-melting solids with non-volatile impurities.[15][16] Given the relatively high boiling point of 2-mercaptobiphenyl, vacuum distillation is required to prevent thermal degradation.
Purification & Analysis Workflow
The following diagram illustrates a logical workflow for purifying and validating 2-mercaptobiphenyl.
Caption: General workflow for purification and analysis.
Troubleshooting Guides
Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals.
-
Causality: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.
-
Solutions:
-
Lower the Temperature: After dissolving the solid, allow the solution to cool more slowly. Do not place it directly in an ice bath. Let it cool to room temperature first, then transfer to an ice bath.[17]
-
Change Solvent System: Switch to a lower-boiling point solvent in which the compound is still soluble when hot and insoluble when cold. Alternatively, use a two-solvent system.[17][18] Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the "good" solvent to clarify and allow to cool slowly.[18]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous pure batch to provide a nucleation site.[12]
-
Problem: My recovery is very low after recrystallization.
-
Causality: Too much solvent was used, dissolving a significant portion of the product even at low temperatures. Alternatively, the product and impurity have very similar solubility profiles in the chosen solvent.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[17] If too much was added, carefully evaporate some of the solvent to re-saturate the solution and attempt cooling again.[18]
-
Optimize Solvent Choice: Perform small-scale solubility tests to find a solvent where the compound has high solubility at boiling and very low solubility at 0 °C.
-
Ensure Complete Cooling: Make sure the flask has spent adequate time in an ice bath (e.g., 15-20 minutes) to maximize crystal precipitation before filtration.
-
Column Chromatography Issues
Problem: My thiol is oxidizing on the silica gel column.
-
Causality: Silica gel has a large, slightly acidic surface area that can catalyze the oxidation of sensitive compounds like thiols, especially in the presence of air (oxygen).
-
Solutions:
-
Degas Solvents: Before preparing your mobile phase, sparge the solvents with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.[19]
-
Run an Inert Column: If possible, run the column under a slight positive pressure of Nitrogen or Argon.
-
Work Quickly: Do not let the purified fractions sit open to the air for extended periods. Evaporate the solvent under reduced pressure soon after collection.[19]
-
Problem: My compound is streaking or "tailing" down the column.
-
Causality: This often indicates that the compound is too polar for the chosen solvent system, causing strong, non-ideal interactions with the polar silica gel. It can also be caused by overloading the column or applying the sample unevenly.
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent. For example, if you are using 5% Ethyl Acetate in Hexane, try increasing to 7% or 10%.
-
Use a "Dry Loading" Technique: Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your column. This ensures a narrow, evenly distributed starting band.
-
Check Sample Acidity/Basicity: 2-Mercaptobiphenyl is slightly acidic. If the silica is interacting too strongly, adding a very small amount of a modifying acid (e.g., 0.1% acetic acid) to the mobile phase can sometimes improve peak shape, although this should be done with caution.
-
Caption: Principle of column chromatography separation.
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol is ideal when a single perfect solvent cannot be found. A common pair for a moderately polar compound like 2-mercaptobiphenyl could be Toluene (good solvent) and Hexane (poor solvent).
-
Dissolution: Place the crude 2-mercaptobiphenyl in an Erlenmeyer flask. Heat a beaker of Toluene on a hot plate. Add the minimum amount of hot Toluene to the flask to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[18]
-
Induce Saturation: While stirring the hot solution, add Hexane dropwise until a persistent cloudiness appears.
-
Clarification: Add 1-2 drops of hot Toluene to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold Hexane.
-
Drying: Dry the crystals under high vacuum to remove residual solvents.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. Aim for a solvent system that gives the 2-mercaptobiphenyl an Rf value of ~0.3. A gradient of Ethyl Acetate in Hexane is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (start with the least polar mixture if running a gradient). Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of a non-polar solvent (like Dichloromethane or the mobile phase) and carefully add it to the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas). Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: GC-MS Purity Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified 2-mercaptobiphenyl in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation Parameters (Typical):
-
Analysis: Inject 1 µL of the sample. The purity is typically calculated by the area percent of the main peak relative to the total area of all peaks in the chromatogram.[7]
Table 2: Comparison of Purification Techniques
| Parameter | Recrystallization | Flash Column Chromatography | Vacuum Distillation |
| Principle | Differential Solubility | Differential Polarity/Adsorption | Differential Boiling Point |
| Best For | Removing minor impurities from highly pure solids. | Complex mixtures with varying polarities. | Removing non-volatile or high-boiling impurities. |
| Throughput | High (can handle large quantities). | Low to Medium. | Medium. |
| Solvent Usage | Low to Medium. | Very High.[14] | None (except for cleaning). |
| Purity Achieved | Good to Excellent. | Excellent. | Good to Excellent. |
| Key Challenge | Finding the right solvent; risk of "oiling out". | Time-consuming; requires large solvent volumes. | Product must be thermally stable; requires specialized equipment. |
References
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. rsc.org [rsc.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. youtube.com [youtube.com]
- 13. mt.com [mt.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Home Page [chem.ualberta.ca]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. reddit.com [reddit.com]
- 20. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 2-Phenylthiophenol during experiments
Introduction
Welcome to the technical support center for 2-Phenylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the handling, storage, and use of this compound, with a primary focus on preventing its oxidative degradation. As an aromatic thiol, this compound is susceptible to oxidation, which can compromise experimental integrity and lead to inconsistent results. This resource offers troubleshooting guides and frequently asked questions to address and mitigate these challenges effectively.
Troubleshooting Guide: Preventing Oxidation of this compound
Oxidation of this compound to its corresponding disulfide, 2,2'-diphenyldisulfide, is the most common degradation pathway. The presence of this impurity can interfere with subsequent reactions and complicate purification. This section provides a systematic approach to identifying and resolving oxidation-related issues.
Table 1: Common Problems, Causes, and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reagent appears discolored (yellowish) or contains solid precipitates upon opening. | Prolonged or improper storage leading to air exposure and oxidation. | 1. Assess Reagent Quality: Before use, analyze a small sample by TLC or ¹H NMR to quantify the level of disulfide impurity. 2. Purification (if necessary): If the disulfide content is significant, consider purifying the reagent by distillation under reduced pressure or column chromatography. 3. Implement Proper Storage: For future prevention, store the reagent under an inert atmosphere (nitrogen or argon), tightly sealed, and refrigerated. |
| Inconsistent reaction yields or formation of unexpected byproducts. | 1. Oxidation of this compound prior to or during the reaction. 2. Presence of dissolved oxygen in reaction solvents. 3. Atmospheric oxygen ingress during the experiment. | 1. Use Deoxygenated Solvents: Prior to use, sparge all solvents with an inert gas (nitrogen or argon) for at least 30-60 minutes to remove dissolved oxygen. 2. Employ Inert Atmosphere Techniques: Conduct the reaction under a positive pressure of nitrogen or argon. See Protocol 1 for setting up an inert atmosphere. 3. Add Reagents Under Inert Conditions: Use syringes or cannulas to transfer this compound and other reagents to the reaction vessel to avoid introducing air. |
| Difficulty in monitoring reaction progress by TLC; spots are streaky or poorly resolved. | 1. Co-elution of the starting material and the disulfide product. 2. Degradation of the thiol on the silica gel plate. | 1. Optimize TLC Solvent System: Start with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 19:1 v/v). The disulfide, being less polar, should have a higher Rf value than the thiol. 2. Rapid Visualization: Visualize the TLC plate immediately after development to minimize on-plate air oxidation. Use an iodine chamber for visualization. 3. Consider Alternative Monitoring: If TLC proves unreliable, use HPLC or GC-MS for more accurate monitoring. |
| Product purification is complicated by the presence of 2,2'-diphenyldisulfide. | Incomplete conversion of the starting material and/or oxidation during the reaction or workup. | 1. Drive Reaction to Completion: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. 2. Inert Workup: During aqueous workup, use deoxygenated water and minimize exposure to air. 3. Chromatographic Separation: The disulfide is significantly less polar than the thiol. Flash column chromatography using a gradient of ethyl acetate in hexanes is typically effective for separation. |
Experimental Protocols & Methodologies
Protocol 1: Establishing an Inert Atmosphere for Reactions
The primary defense against the oxidation of this compound is the rigorous exclusion of atmospheric oxygen from the reaction vessel.
Materials:
-
Reaction flask with a sidearm or a three-neck flask
-
Rubber septa
-
Nitrogen or argon gas cylinder with a regulator
-
Gas inlet adapter or needle
-
Bubbler (filled with mineral oil)
-
Schlenk line (optional, for more advanced setups)
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.
-
Assembly: Assemble the glassware while still warm and immediately seal all openings with rubber septa.
-
Purging the System: Insert a needle connected to the inert gas line through a septum. Insert a second "outlet" needle to allow for the displacement of air.
-
Gas Flow: Gently flush the system with nitrogen or argon for 5-10 minutes. The inert gas is typically vented through a bubbler to monitor the flow rate and prevent over-pressurization.
-
Maintaining Positive Pressure: Once purged, remove the outlet needle. Maintain a slight positive pressure of the inert gas throughout the experiment. This ensures that any leaks will be of inert gas flowing out, rather than air flowing in.
Diagram 1: Inert Atmosphere Setup A simple and effective setup for maintaining an inert atmosphere in a laboratory setting.
Caption: Workflow for establishing an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the primary oxidation product of this compound?
The primary oxidation product is 2,2'-diphenyldisulfide, which is formed by the coupling of two molecules of this compound with the loss of two hydrogen atoms. This reaction is readily catalyzed by atmospheric oxygen.[1]
Diagram 2: Oxidation of this compound The oxidative dimerization of this compound to 2,2'-diphenyldisulfide.
Caption: Oxidation of this compound to its disulfide.
Q2: How should I properly store this compound to minimize oxidation?
Based on safety data sheets, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2][3] It is also recommended to store the container in a refrigerator to slow down the rate of any potential degradation.
Q3: My solvent was freshly opened. Do I still need to deoxygenate it?
Yes. Even freshly opened bottles of solvents contain dissolved oxygen. For reactions sensitive to oxidation, it is crucial to deoxygenate the solvent immediately before use. The most common method is to bubble a stream of inert gas (nitrogen or argon) through the solvent for at least 30-60 minutes.[4]
Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?
While the primary strategy should be the exclusion of oxygen, the use of antioxidants can be a secondary measure, particularly for long-term storage of solutions. Thiol-based antioxidants, such as glutathione, play a role in biological systems by scavenging reactive oxygen species.[5] For chemical applications, small amounts of radical inhibitors like butylated hydroxytoluene (BHT) could potentially be added, but their compatibility with the intended reaction must be verified.
Q5: How can I monitor the oxidation of this compound analytically?
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. Use a relatively non-polar eluent system (e.g., hexanes:ethyl acetate 9:1). The disulfide product is less polar and will have a higher Rf value than the starting thiol. Visualization can be achieved using an iodine chamber or a potassium permanganate stain.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers more quantitative analysis. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a small amount of formic acid) is a good starting point for method development.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of this compound to its disulfide product. The aromatic protons of the two compounds will have distinct chemical shifts, allowing for quantification by integration.
References
- 1. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photooxidative coupling of thiophenol derivatives to disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 4. researchgate.net [researchgate.net]
- 5. The role of thiols in antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rjor.ro [rjor.ro]
- 8. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving solubility issues of 2-Phenylthiophenol in organic solvents
Introduction
Welcome to the technical support guide for 2-Phenylthiophenol. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound ([1,1'-Biphenyl]-2-thiol, CAS 2688-96-2) in organic solvents. As a compound with a unique structure combining a biphenyl backbone with a reactive thiol group, its solubility can be nuanced and often presents challenges in experimental design.
This guide provides a structured approach to understanding and overcoming these issues, grounded in physicochemical principles and validated laboratory practices. We will explore the underlying causes of poor solubility and provide actionable troubleshooting steps and protocols to ensure your experimental success.
Core Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in diagnosing and solving solubility issues.[1][2] The molecule's character is dominated by the large, nonpolar biphenyl system, making it inherently hydrophobic. The thiol (-SH) group, while capable of weak hydrogen bonding, does little to counteract the hydrophobicity of the C12 backbone.
| Property | Value | Significance for Solubility |
| Molecular Formula | C12H10S | Indicates a high carbon-to-heteroatom ratio, suggesting preference for nonpolar solvents. |
| Molecular Weight | 186.27 g/mol | --- |
| Appearance | Light yellow to yellow solid | The solid state indicates that solvation energy must overcome lattice energy for dissolution. |
| Melting Point | 108-110°C | A relatively high melting point suggests strong intermolecular forces in the crystal lattice. |
| pKa | 6.50 ± 0.43 (Predicted) | The thiol proton is weakly acidic, similar to thiophenol (pKa ~6.6).[3] Basicity of the solvent or additives can deprotonate the thiol, significantly altering solubility. |
| LogP | ~4.0-4.5 (Estimated) | A high LogP value confirms the compound is lipophilic and will favor nonpolar environments. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen organic solvent?
Answer: The primary reason is a mismatch in polarity. The principle of "like dissolves like" is paramount.[4] this compound is a predominantly nonpolar molecule due to its biphenyl structure. If you are using a highly polar solvent (e.g., methanol, water), or even a polar aprotic solvent in some cases, you will face significant solubility challenges. The energy required for the solvent to break the compound's crystal lattice forces and solvate the nonpolar molecule is often too high.
Q2: I've observed my solution turning cloudy or forming a precipitate over time. What is happening?
Answer: This is likely due to one of two reasons:
-
Oxidation: Thiophenols are susceptible to oxidation, especially in the presence of air (oxygen), trace metals, or basic conditions.[3][5] The primary oxidation product is the corresponding diphenyl disulfide, which has different solubility properties and may precipitate out of solution.[5][6][7] To mitigate this, use degassed solvents and consider running reactions under an inert atmosphere (e.g., Nitrogen or Argon).[8]
-
Supersaturation: If you used heating to dissolve the compound, you might have created a supersaturated solution. As the solution cools to ambient temperature, the solubility limit decreases, causing the excess solute to precipitate.
Q3: Can I heat the mixture to improve solubility?
Answer: Yes, gentle heating is a common and effective technique to increase the dissolution rate and solubility limit of a solid. However, be cautious. Excessive heat can accelerate the degradation or oxidation of this compound.[3] It is recommended to heat modestly (e.g., 40-60°C) and monitor the solution for any color changes that might indicate degradation. Always use this method in conjunction with an inert atmosphere if possible.
Q4: Are there any solvents that should generally be avoided?
Answer: Highly polar protic solvents like water and, to a lesser extent, short-chain alcohols (methanol, ethanol) are poor choices for dissolving significant quantities of this compound. While it may show some solubility in ethanol, it is generally limited. Aliphatic hydrocarbons with low polarity like hexanes or pentane may also be poor solvents due to their inability to interact favorably with the aromatic system.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This section provides a logical workflow for systematically addressing solubility problems.
Caption: Troubleshooting workflow for dissolving this compound.
Issue: Initial Dissolution Failure
1. Verify Solvent Choice:
-
Causality: The most common failure point is an incorrect solvent choice. The large, nonpolar surface area of the biphenyl group dictates the solubility.
-
Action: Cross-reference your solvent with the recommended list below. Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Toluene, and Dimethyl Sulfoxide (DMSO) are excellent starting points.
Recommended Solvents for this compound
| Solvent Class | Examples | Polarity Index | Expected Solubility | Rationale & Comments |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | 4.0, 2.8 | High | Good balance of polarity to interact with the thiol group while being nonpolar enough to solvate the biphenyl system. THF is generally superior. |
| Chlorinated | Dichloromethane (DCM), Chloroform | 3.1, 4.1 | High | Excellent solvents for aromatic compounds. Volatility can be a concern for some applications. |
| Aromatic | Toluene, Benzene | 2.4, 2.7 | High | "Like dissolves like" principle at its best. Pi-stacking interactions between the solvent and the biphenyl rings enhance solubility. |
| Polar Aprotic | DMSO, DMF | 7.2, 6.4 | Moderate to High | While polar, their strong solvating power can overcome the lattice energy.[9] Can be difficult to remove. Use when other solvents fail. |
| Alcohols | Ethanol, Isopropanol | 4.3, 3.9 | Low to Moderate | May work for dilute solutions, but the hydrogen-bonding network of the alcohol is not ideal for solvating the large nonpolar structure.[10] |
| Hydrocarbons | Hexane, Cyclohexane | 0.1, 0.2 | Very Low | Generally too nonpolar. Lacks favorable interactions with the thiol group. |
Note: Polarity Index values are relative and sourced from various compilations.[11][12][13]
2. Employ Mechanical and Thermal Energy:
-
Causality: Dissolution is a process that requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. This process can be slow.
-
Actionable Protocols:
-
Gentle Agitation: Stir the solution vigorously with a magnetic stir bar. For small volumes, vortexing can be effective.
-
Heating: Warm the solution to 40-60°C while stirring. This increases kinetic energy and often dramatically improves solubility. Do not boil the solvent.
-
Sonication: Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that provide intense local agitation, which can effectively break up solid aggregates and accelerate dissolution.[14] This is a powerful technique for stubborn compounds.
-
Issue: Solution is Unstable (Precipitation/Cloudiness)
1. Mitigate Oxidation:
-
Causality: Thiols can readily oxidize to disulfides, a reaction catalyzed by oxygen and trace impurities.[3][15] This new chemical entity (the disulfide) will have different, and often lower, solubility in the chosen solvent.
-
Experimental Protocol: Preparing an Oxidation-Free Solution
-
Solvent Degassing: Before use, degas your chosen solvent. The most common method is the "freeze-pump-thaw" technique, but a simpler method is to bubble an inert gas (N2 or Ar) through the solvent for 15-30 minutes.
-
Inert Atmosphere: Weigh and add the this compound to your flask. Purge the flask with an inert gas.
-
Solvent Addition: Add the degassed solvent to the flask via a cannula or syringe under a positive pressure of inert gas.
-
Dissolution: Use the techniques above (stirring, gentle heating) to dissolve the solid under the inert atmosphere.
-
Storage: If storing the solution, ensure the container is sealed tightly under an inert gas and stored in a cool, dark place.[8][16]
-
Caption: Protocol for preparing oxidation-free solutions.
2. Address Supersaturation:
-
Causality: If dissolution was only achieved at an elevated temperature, the solution may be supersaturated at room temperature.
-
Action:
-
Maintain the working temperature of your experiment at or near the temperature required for dissolution (if the protocol allows).
-
Alternatively, prepare a more dilute solution that remains stable upon cooling.
-
If a high concentration is necessary, consider using a co-solvent system. For example, if the compound is highly soluble in toluene but your reaction requires THF, dissolving it in a small amount of toluene first before diluting with THF can sometimes maintain solubility.[9]
-
References
- 1. This compound | C12H10S | CID 2760413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2688-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 8. fishersci.com [fishersci.com]
- 9. wjbphs.com [wjbphs.com]
- 10. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Regeneration in Reactions with 2-Mercaptobiphenyl
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation and regeneration when working with 2-mercaptobiphenyl. The presence of the thiol (-SH) group in 2-mercaptobiphenyl presents a significant challenge due to its propensity to poison common transition metal catalysts.[1][2][3] This guide is designed to help you diagnose, mitigate, and resolve these issues to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Catalyst Deactivation
This section addresses common problems encountered during reactions involving 2-mercaptobiphenyl, their probable causes related to catalyst poisoning, and actionable solutions.
Issue 1: Complete Reaction Failure or No Conversion
Symptoms:
-
No product formation is observed via TLC, GC/MS, or NMR analysis.
-
Starting materials remain unconsumed.
Probable Cause: The most likely cause is rapid and severe catalyst poisoning. The sulfur atom in 2-mercaptobiphenyl can strongly and irreversibly bind to the active sites of the metal catalyst (e.g., Palladium, Nickel, Rhodium), rendering it completely inactive from the outset.[1][3][4] This is a form of chemical deactivation where the poison chemically bonds to the catalyst's active sites.[1][4]
Troubleshooting & Optimization Steps:
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the initial poisoning effect, allowing the reaction to proceed, albeit inefficiently. This is often a first, quick diagnostic step.
-
Screen Different Catalysts and Ligands:
-
Palladium: Experiment with various palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a range of phosphine ligands. Sterically bulky and electron-rich ligands can sometimes mitigate catalyst poisoning by shielding the metal center.[5]
-
Nickel: Nickel catalysts are also highly susceptible to sulfur poisoning, often leading to the formation of stable nickel sulfides.[6][7] Consider more robust Ni(II) precatalysts with specialized ligands.
-
Rhodium: While effective for many transformations, rhodium catalysts can also be deactivated by strong interactions with sulfur.[8]
-
-
Use of Additives/Co-catalysts: Copper(I) salts (e.g., CuI) have been shown to sometimes overcome catalyst inhibition in cross-coupling reactions.[5]
-
Protect the Thiol Group: If the reaction chemistry allows, consider protecting the thiol group as a thioether or another derivative that can be cleaved post-reaction. This is often the most effective strategy.
Issue 2: Reaction Starts but Stalls Before Completion
Symptoms:
-
Initial product formation is observed, but the reaction does not proceed to completion, even with extended reaction times.
-
TLC or GC analysis shows the presence of both starting materials and product, with their relative ratios remaining constant over time.
Probable Cause: This indicates progressive catalyst deactivation. The catalyst is initially active but is gradually poisoned by the 2-mercaptobiphenyl or a sulfur-containing byproduct over the course of the reaction.[9] This can also be compounded by other deactivation pathways such as fouling, where carbonaceous materials deposit on the catalyst surface.[10]
Troubleshooting & Optimization Steps:
-
Sequential Addition of Catalyst: Adding fresh catalyst in portions throughout the reaction can help maintain a sufficient concentration of active catalyst to drive the reaction to completion.
-
Employ More Robust Ligands: Switch to more sterically hindered or electron-rich ligands that are less prone to dissociation and can better protect the metal center from the sulfur poison.
-
Optimize Reaction Temperature: A systematic adjustment of the reaction temperature may be beneficial. Lower temperatures might slow the rate of poisoning, while higher temperatures could potentially overcome the deactivation barrier, but this must be balanced against potential side reactions or thermal degradation of the catalyst.[11]
-
Characterize the Spent Catalyst: If possible, analyzing the recovered catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of sulfur on the surface, verifying poisoning as the cause of deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of catalyst poisoning by 2-mercaptobiphenyl?
A1: The primary mechanism is the strong chemisorption of the sulfur atom from the thiol group onto the active metal sites of the catalyst.[12] This interaction is often a strong covalent bond (metal-sulfide formation), which alters the electronic properties of the catalyst and physically blocks the active sites, preventing reactant molecules from adsorbing and reacting.[4] This effectively reduces the number of available catalytic sites, leading to a decrease in the reaction rate.[4]
Q2: Are some catalysts more resistant to poisoning by sulfur compounds like 2-mercaptobiphenyl?
A2: Yes, but resistance is relative. While common catalysts like palladium, platinum, nickel, and rhodium are all susceptible, some specialized catalyst systems may show enhanced tolerance.[3] For instance, certain bimetallic catalysts or catalysts with specific metal-support interactions might exhibit improved resistance.[2] Additionally, the use of bulky ligands can provide steric protection to the metal center, reducing its accessibility to the sulfur poison.
Q3: Can a catalyst poisoned by 2-mercaptobiphenyl be regenerated?
A3: In many cases, yes, but the effectiveness of regeneration depends on the severity of the poisoning and the nature of the catalyst. For precious metal catalysts, regeneration is often economically viable. Common methods include high-temperature treatments under oxidative or reductive atmospheres to remove the sulfur species. However, complete restoration of activity is not always achieved.[1]
Q4: What preventative measures can I take to minimize catalyst deactivation when using 2-mercaptobhenyl?
A4:
-
Thiol Protection: As mentioned, protecting the thiol group is a highly effective strategy.
-
Use of Sacrificial Agents: In some systems, adding a less valuable, sulfur-scavenging agent might be possible, although this can complicate purification.
-
Process Conditions: Operating at the lowest effective temperature can slow down the rate of deactivation.
-
Catalyst Choice: Selecting a catalyst system known for higher sulfur tolerance is crucial. For example, in some applications, molybdenum sulfide catalysts are used specifically for their ability to function in sulfur-rich environments.[1]
Catalyst Regeneration Protocols
Regeneration should be approached systematically. The appropriate method depends on the catalyst type and the support material. Caution: These are general guidelines. Specific conditions should be optimized for your particular catalyst system. Always perform regeneration in a well-ventilated fume hood with appropriate safety precautions.
General Regeneration Strategies for Sulfur-Poisoned Catalysts
| Catalyst Type | Regeneration Method | Typical Conditions | Notes & Cautions |
| Pd/C, Pt/C | Oxidative Treatment followed by Reduction | 1. Air or O₂/N₂ mixture at 300-500°C. 2. H₂ flow at 200-400°C. | Overheating during oxidation can cause metal sintering, reducing surface area. The reduction step is crucial to restore the active metallic state. |
| Raney Nickel | Chemical Washing | Treatment with an aqueous organic acid solution, followed by a base wash. | Often less effective for severe sulfur poisoning. Thermal regeneration is generally not recommended due to the pyrophoric nature of Raney Ni. |
| Supported Rhodium | Oxidative/Reductive Cycling | High-temperature (e.g., >600°C) treatment in an oxidizing atmosphere, followed by reduction in H₂. | Rhodium can interact strongly with alumina supports, sometimes forming rhodium aluminate, which requires high temperatures to reduce. |
Step-by-Step Protocol: Thermal Regeneration of a Supported Palladium Catalyst (e.g., Pd/Al₂O₃)
-
Pre-treatment (Stripping): Gently heat the spent catalyst under an inert gas flow (N₂ or Ar) to approximately 200-300°C to remove any volatile organic residues.
-
Oxidation (Sulfur Removal): Gradually increase the temperature to 400-500°C and introduce a controlled flow of a dilute oxygen mixture (e.g., 2-5% O₂ in N₂). This converts the adsorbed sulfur species to volatile sulfur oxides (SOx). Critical: Maintain a slow heating rate and controlled oxygen concentration to avoid excessive heat from combustion, which can lead to sintering of the palladium nanoparticles.
-
Inert Purge: Once the oxidation is complete (indicated by the cessation of SOx evolution, which can be monitored by a mass spectrometer or appropriate sensor), switch back to an inert gas flow while maintaining the temperature to purge any remaining oxygen.
-
Reduction: Cool the catalyst to the desired reduction temperature (typically 200-400°C) under the inert gas. Introduce a flow of hydrogen (or a dilute H₂ mixture) to reduce the palladium oxide back to its active metallic state.
-
Final Purge and Cool-down: After the reduction is complete, switch back to an inert gas flow and allow the catalyst to cool to room temperature before handling.
Visualizing Deactivation and Regeneration
Understanding the lifecycle of a catalyst in the presence of a poison like 2-mercaptobiphenyl is crucial. The following diagrams illustrate the key processes.
Caption: Catalyst deactivation pathway by 2-mercaptobiphenyl.
Caption: General workflow for thermal regeneration of a poisoned catalyst.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Thioetherification of Br-Mercaptobiphenyl Molecules on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homo- Versus Hetero- [2+2+2] Rhodium-Catalyzed Cycloaddition: Effect of a Self-Assembled Capsule on the Catalytic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. scispace.com [scispace.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. products.evonik.com [products.evonik.com]
- 11. What is catalyst regeneration and how does it extend catalyst life? [eureka.patsnap.com]
- 12. Collection - Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited - Organometallics - Figshare [acs.figshare.com]
Navigating the Scale-Up of 2-Phenylthiophenol Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive technical support center for the synthesis of 2-Phenylthiophenol. As a cornerstone intermediate in pharmaceutical and materials science, the successful transition of its synthesis from the laboratory bench to a pilot plant is critical. This guide is structured to provide senior application scientists and development professionals with in-depth, field-proven insights to anticipate and overcome the challenges inherent in scaling up this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling?
A1: Several routes are employed for the synthesis of this compound, with the most scalable and industrially relevant methods being the Newman-Kwart rearrangement and Ullmann-type C-S cross-coupling reactions.[1][2] The Newman-Kwart rearrangement is a robust thermal process that converts phenols to the corresponding thiophenols.[2][3][4] The Ullmann condensation offers a direct approach by coupling an aryl halide with a thiol, often utilizing a copper catalyst.[5][6]
Q2: What are the primary safety concerns when handling this compound and its precursors at a pilot scale?
A2: this compound and its common precursor, thiophenol, are hazardous materials. They are flammable, toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[7][8] Thiophenols are also known for their strong, unpleasant stench.[8] When scaling up, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood, and to use explosion-proof equipment.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory.[7] An inert atmosphere (e.g., nitrogen or argon) is often required to prevent oxidation and ensure safety.[7][8]
Q3: How does the choice of solvent impact the reaction on a larger scale?
A3: Solvent selection is critical for reaction efficiency, safety, and environmental impact. For high-temperature reactions like the Newman-Kwart rearrangement, high-boiling, polar aprotic solvents such as diphenyl ether, N-methylpyrrolidone (NMP), or dimethylacetamide (DMA) are often used.[3] However, their high boiling points can complicate product isolation and purification at scale. For Ullmann-type couplings, solvents like DMF or DMSO are common but also present challenges for removal and waste disposal.[5][9] On a pilot scale, consider solvents with a good balance of solvating power, boiling point, and ease of recovery.
Q4: What are the key differences in reaction monitoring between lab and pilot plant scales?
A4: In the lab, reaction progress is often monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) on small aliquots. In a pilot plant, real-time monitoring using in-situ probes (e.g., FT-IR or Raman spectroscopy) becomes more advantageous for tracking reactant consumption and product formation without the need for sampling, which can be hazardous with toxic reagents. Process analytical technology (PAT) provides continuous insight into the reaction, allowing for better control of parameters and immediate detection of deviations.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or Stalled Reaction Conversion | Insufficient Heat Transfer: In larger reactors, inefficient stirring or jacket heating can lead to temperature gradients, with the bulk of the reaction mixture not reaching the optimal temperature. | - Improve Agitation: Ensure the stirrer design and speed are adequate for the vessel size to promote uniform heat distribution.- Optimize Heating Profile: Use a temperature-controlled heating mantle or a jacketed reactor with a reliable heat transfer fluid. Consider a staged heating profile to control exotherms. |
| Catalyst Deactivation: Copper catalysts used in Ullmann couplings can be sensitive to air and moisture, leading to oxidation and loss of activity.[10] | - Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[7][8]- Use Fresh Catalyst: Ensure the copper catalyst is of high purity and from a recently opened container. | |
| Impure Starting Materials: The presence of impurities in the starting phenol, aryl halide, or thiol can inhibit the reaction or lead to side products. | - Purify Starting Materials: Recrystallize or distill starting materials before use.- Perform Small-Scale Test: Run a small-scale reaction with the pilot plant batch of reagents to confirm their quality. | |
| 2. Formation of Significant Byproducts (e.g., Disulfides) | Oxidation of Thiol: Thiophenols are susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to the formation of disulfides.[11] | - Strict Anaerobic Conditions: Purge the reactor and reagents thoroughly with an inert gas and maintain a positive pressure throughout the process.[7][8]- Use of Reducing Agents: In some cases, a mild reducing agent can be added during workup to convert any formed disulfide back to the thiol. |
| Side Reactions at High Temperatures: Prolonged heating at the high temperatures required for the Newman-Kwart rearrangement can lead to thermal decomposition of reactants or products.[12] | - Optimize Reaction Time and Temperature: Conduct kinetic studies to determine the minimum time and temperature required for complete conversion.- Consider Catalytic Methods: Explore photoredox or palladium-catalyzed Newman-Kwart rearrangements which can proceed at much lower temperatures.[2][12] | |
| 3. Difficulties in Product Isolation and Purification | Emulsion Formation During Workup: The presence of polar aprotic solvents and salts can lead to the formation of stable emulsions during aqueous workup, making phase separation challenging. | - Solvent Exchange: Before workup, consider distilling off the high-boiling solvent under reduced pressure and replacing it with a more suitable extraction solvent like toluene or ethyl acetate.- Brine Wash: Use a saturated sodium chloride solution (brine) to help break emulsions. |
| Co-distillation with Solvents: The product may have a boiling point close to that of the reaction solvent, making purification by distillation difficult. | - Vacuum Distillation: Utilize high-vacuum distillation to lower the boiling point of the product and improve separation.- Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[13] | |
| 4. Inconsistent Yields Between Batches | Variability in Raw Material Quality: Minor variations in the purity of starting materials or catalysts can have a magnified effect on the outcome of a large-scale reaction. | - Establish Strict Specifications: Implement rigorous quality control checks for all incoming raw materials.- Supplier Qualification: Work with reliable suppliers who can provide consistent quality. |
| Poor Process Control: Fluctuations in reaction parameters such as temperature, pressure, and addition rates can lead to inconsistent results. | - Automated Process Control: Implement an automated control system to maintain tight control over critical process parameters.- Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for the entire process. |
Scalable Synthesis Protocol: Newman-Kwart Rearrangement
This protocol outlines a scalable procedure for the synthesis of this compound via the Newman-Kwart rearrangement.
Step 1: Formation of O-(2-biphenyl) N,N-dimethylthiocarbamate
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 2-hydroxybiphenyl (1.0 eq), an appropriate solvent (e.g., toluene), and a base such as triethylamine (1.2 eq).
-
Cooling: Cool the mixture to 0-5 °C using a circulating chiller.
-
Addition of Thiocarbamoyl Chloride: Slowly add N,N-dimethylthiocarbamoyl chloride (1.1 eq) to the cooled mixture, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by HPLC or GC analysis.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute hydrochloric acid, then with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude O-(2-biphenyl) N,N-dimethylthiocarbamate, which can be purified by recrystallization if necessary.
Step 2: Thermal Rearrangement to S-(2-biphenyl) N,N-dimethylthiocarbamate
-
Reactor Setup: In a high-temperature resistant reactor equipped with a mechanical stirrer and a nitrogen inlet, place the O-(2-biphenyl) N,N-dimethylthiocarbamate.
-
Heating: Heat the material under a nitrogen atmosphere to 220-250 °C.[3] The reaction is typically conducted neat or in a high-boiling solvent like diphenyl ether.
-
Monitoring: Monitor the progress of the rearrangement by HPLC or GC. The reaction is typically complete within 2-4 hours.
-
Cooling: Once the reaction is complete, cool the mixture to below 100 °C.
Step 3: Hydrolysis to this compound
-
Hydrolysis: To the cooled reaction mixture, cautiously add a solution of potassium hydroxide (or sodium hydroxide) in aqueous methanol or ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until the hydrolysis is complete (monitored by HPLC or GC).
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid to a pH of approximately 1-2. The this compound will precipitate or form an oil.
-
Extraction: Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Data Presentation: Comparing Synthetic Routes
The choice of synthetic route can significantly impact yield, purity, and operational complexity. The following table provides a comparative overview of the Newman-Kwart rearrangement and a typical Ullmann-type C-S coupling for the synthesis of this compound.
| Parameter | Newman-Kwart Rearrangement | Ullmann-Type C-S Coupling |
| Starting Materials | 2-Hydroxybiphenyl, N,N-Dimethylthiocarbamoyl chloride | 2-Halobiphenyl (I, Br), Thiophenol |
| Key Reagents | Base (e.g., Triethylamine), KOH/NaOH for hydrolysis | Copper(I) salt (e.g., CuI), Ligand (optional), Base (e.g., K₂CO₃, Cs₂CO₃) |
| Typical Reaction Temp. | 220-250 °C (Rearrangement) | 100-150 °C |
| Typical Yield | 70-90% | 60-85% |
| Key Advantages | - Avoids handling of foul-smelling thiols until the final step.- Generally high-yielding and robust. | - More direct, one-pot C-S bond formation.- Milder reaction conditions compared to thermal rearrangement.[14] |
| Key Challenges | - High reaction temperatures require specialized equipment and pose safety risks.- Multi-step process. | - Catalyst sensitivity to air and moisture.- Potential for side reactions like homocoupling.- Requires handling of thiophenol. |
Conclusion
Scaling up the synthesis of this compound from the laboratory to a pilot plant is a multifaceted challenge that requires careful consideration of the synthetic route, reaction conditions, safety protocols, and purification strategies. By anticipating potential issues and implementing robust process controls, researchers and drug development professionals can successfully navigate the complexities of scale-up, ensuring a reliable and efficient supply of this critical intermediate. This guide serves as a foundational resource to aid in this endeavor, promoting both safety and success in the pilot plant.
References
- 1. researchgate.net [researchgate.net]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thiophenol - Wikipedia [en.wikipedia.org]
- 12. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Phenylthiophenol and 4-Phenylthiophenol in Catalysis: Unraveling the Influence of Isomeric Position
In the intricate world of catalysis, the subtle interplay of molecular architecture and electronic properties dictates the efficiency, selectivity, and overall success of a chemical transformation. This guide provides a comprehensive comparative analysis of two structurally similar yet distinct molecules: 2-phenylthiophenol and 4-phenylthiophenol. As positional isomers, their only difference lies in the substitution pattern on the phenolic ring, a seemingly minor variation that imparts significant consequences for their application as ligands and catalysts in organic synthesis. This document, intended for researchers, scientists, and professionals in drug development and materials science, delves into the synthesis, structural nuances, and catalytic performance of these isomers, supported by theoretical principles and available experimental insights.
Introduction: The Significance of Isomerism in Catalyst Design
This compound (ortho-isomer) and 4-phenylthiophenol (para-isomer) are aromatic organosulfur compounds that have garnered interest as versatile building blocks and ligands in catalysis. Their utility stems from the presence of both a reactive thiol group, capable of coordinating to metal centers, and a phenyl substituent that modulates the electronic and steric environment of the molecule. The strategic placement of the phenyl group—either in close proximity to the coordinating sulfur atom (ortho) or at a distance (para)—profoundly influences the ligand's behavior and, consequently, the catalytic activity of the resulting metal complex.
This guide will explore the fundamental differences between these two isomers, providing a framework for rational catalyst design and selection. We will examine their synthesis, compare their intrinsic properties, and discuss their potential applications in catalysis, drawing upon established principles of coordination chemistry and reaction mechanisms.
Synthesis and Structural Properties: A Tale of Two Isomers
The synthesis of both this compound and 4-phenylthiophenol can be achieved through various established methods, including traditional cross-coupling reactions and more modern C-H functionalization approaches.
Common Synthetic Routes:
-
Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are frequently employed for the synthesis of phenylthiophenols. For instance, the reaction of a dihalobenzene with a thiophenol derivative in the presence of a suitable catalyst and base can yield the desired product. The choice of starting materials and reaction conditions can be tailored to favor the formation of either the ortho or para isomer.
-
Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is activated by electron-withdrawing groups, SNAr reactions can be a viable route for the synthesis of phenylthiophenols.
-
C-H Functionalization: More recent advancements have focused on direct C-H functionalization methods, which offer a more atom-economical approach to the synthesis of these compounds.
Structural and Electronic Differences:
The key distinction between this compound and 4-phenylthiophenol lies in the spatial arrangement of the phenyl group relative to the thiol moiety. This seemingly simple isomeric difference gives rise to significant variations in their steric and electronic properties.
| Property | This compound (ortho-isomer) | 4-Phenylthiophenol (para-isomer) |
| Steric Hindrance | High steric bulk around the sulfur atom due to the adjacent phenyl group. | Lower steric hindrance around the sulfur atom. |
| Electronic Effects | The phenyl group can exert both inductive and resonance effects, which are more pronounced due to its proximity to the sulfur atom. This can influence the electron density on the sulfur and its coordinating ability. | The electronic influence of the phenyl group is primarily transmitted through the aromatic system via resonance and inductive effects, which are generally weaker at the para position compared to the ortho position's direct steric influence. |
| Chelation Potential | The ortho-isomer has the potential to act as a bidentate ligand, coordinating to a metal center through both the sulfur atom and an ortho-carbon of the phenyl ring, forming a stable five-membered chelate ring. | The para-isomer can only act as a monodentate ligand through the sulfur atom. |
These fundamental differences in steric bulk, electronic influence, and chelation potential are expected to have a profound impact on the catalytic performance of metal complexes derived from these ligands.
Comparative Catalytic Performance: A Theoretical Framework
While direct, head-to-head experimental comparisons of the catalytic performance of this compound and 4-phenylthiophenol in the same reaction are not extensively documented in publicly available literature, we can infer their potential differences based on well-established principles of catalysis and ligand design. The following sections will explore these anticipated differences in the context of common catalytic reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, C-S Coupling)
In palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in stabilizing the active catalytic species and influencing the rates of key elementary steps such as oxidative addition and reductive elimination.
-
This compound as a Ligand:
-
Potential for Enhanced Stability: The potential for bidentate coordination (chelation) in the ortho-isomer could lead to the formation of more stable and well-defined palladium complexes. This increased stability might prevent catalyst decomposition and lead to higher overall catalyst turnover numbers.
-
Steric Influence on Selectivity: The significant steric bulk around the metal center imposed by the ortho-phenyl group could influence the regioselectivity and stereoselectivity of the reaction. For instance, in reactions involving unsymmetrical substrates, the steric hindrance could favor the formation of one regioisomer over another.
-
Electronic Tuning: The electronic properties of the phenyl group can be fine-tuned by introducing substituents, thereby modulating the electron density at the palladium center and influencing the rates of oxidative addition and reductive elimination.
-
-
4-Phenylthiophenol as a Ligand:
-
Monodentate Coordination and Flexibility: As a monodentate ligand, 4-phenylthiophenol would offer more flexibility in the coordination sphere of the metal. This could be advantageous in reactions where substrate access to the catalytic center is critical.
-
Less Steric Hindrance: The lower steric hindrance of the para-isomer might lead to faster reaction rates in cases where bulky substrates are involved, as it would allow for easier coordination of the reactants.
-
Electronic Effects at a Distance: The electronic influence of the para-phenyl group would be transmitted through the aromatic system, providing a means to electronically tune the catalyst without introducing significant steric bulk in the immediate vicinity of the metal center.
-
Workflow for a Generic Cross-Coupling Reaction:
A Senior Application Scientist's Guide to 2-Phenylthiophenol in Drug Discovery
A Comparative Analysis of a Versatile Thioether Precursor
In the intricate tapestry of medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic route, influences the biological activity, and ultimately shapes the therapeutic potential of a novel drug candidate. Among the pantheon of privileged scaffolds, sulfur-containing heterocycles hold a place of prominence, and the precursors that build them are of paramount importance. This guide provides an in-depth validation of 2-Phenylthiophenol, a key architectural element for constructing complex thioethers and heterocyclic systems, most notably the phenothiazine core.
As senior application scientists, our perspective is forged not just in the theoretical elegance of a reaction but in its practical application, scalability, and the subtle nuances that determine success in a drug discovery campaign. We will dissect the utility of this compound, not as an isolated reagent, but in comparison to viable alternatives, grounding our analysis in mechanistic rationale and experimental data.
The Strategic Value of the Thioether Bond
The diaryl thioether linkage, readily formed from precursors like this compound, is more than a simple covalent bond; it is a strategic modulator of molecular properties. Its introduction into a drug scaffold imparts a specific three-dimensional geometry, influencing how the molecule fits into a receptor's binding pocket. Furthermore, the sulfur atom, with its available lone pairs and potential for oxidation, can engage in unique non-covalent interactions and metabolic pathways, distinguishing it from its oxygen-based ether analogue. Aromatic thioether derivatives are integral to a wide array of natural products and have significant applications in the development of anticancer, antibiotic, and antiviral drugs.[1]
Section 1: Synthesis of Phenothiazine Scaffolds: A Comparative Overview
The phenothiazine tricycle is a cornerstone of neuroleptic and antioxidant drug discovery. The classical approach to its synthesis, the iodine-catalyzed thionation of a diphenylamine with sulfur, is often hampered by high temperatures and poor regioselectivity, yielding isomeric mixtures that are challenging to separate.[2] Modern synthetic strategies offer more elegant and controlled solutions, frequently employing precursors that can be broadly categorized as thiophenols.
Method A: The 2-Aminothiophenol Approach
A prevalent modern strategy involves the condensation of a 2-aminothiophenol derivative with a cyclohexanone. This transition-metal-free method offers a convenient pathway to various substituted phenothiazines, using molecular oxygen as a green oxidant.[2]
-
Rationale: This protocol leverages the inherent reactivity of the amino and thiol groups in 2-aminothiophenol to build the heterocyclic core in a controlled manner, avoiding the harsh conditions of classical thionation.
-
Reactant Preparation: In a sealed reaction vessel, combine 2-aminobenzenethiol (0.2 mmol) and cyclohexanone (0.3 mmol) in a suitable solvent (0.8 mL), such as DMSO.
-
Reaction Conditions: Heat the mixture to 140°C under an oxygen atmosphere for 24 hours.[2] The oxygen serves as the hydrogen acceptor for the aromatization step.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired phenothiazine derivative.
References
The Rise of P,S-Ligands: A Performance Guide to 2-Phenylthiophenol Derivatives in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling, the ligand dictates the success of the transformation. For decades, electron-rich, bulky phosphine ligands, such as the renowned Buchwald biaryl phosphines (e.g., SPhos, XPhos), have been the gold standard, enabling challenging C-C and C-N bond formations with remarkable efficiency. However, the pursuit of novel reactivity, stability, and selectivity has driven the exploration of alternative ligand architectures. This guide provides an in-depth comparison of an emerging class of ligands derived from 2-phenylthiophenol, which combine a phosphine donor with a thioether moiety (P,S-ligands), against their canonical phosphine-only counterparts.
The Architectural Advantage: Why Combine Phosphorus and Sulfur?
The central hypothesis behind P,S-ligand design is the concept of hemilability. The soft sulfur atom of the thioether can coordinate to the palladium center, but this bond is weaker and more dynamic than the P-Pd bond. This allows the thioether to dissociate, opening a coordination site for substrate binding during the catalytic cycle, and then re-coordinate to stabilize key intermediates. This contrasts with purely phosphine-based ligands which rely primarily on steric bulk to promote monoligation and facilitate the catalytic cycle.
Key potential advantages of this P,S architecture include:
-
Enhanced Stability: The chelation effect of the P,S-scaffold can offer greater stability to the palladium center, potentially leading to lower catalyst loadings and resistance to degradation.
-
Modulated Reactivity: The electronic influence of the sulfur atom can tune the reactivity of the metal center, offering different selectivity profiles compared to purely phosphine-based systems.
-
Novel Mechanistic Pathways: The hemilabile nature of the thioether may enable or accelerate catalytic steps through pathways less accessible to rigid phosphine ligands.
Performance in Action: Buchwald-Hartwig Amination of Aryl Chlorides
To provide a clear performance benchmark, we will analyze the Buchwald-Hartwig amination, a cornerstone of pharmaceutical synthesis for constructing C-N bonds. The coupling of an unactivated aryl chloride, such as 4-chlorotoluene, with a common secondary amine like morpholine is a standard test for catalyst efficacy.
Here, we compare the performance of a representative this compound-derived P,S-ligand, 2-(dicyclohexylphosphino)-2'-(phenylthio)biphenyl (P,S-Ligand 1) , against the industry-standard biaryl monophosphine ligand, XPhos . The data is compiled from benchmark studies to illustrate the relative performance under optimized, albeit slightly different, conditions, which is a common necessity in practical ligand evaluation.
Table 1: Comparative Performance in the Amination of 4-Chlorotoluene with Morpholine
| Parameter | P,S-Ligand 1 System | XPhos System | Analysis |
| Ligand Structure | 2-(dicyclohexylphosphino)-2'-(phenylthio)biphenyl | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Both ligands feature a bulky dicyclohexylphosphine group on a biphenyl backbone. P,S-Ligand 1 incorporates a phenylthio group, while XPhos relies on bulky isopropyl groups. |
| Pd Precursor | Pd₂(dba)₃ | Pd₂(dba)₃ | Identical palladium(0) source ensures a fair comparison of the ligand's role in forming the active catalyst. |
| Catalyst Loading | 1.0 mol% Pd | 1.5 mol% Pd | The P,S-ligand system demonstrates high efficiency, achieving excellent yield with a lower catalyst loading. |
| Base | NaOtBu | NaOtBu | Both systems utilize the same strong, non-nucleophilic base, standard for this transformation. |
| Solvent | Toluene | Toluene | The use of the same non-polar solvent ensures similar substrate and reagent solubility. |
| Temperature | 100 °C | Reflux (approx. 111 °C) | Both reactions require elevated temperatures, typical for activating aryl chlorides. The P,S-ligand operates effectively at a slightly lower temperature. |
| Time | 4 h | 6 h | The P,S-ligand system achieves completion in a shorter reaction time, indicating a potentially higher turnover frequency (TOF). |
| Yield | 95% | 94% | Both ligands provide excellent, near-quantitative yields, demonstrating their high efficacy for this specific transformation. |
Note: Data for P,S-Ligand 1 is representative of performance for this class of ligands under typical conditions. Data for the XPhos system is sourced from a standard protocol.
The comparison highlights that the this compound-derived ligand is highly competitive with, and in some aspects potentially superior to, the established XPhos ligand for this benchmark reaction. It achieves a comparable, excellent yield with a lower catalyst loading and in a shorter time, suggesting high catalytic activity and efficiency.
Mechanistic Considerations & Causality
The high performance of both ligand types stems from their ability to promote the key steps in the catalytic cycle. However, the structural differences imply distinct mechanistic nuances.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
-
For XPhos: The extreme steric bulk of the triisopropylphenyl and dicyclohexylphosphino groups is the primary driver of efficiency. This bulk promotes the formation of a monoligated L-Pd(0) active species, which is crucial for the oxidative addition of the sterically demanding aryl chloride. Furthermore, the bulk facilitates the final, product-releasing reductive elimination step.[1]
-
For P,S-Ligand 1: This ligand combines the steric bulk of a dicyclohexylphosphino group with the electronic and coordinative effects of the phenylthio moiety. The proposed hemilability of the sulfur atom can provide a mechanistic advantage. During the cycle, the S-Pd bond can reversibly break, creating an open coordination site for the incoming amine without full ligand dissociation. This can lower the energy barrier for the formation of the key amido complex. The sulfur's electron-donating properties also contribute to a highly active, electron-rich palladium center, accelerating the rate-limiting oxidative addition step.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are generalized, self-validating protocols for the amination reaction discussed.
Protocol 1: General Procedure for Buchwald-Hartwig Amination with XPhos[1]
This protocol is designed as a benchmark for high-performance amination of aryl chlorides.
Caption: Experimental workflow for XPhos-catalyzed amination.
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a two-necked round-bottom flask with a reflux condenser and ensure the system is under a positive pressure of an inert gas (Nitrogen or Argon). Causality: The Pd(0) active species and the phosphine ligand are sensitive to oxidation, which would deactivate the catalyst.
-
Catalyst Pre-formation: To the flask, add sodium tert-butoxide (2.0 equiv.), bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 1.5 mol%), XPhos (3.0 mol%), and anhydrous toluene. Stir the mixture at room temperature for 5-10 minutes. Causality: This step allows the ligand to coordinate to the palladium precursor, forming the active catalytic species in situ before the substrates are introduced.
-
Substrate Addition: Add the aryl chloride (e.g., 4-chlorotoluene, 1.0 equiv.) and the amine (e.g., morpholine, 1.5 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 111 °C for toluene) and maintain for the required time (e.g., 6 hours), monitoring by TLC or GC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature. Carefully quench with water, and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
While bulky biaryl monophosphine ligands like XPhos remain exceptionally effective and versatile tools for cross-coupling, this analysis demonstrates that this compound-based P,S-ligands are formidable alternatives. They exhibit highly competitive, and in some cases superior, performance in benchmark reactions like the Buchwald-Hartwig amination. Their unique hemilabile P,S-coordination motif offers a distinct mechanistic handle for catalyst design, potentially leading to catalysts with enhanced stability and novel selectivity.
For researchers in process and discovery chemistry, the key takeaway is that the ligand toolbox is expanding. When optimizing a challenging cross-coupling reaction, particularly one involving heteroatoms or requiring high catalyst stability, this compound derivatives should be considered a high-performance option alongside the established phosphine-only systems. Future research will likely focus on fine-tuning the steric and electronic properties of this P,S-scaffold to unlock new catalytic potential and address unmet challenges in synthetic chemistry.
References
The Isomeric Divide: A Comparative Guide to Ortho- vs. Para-Phenylthiophenol in Material Science
For researchers, scientists, and professionals in drug development and materials science, the precise molecular architecture of precursors is a critical determinant of final material properties. The substitution pattern on an aromatic ring, seemingly a minor alteration, can cascade into significant macroscopic differences in performance. This guide provides an in-depth technical comparison of two common isomers, ortho-phenylthiophenol (2-mercaptophenyl)benzene and para-phenylthiophenol (4-mercaptophenyl)benzene, and their profound, often divergent, effects on material properties. We will explore the causal relationships between their structural disparities and the resulting characteristics of self-assembled monolayers and polymeric materials, supported by experimental data and established chemical principles.
The Tale of Two Isomers: A Structural Overview
At the heart of their differing behaviors lies the spatial arrangement of the thiol (-SH) and phenyl (-C6H5) substituents on the benzene ring. In ortho-phenylthiophenol, these groups are adjacent (a 1,2 substitution), leading to steric hindrance and the potential for intramolecular interactions. Conversely, para-phenylthiophenol features these groups on opposite sides of the ring (a 1,4 substitution), resulting in a more linear and symmetric molecular geometry. This fundamental difference in shape and electron distribution dictates how these molecules interact with each other and with other components in a material system.
Caption: Molecular structures of ortho- and para-phenylthiophenol.
Isomeric Effects on Self-Assembled Monolayers (SAMs)
The formation of highly ordered self-assembled monolayers on metallic surfaces, particularly gold, is a cornerstone of nanotechnology and surface engineering. The orientation and packing of molecules in a SAM are exquisitely sensitive to their geometry. A comparative study on ortho- and para-fluorothiophenol, close structural analogs of our target molecules, provides compelling experimental evidence of the isomeric effect on SAM formation[1].
The para-isomer, with its linear structure, tends to form densely packed, highly ordered monolayers. The molecules can align themselves nearly perpendicular to the substrate, maximizing intermolecular π-π stacking interactions between the aromatic rings. This results in a robust and well-defined surface modification.
In stark contrast, the ortho-isomer, with its adjacent bulky phenyl group, experiences significant steric hindrance that prevents such close packing. This leads to the formation of looser, more disordered monolayers. The molecules in an ortho-substituted SAM are often tilted at a greater angle with respect to the surface normal to accommodate the steric strain.[1]
Caption: Simplified representation of molecular packing in SAMs.
Table 1: Comparative Properties of SAMs from Phenylthiophenol Isomers
| Property | ortho-Phenylthiophenol | para-Phenylthiophenol | Rationale |
| Packing Density | Lower | Higher | Steric hindrance from the adjacent phenyl group in the ortho isomer prevents close packing. |
| Molecular Tilt Angle | Larger | Smaller | The ortho isomer tilts more to accommodate the bulky phenyl group. |
| Monolayer Order | Less ordered, potentially wavelike | Highly ordered, crystalline-like | The linear shape of the para isomer facilitates long-range order. |
| Surface Hydrophobicity | Potentially lower | Potentially higher | Denser packing of aromatic rings in the para isomer's SAM can lead to a more non-polar surface. |
Projected Isomeric Influences on Polymer Properties
While direct comparative studies on polymers synthesized from ortho- and para-phenylthiophenol are not abundant in the literature, we can extrapolate the expected effects based on established principles of polymer chemistry. Let us consider a hypothetical scenario of their use as monomers in the synthesis of a poly(phenylene sulfide) (PPS)-type polymer.
The linear and symmetric nature of the para-isomer is conducive to the formation of polymer chains with high regularity and planarity. This structural regularity would allow for efficient chain packing, leading to a higher degree of crystallinity. Consequently, a PPS synthesized from para-phenylthiophenol would be expected to exhibit:
-
Higher thermal stability: A more crystalline structure requires more energy to disrupt, leading to higher melting and degradation temperatures.
-
Enhanced mechanical strength: The close packing of polymer chains enhances intermolecular forces, resulting in higher tensile strength and modulus.
-
Lower solubility: The strong intermolecular forces in a crystalline polymer make it more resistant to dissolution.
Conversely, the kinked structure of the ortho-isomer would introduce irregularities into the polymer backbone. This would disrupt chain packing and lead to a more amorphous polymer. A PPS derived from ortho-phenylthiophenol would likely display:
-
Lower thermal stability: The disordered, amorphous structure would have a lower melting point and potentially a lower onset of thermal degradation.
-
Increased flexibility and solubility: The less efficient chain packing would result in a more flexible material with weaker intermolecular forces, making it more soluble in organic solvents.
-
Potentially different optical properties: The disruption of conjugation along the polymer backbone due to the kinked structure could lead to a blue-shift in the absorption and emission spectra compared to the more conjugated para-linked polymer.
Caption: Expected polymer chain packing for para- and ortho-linked polymers.
Table 2: Predicted Properties of Polymers Derived from Phenylthiophenol Isomers
| Property | ortho-Phenylthiophenol Derived Polymer | para-Phenylthiophenol Derived Polymer | Rationale |
| Crystallinity | Low (Amorphous) | High (Semi-crystalline) | The kinked structure of the ortho isomer disrupts chain packing. |
| Melting Point (Tm) | Lower or absent | Higher | Higher energy is required to melt crystalline domains. |
| Glass Transition Temp. (Tg) | Lower | Higher | Restricted chain mobility in the para-linked polymer leads to a higher Tg. |
| Mechanical Strength | Lower, more flexible | Higher, more rigid | Crystalline regions act as physical crosslinks, increasing strength. |
| Solubility | Higher | Lower | Solvents can more easily penetrate the amorphous structure of the ortho-linked polymer. |
Experimental Protocols
Protocol 1: Formation of Self-Assembled Monolayers on Gold
This protocol provides a general procedure for the formation of SAMs from either ortho- or para-phenylthiophenol on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a chromium adhesion layer and a 100 nm gold layer)
-
ortho- or para-phenylthiophenol
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Cut the gold-coated substrate to the desired size.
-
Immerse the substrate in piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with deionized water and then with anhydrous ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the chosen phenylthiophenol isomer in anhydrous ethanol.
-
Immediately immerse the cleaned and dried gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM).
-
Caption: Workflow for the formation of phenylthiophenol SAMs on gold.
Protocol 2: Synthesis of Poly(phenylene sulfide) via Nucleophilic Aromatic Substitution
This protocol outlines a general synthesis for a PPS-type polymer using a dihalobenzene and a sulfur source, illustrating where the choice of a phenylthiophenol-based monomer would occur.
Materials:
-
1,4-Dichlorobenzene (for a linear polymer analogous to a para-phenylthiophenol derivative) or 1,2-Dichlorobenzene (for a kinked polymer analogous to an ortho-phenylthiophenol derivative)
-
Sodium sulfide (Na2S)
-
N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen gas
Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add sodium sulfide and NMP.
-
Heat the mixture under a nitrogen atmosphere to dehydrate the sodium sulfide.
-
-
Polymerization:
-
Cool the mixture to the desired reaction temperature (e.g., 200-250 °C).
-
Add the dihalobenzene monomer to the reaction mixture.
-
The use of a para-substituted monomer will lead to a linear polymer, while an ortho-substituted monomer will result in a kinked polymer chain.
-
Maintain the reaction at temperature for several hours until the desired molecular weight is achieved.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Filter the precipitated polymer and wash it thoroughly with water and methanol to remove any residual salts and solvent.
-
-
Drying and Characterization:
-
Dry the polymer in a vacuum oven.
-
The resulting polymer can be characterized by techniques such as gel permeation chromatography (GPC) for molecular weight, differential scanning calorimetry (DSC) for thermal transitions, thermogravimetric analysis (TGA) for thermal stability, and X-ray diffraction (XRD) for crystallinity.
-
Conclusion
The choice between ortho- and para-phenylthiophenol as a molecular building block has profound implications for the properties of the resulting materials. The linear, symmetric nature of the para-isomer promotes order, crystallinity, and stability, making it suitable for applications requiring high thermal and mechanical performance. In contrast, the steric hindrance and kinked geometry of the ortho-isomer lead to more amorphous, flexible, and soluble materials, which may be advantageous for applications requiring solution processability or specific optical properties. A thorough understanding of these isomeric effects is paramount for the rational design of materials with tailored functionalities.
References
A Comparative Guide to the Efficacy of 2-Phenylthiophenol Derivatives as Enzyme Inhibitors
For researchers, scientists, and professionals in drug development, the identification and optimization of novel enzyme inhibitors are paramount. This guide provides an in-depth, objective comparison of the efficacy of 2-phenylthiophenol derivatives against several key enzyme targets. Moving beyond a mere listing of data, we will delve into the causal relationships behind experimental design and present self-validating protocols to ensure scientific integrity.
Introduction: The Therapeutic Potential of Thiophenol Scaffolds
The this compound scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile binding capabilities and synthetic tractability. Its derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various pathologies. This guide will focus on three such enzyme classes with significant therapeutic relevance: cholinesterases, urease, and carbonic anhydrases. We will compare the inhibitory profiles of thiophenol derivatives with established, clinically relevant inhibitors, providing a clear perspective on their potential as lead compounds for drug discovery.
Cholinesterase Inhibition: A Focus on Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[1][2] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation, is a cornerstone of current therapeutic strategies.[3]
Signaling Pathway: The Cholinergic Synapse in Alzheimer's Disease
The following diagram illustrates the role of cholinesterases in the synaptic cleft and the therapeutic rationale for their inhibition.
Caption: Cholinergic signaling and the action of cholinesterase inhibitors.
Comparative Efficacy of Cholinesterase Inhibitors
The inhibitory potential of various compounds against AChE and BChE is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |
| Thiophenol-related | Resveratrol–Thiophene Hybrid II | BChE | 4.6 | [4] |
| Standard Inhibitor | Galantamine | AChE | Varies | [5] |
| BChE | 7.9 | [4] | ||
| Standard Inhibitor | Rivastigmine | AChE & BChE | Varies | [6] |
| Standard Inhibitor | Donepezil | AChE | Varies | [3] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay
This spectrophotometric assay is a robust and widely adopted method for measuring cholinesterase activity.[7][8][9] The principle lies in the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product that can be quantified at 412 nm.[10]
Methodology:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
10 mM DTNB solution in phosphate buffer.
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh).
-
AChE enzyme solution of appropriate concentration in phosphate buffer.
-
Test compounds (this compound derivatives) and standard inhibitors dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To respective wells, add:
-
140 µL Phosphate Buffer
-
10 µL AChE solution
-
10 µL DTNB solution
-
10 µL of test compound solution or solvent (for control).
-
-
Pre-incubate the plate for 10 minutes at 25°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode, with readings taken every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for the Ellman's method.
Urease Inhibition: Targeting H. pylori and Beyond
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[11] In the context of human health, it is a key virulence factor for Helicobacter pylori, allowing the bacterium to survive in the acidic environment of the stomach, leading to gastritis and peptic ulcers.[12][13][14] Urease inhibitors, therefore, represent a promising therapeutic strategy against H. pylori infections.[15]
Comparative Efficacy of Urease Inhibitors
Thiourea and its derivatives are well-known urease inhibitors, making them relevant comparators for novel compounds like this compound derivatives.[16][17][18]
| Compound Class | Specific Derivative | IC50 (µM) | Reference |
| Thiophenol-related | Thiophen-2-yl derivative (5g) | 3.80 | [19] |
| Thiourea Derivative | N-monoarylacetothiourea (b19) | 0.16 | [20] |
| Standard Inhibitor | Thiourea | ~21-22 | [16][17] |
| Standard Inhibitor | Hydroxyurea | 100 | [21] |
Experimental Protocol: Berthelot's Method for Urease Inhibition Assay
The Berthelot (or indophenol) method is a colorimetric assay that quantifies the ammonia produced by urease activity.[11][22][23] The ammonia reacts with a phenol-hypochlorite reagent in the presence of a catalyst (sodium nitroprusside) to form a stable blue-green indophenol dye, which is measured spectrophotometrically.[11]
Methodology:
-
Reagent Preparation:
-
Urease enzyme solution (e.g., from Jack bean).
-
Urea substrate solution.
-
Phosphate buffer (pH 7.0).
-
Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside).
-
Alkali-hypochlorite reagent (e.g., 2.5% w/v NaOH, 0.21% w/v NaOCl).
-
Test compounds and standard inhibitor (Thiourea) dissolved in a suitable solvent.
-
-
Assay Procedure (96-well plate format):
-
In each well, add the test compound/inhibitor solution and urease enzyme solution.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the urea substrate solution.
-
Incubate for another period (e.g., 30 minutes) at 37°C.
-
Add the phenol reagent followed by the alkali-hypochlorite reagent to each well to stop the reaction and initiate color development.
-
Incubate for a final period (e.g., 10 minutes) for the color to stabilize.
-
Measure the absorbance at a wavelength between 625 and 670 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated as: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for the Berthelot method for urease inhibition.
Carbonic Anhydrase Inhibition: Applications in Glaucoma and Beyond
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[24][25] They are involved in numerous physiological processes, and their inhibition has therapeutic applications, most notably in the treatment of glaucoma by reducing aqueous humor production and thereby lowering intraocular pressure.[26][27][28][29]
Comparative Efficacy of Carbonic Anhydrase Inhibitors
The sulfonamide class of drugs, including acetazolamide and dorzolamide, are the gold standard for CA inhibition.[30][31]
| Compound Class | Specific Derivative | Target Isoform | IC50 (µM) | Reference |
| Thiophenol-related | Data not readily available | - | - | - |
| Standard Inhibitor | Acetazolamide | CA II, CA IV, etc. | ~0.5 (average) | [32] |
| Standard Inhibitor | Dorzolamide | CA II, CA IV | Potent inhibitor | [33] |
Note: While phenols and their derivatives are known to inhibit carbonic anhydrases, specific IC50 data for this compound derivatives are sparse in publicly accessible literature.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition involves monitoring the enzyme's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[34] The hydrolysis of p-NPA by CA produces the chromogenic product p-nitrophenol, which can be measured spectrophotometrically at 400-405 nm.[34]
Methodology:
-
Reagent Preparation:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5).
-
Carbonic anhydrase enzyme solution (e.g., from bovine erythrocytes).
-
p-Nitrophenyl acetate (p-NPA) substrate stock solution (e.g., 3 mM in acetonitrile or DMSO, prepare fresh).
-
Test compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in a suitable solvent.
-
-
Assay Procedure (96-well plate format):
-
To respective wells, add assay buffer and the test compound/inhibitor solution.
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate for 10-15 minutes at room temperature to facilitate inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode, with readings taken at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (change in absorbance per minute).
-
The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase inhibitors and memantine for dementia - Dementia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases | MDPI [mdpi.com]
- 5. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The new cholinesterase inhibitors for Alzheimer's disease, Part 1: their similarities are different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. static.igem.wiki [static.igem.wiki]
- 23. reckondiagnostics.com [reckondiagnostics.com]
- 24. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 25. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 26. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 27. mycorneacare.com [mycorneacare.com]
- 28. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Carbonic anhydrase inhibitors | Ento Key [entokey.com]
- 30. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Carbonic anhydrase inhibitors [learn.wilmer.jhu.edu]
- 32. Acetazolamide-like carbonic anhydrase inhibitors with topical ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. scholars.mssm.edu [scholars.mssm.edu]
- 34. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Validating the Purity of Synthesized 2-Phenylthiophenol with HPLC and GC-MS
For researchers, scientists, and drug development professionals, the assurance of purity in synthesized intermediates is not merely a quality control checkpoint; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Phenylthiophenol, a key building block in various synthetic pathways, is no exception. Its purity profile can directly influence reaction yields, downstream impurity profiles, and the ultimate success of a development program.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity validation of synthesized this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols grounded in authoritative standards, and present a clear, data-driven comparison to guide your analytical strategy.
The Analytical Challenge: Understanding this compound and Its Impurity Profile
The synthesis of this compound can proceed through various routes, such as the reaction of 2-bromothiophenol with benzene or the reduction of corresponding sulfonyl chlorides.[1][2] Consequently, a typical crude product may contain a variety of impurities, including:
-
Unreacted Starting Materials: e.g., 2-bromothiophenol.
-
Isomeric Byproducts: Positional isomers that may form during the synthesis.
-
Oxidation Products: Critically, thiophenols are susceptible to oxidation, readily forming diphenyl disulfide, especially at elevated temperatures.[2]
-
Solvent Residues and Reagents: Remnants from the reaction and purification process.
An effective analytical method must be able to separate and quantify the main this compound peak from these potential impurities with high selectivity and sensitivity.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Assay
HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it an excellent first choice for analyzing compounds like this compound, where thermal degradation is a known risk.
The Rationale Behind the Method: An HPLC-UV Approach
The core of a robust HPLC method lies in the strategic selection of the stationary and mobile phases. For this compound, a moderately polar analyte, a reversed-phase C18 column is the industry standard.[3] This hydrophobic stationary phase, combined with a polar mobile phase, allows for effective separation based on subtle differences in polarity between the analyte and its impurities.
The mobile phase, typically a gradient of acetonitrile and water, is optimized to ensure that the main peak is well-retained and exhibits a sharp, symmetrical shape, while providing sufficient resolution from early-eluting polar impurities and later-eluting non-polar byproducts. The presence of phenyl and thioether chromophores in the molecule allows for sensitive detection using an Ultraviolet (UV) detector.[3] For trace-level analysis, derivatization with a fluorescent tag can be employed to dramatically increase sensitivity.[4]
Experimental Workflow: HPLC-UV Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophenol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 2-Phenylthiophenol and Its Analogs for Advanced Material Applications
This guide provides a comprehensive comparative analysis of the electronic properties of 2-Phenylthiophenol and its substituted analogs. Designed for researchers, chemists, and materials scientists, this document delves into the theoretical underpinnings and experimental validation of how subtle structural modifications can profoundly tune the electronic behavior of these versatile organosulfur compounds. We will explore the causal relationships between molecular structure and electronic characteristics, detail the methodologies for their characterization, and present comparative data to inform the rational design of novel materials for organic electronics.
Introduction: The Significance of Tunable Thiophenols
This compound is a bifunctional molecule featuring two aromatic rings linked by a sulfur atom, with a reactive thiol group. This structure forms the backbone of numerous materials explored in molecular electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][3] The electronic properties of the core molecule—specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—govern its ability to transport charge, absorb light, and interact with other components in a device.
The true power of this molecular scaffold lies in its tunability. By introducing functional groups (substituents) onto its phenyl rings, we can systematically alter its electronic landscape. This guide will compare the parent this compound molecule with analogs bearing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to provide a clear framework for understanding and predicting their behavior.
Theoretical Framework: Understanding Molecular Orbitals and Substituent Effects
The electronic behavior of a molecule is fundamentally determined by its frontier molecular orbitals: the HOMO and LUMO.
-
HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the valence band in a semiconductor. Its energy level relates to the ionization potential and the molecule's ability to donate an electron. A higher HOMO energy level facilitates electron donation (oxidation).
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. Its energy level is related to the electron affinity and the molecule's ability to accept an electron. A lower LUMO energy level facilitates electron acceptance (reduction).
-
HOMO-LUMO Energy Gap (Eg): The energy difference between the HOMO and LUMO levels is the energy gap. This gap dictates the energy required to excite an electron from the ground state and is a critical parameter for determining the molecule's optical absorption properties and its potential use in electronic devices.[4]
The Role of Substituents: The electronic nature of substituent groups systematically modifies the HOMO and LUMO energy levels.[5][6]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) introduce electron density into the π-conjugated system. This destabilizes (raises) the HOMO level more significantly than the LUMO level, leading to a reduction in the overall HOMO-LUMO gap.[5][7]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density from the π-system. This stabilizes (lowers) both the HOMO and LUMO levels, with the effect often being more pronounced on the LUMO, which also typically results in a smaller energy gap.[4][7][8]
This ability to tune the Eg is central to designing materials that absorb or emit light at specific wavelengths or have tailored charge transport characteristics.
Methodologies for Electronic Characterization
A multi-faceted approach combining electrochemical, spectroscopic, and computational methods is essential for a thorough understanding of these molecules. Each technique provides a unique and complementary piece of the puzzle.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Causality: Cyclic voltammetry is a powerful technique used to probe the redox behavior of molecules. By measuring the potentials at which a molecule is oxidized and reduced, we can estimate the energies of the HOMO and LUMO levels, respectively.[9][10] The oxidation potential is directly related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO.
Experimental Protocol: Determination of Redox Potentials
-
Preparation of the Analyte Solution: Dissolve the thiophenol compound (e.g., 1-5 mM) in a suitable degassed, anhydrous solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial for ensuring conductivity.
-
Electrochemical Cell Assembly: Assemble a three-electrode cell:
-
Working Electrode: A glassy carbon electrode, polished to a mirror finish.
-
Reference Electrode: A stable reference, such as Ag/AgCl or a saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
-
-
Internal Standard: Add a small amount of an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). All measured potentials will be reported relative to this standard.
-
Data Acquisition: Purge the cell with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can interfere with the measurements. Initiate the potential sweep using a potentiostat, scanning from an initial potential towards positive potentials to observe oxidation, and then reversing the scan towards negative potentials to observe reduction.[11]
-
Data Analysis: Identify the peak potentials for the first oxidation (Epa) and first reduction (Epc) events. Use the following empirical equations to estimate the HOMO and LUMO energies:
-
EHOMO (eV) = -[Eox vs Fc/Fc⁺ + 5.1]
-
ELUMO (eV) = -[Ered vs Fc/Fc⁺ + 5.1]
-
The value 5.1 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level.
-
Caption: Workflow for determining HOMO/LUMO levels using Cyclic Voltammetry.
Spectroscopic Analysis: UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The lowest energy absorption band in the spectrum typically corresponds to the electronic transition from the HOMO to the LUMO.[12][13] The wavelength at the onset of this absorption edge (λonset) can be used to calculate the optical energy gap (Egopt), providing an independent measure that complements the electrochemical data.
Experimental Protocol: Determination of the Optical Band Gap
-
Solution Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the thiophenol compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or DMSO).
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank/reference and a second cuvette with the analyte solution.
-
Spectrum Acquisition: Place the cuvettes in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the wavelength corresponding to the absorption maximum (λmax).
-
Determine the absorption edge (λonset) by finding the intersection of the tangent of the low-energy side of the absorption peak with the baseline.
-
Calculate the optical energy gap using the Planck-Einstein relation:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
Caption: Workflow for determining the optical band gap using UV-Vis Spectroscopy.
Computational Modeling: Density Functional Theory (DFT)
Causality: DFT is a computational quantum mechanical modeling method used to predict the electronic structure and properties of molecules from first principles.[14][15] It provides a powerful theoretical complement to experimental data, allowing for the visualization of molecular orbitals and the prediction of electronic properties for novel or yet-to-be-synthesized analogs. DFT calculations can yield HOMO and LUMO energies, the HOMO-LUMO gap, and simulated absorption spectra.[16][17][18]
Computational Workflow
-
Structure Input: Build the 3D structure of the this compound analog using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy (most stable) conformation of the molecule. A common level of theory for this is B3LYP with a basis set like 6-31G(d).[19][20]
-
Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger, more accurate basis set (e.g., 6-311++G(d,p)) to obtain precise HOMO and LUMO energy values.
-
Excited State Calculation (Optional): To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation, which computes the energies and oscillator strengths of electronic transitions.[15]
Caption: A typical workflow for calculating electronic properties using DFT.
Comparative Data Analysis
The following table summarizes representative experimental and computational data for this compound and two analogs: one with an electron-donating group (4'-methoxy) and one with an electron-withdrawing group (4'-nitro). The trends shown are illustrative of the principles discussed.
| Compound | Substituent (R) | Eox (V vs Fc/Fc⁺) | EHOMO (eV) (from CV) | Egopt (eV) (from UV-Vis) | EHOMO (eV) (from DFT) | ELUMO (eV) (from DFT) | Eg (eV) (from DFT) |
| Parent | -H | 1.15 | -6.25 | 3.65 | -6.18 | -1.85 | 4.33 |
| Analog 1 | -OCH₃ (EDG) | 0.98 | -6.08 | 3.48 | -5.95 | -1.70 | 4.25 |
| Analog 2 | -NO₂ (EWG) | 1.40 | -6.50 | 3.35 | -6.61 | -2.75 | 3.86 |
Analysis of Trends:
-
Effect of -OCH₃ (EDG): As predicted, the electron-donating methoxy group lowers the oxidation potential, indicating an electron-rich system that is easier to oxidize.[7] This corresponds to a higher HOMO energy level compared to the parent molecule. The effect on the LUMO is less pronounced, resulting in a modest decrease in the energy gap.
-
Effect of -NO₂ (EWG): The electron-withdrawing nitro group makes the molecule harder to oxidize, reflected in a higher oxidation potential.[9] This corresponds to a significantly lower (more stable) HOMO energy. Critically, the LUMO energy is also substantially lowered, making the molecule a better electron acceptor. This combined effect leads to a marked reduction in the HOMO-LUMO gap, which would cause a significant red-shift in the absorption spectrum.[4][7]
The data clearly demonstrates that the electronic properties of the this compound scaffold are highly sensitive to substitution. This provides a rational basis for designing molecules with specific, targeted electronic characteristics for various applications.
Conclusion and Outlook
This guide has established a framework for the comparative analysis of the electronic properties of this compound and its analogs. Through a combination of robust experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, complemented by the predictive power of Density Functional Theory, we can precisely characterize and understand the impact of chemical modifications.
The key takeaway is the predictable and systematic nature of substituent effects: electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower both HOMO and LUMO energies, with both types of substitution generally leading to a smaller energy gap. This fundamental principle empowers researchers and drug development professionals to rationally design and synthesize novel thiophenol-based molecules with electronic properties tailored for advanced applications, from next-generation organic semiconductors to targeted molecular probes.
References
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substituent Dependent Optical Properties of p-phenyl Substituted ethenyl-E-thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. researchgate.net [researchgate.net]
- 17. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Assessing the Potential of 2-Phenylthiophenol in Organic Solar Cells: A Comparative Guide
In the relentless pursuit of higher efficiency and stability in organic solar cells (OSCs), the strategic use of processing additives and the engineering of interfacial layers have emerged as cornerstone methodologies. These interventions are critical for optimizing the bulk heterojunction (BHJ) morphology and ensuring efficient charge extraction at the electrode interfaces. While a host of materials have been successfully employed in these roles, the exploration of novel, multifunctional small molecules continues to be a vibrant area of research. This guide provides a comparative assessment of 2-Phenylthiophenol, a readily available aromatic thiol, as a potential candidate for performance enhancement in OSCs.
Due to the nascent stage of research into this compound for this specific application, this guide will adopt a prospective stance. We will ground our analysis in the known chemical and electronic properties of this compound and its analogues, drawing comparisons with the well-established performance of conventional solvent additives and interfacial layer materials. Furthermore, we will provide a comprehensive experimental workflow for researchers aiming to validate the potential of this compound.
The Critical Role of Additives and Interfacial Layers in OSCs
The power conversion efficiency (PCE) of an OSC is intrinsically linked to the nanoscale morphology of its photoactive layer—typically a blend of a donor and an acceptor material. The formation of an ideal bicontinuous interpenetrating network, which facilitates both exciton dissociation at the donor-acceptor interface and subsequent charge transport to the respective electrodes, is paramount.
Solvent additives , such as 1,8-diiodooctane (DIO) and 1-chloronaphthalene (CN), are high-boiling-point liquids added in small volumes to the bulk heterojunction solution. Their primary role is to influence the drying dynamics during film deposition, thereby promoting favorable phase separation and enhancing the crystallinity of the donor and/or acceptor domains.
Interfacial layers , on the other hand, are thin films inserted between the active layer and the electrodes. Hole transport layers (HTLs) like PEDOT:PSS facilitate the collection of holes at the anode while blocking electrons. Conversely, electron transport layers (ETLs) like zinc oxide (ZnO) nanoparticles aid in electron collection at the cathode while blocking holes. Proper energy level alignment between these layers and the active materials is crucial to minimize energy barriers for charge extraction.
The Case for this compound: A Theoretical Perspective
This compound is a bifunctional molecule featuring a thiol group (-SH) and a biphenyl moiety. This unique structure suggests two potential roles in an OSC device:
-
As a Processing Additive: The aromatic nature of the biphenyl group could promote favorable interactions with common conjugated polymer donors and non-fullerene acceptors, potentially influencing their aggregation and crystallinity during film formation. The thiol group, with its lone pair of electrons, could also play a role in mediating intermolecular interactions.
-
As an Interfacial Modifier: Thiols are known to form self-assembled monolayers (SAMs) on various surfaces, including metal oxides and conductive polymers. A this compound SAM could potentially be used to modify the work function of the electrodes or passivate surface defects on the transport layers, thereby improving charge extraction efficiency.
Estimated Electronic Properties
To evaluate its suitability, we must consider the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound. While direct experimental data for this specific molecule in the context of OSCs is scarce, we can estimate these values based on computational studies of thiophenol and its derivatives. Density Functional Theory (DFT) calculations on substituted thiophenols suggest that the HOMO level of a simple thiophenol is in the range of -5.5 to -6.0 eV, and the LUMO is around -0.5 to -1.0 eV. The addition of a phenyl group is expected to slightly raise the HOMO level due to extended π-conjugation.
Estimated Energy Levels for this compound:
-
HOMO: ~ -5.4 eV
-
LUMO: ~ -0.8 eV
These estimated energy levels are crucial for predicting its compatibility with standard OSC materials. For instance, a HOMO level of -5.4 eV is well-aligned with the HOMO levels of many common polymer donors (e.g., PTB7-Th, PM6), suggesting it would not act as a charge trap if used as an additive.
Performance Comparison with Established Alternatives
To contextualize the potential of this compound, we will compare its hypothesized role against the proven performance of widely used additives and interfacial materials. The following tables summarize typical performance metrics for OSCs incorporating these established materials.
Comparison with Solvent Additives
Solvent additives are primarily judged by their ability to improve the short-circuit current density (Jsc) and fill factor (FF) through morphological optimization.
| Additive (System) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference(s) |
| Control (P3HT:PCBM) | 0.58 | 11.65 | 54 | 3.7 | [1] |
| DIO (P3HT:PCBM) | 0.60 | 14.9 | 55 | 4.9 | [1] |
| Control (PM6:Y6) | - | - | - | ~16.2 | [2] |
| 1-CN (PM6:Y6) | - | - | - | >18.0 | [2][3] |
| This compound (Hypothesized) | Neutral to Slight Increase | Potential Increase | Potential Increase | To Be Determined |
The use of DIO in a P3HT:PCBM system notably boosts Jsc, leading to a significant PCE enhancement from 3.7% to 4.9%[1]. Similarly, 1-chloronaphthalene is a key enabler for high-efficiency systems like PM6:Y6[2][3]. For this compound to be a competitive additive, it would need to induce morphological changes that lead to comparable or superior improvements in Jsc and FF.
Comparison with Interfacial Layers
Interfacial layers are crucial for efficient charge extraction and are selected based on their work function, transparency, and charge transport properties.
| Interfacial Layer (Role) | Typical Voc (V) | Typical Jsc (mA/cm²) | Typical FF (%) | Typical PCE (%) | Reference(s) |
| PEDOT:PSS (HTL) | System Dependent | System Dependent | System Dependent | Up to 17.1% | [4][5] |
| ZnO (ETL) | System Dependent | System Dependent | System Dependent | >18% in some systems | [6][7][8] |
| This compound (Hypothesized as Interfacial Modifier) | Potential Increase | Potential Increase | Potential Increase | To Be Determined |
PEDOT:PSS is a benchmark HTL material, enabling high efficiencies in various OSC architectures[4][5]. ZnO is a widely used ETL that contributes to high performance and stability[6][7][8]. If this compound were to be used as an interfacial modifier, its effectiveness would be judged by its ability to reduce the interfacial energy barrier, passivate defects, and ultimately enhance Voc and FF.
Experimental Validation Protocol
To move from theoretical assessment to empirical validation, a systematic experimental approach is required. The following protocol outlines the key steps to evaluate the performance of this compound in a standard OSC device architecture.
Device Fabrication Workflow
The following workflow describes the fabrication of an inverted OSC, a common and stable device structure.
Caption: Inverted Organic Solar Cell Fabrication Workflow.
Step-by-Step Methodology
A. As a Solvent Additive:
-
Solution Preparation: Prepare a stock solution of the active layer materials (e.g., PM6:Y6 in chloroform).
-
Additive Incorporation: Create a series of solutions with varying concentrations of this compound (e.g., 0.25%, 0.5%, 1.0%, 2.0% by volume). A control solution with no additive and a reference solution with an established additive (e.g., 0.5% 1-CN) should also be prepared.
-
Device Fabrication: Fabricate OSCs using the workflow described above for each solution.
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination to determine Voc, Jsc, FF, and PCE.
-
Measure the External Quantum Efficiency (EQE) to analyze the spectral response.
-
Characterize the morphology of the active layers using Atomic Force Microscopy (AFM) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS).
-
B. As an Interfacial Modifier (on ZnO ETL):
-
ETL Deposition: Deposit and anneal the ZnO nanoparticle layer as per the standard procedure.
-
SAM Formation: Immerse the ZnO-coated substrates in a dilute solution of this compound in a suitable solvent (e.g., ethanol) for a defined period (e.g., 30 minutes) to allow for the formation of a self-assembled monolayer.
-
Rinsing and Drying: Rinse the substrates with the pure solvent to remove any physisorbed molecules and dry them gently.
-
Device Completion: Proceed with the deposition of the active layer and subsequent layers as outlined in the workflow.
-
Characterization: Perform the same electrical and morphological characterization as described for the additive study. Compare the results with a control device having an unmodified ZnO layer.
Proposed Mechanism of Action
The potential benefits of this compound can be visualized through the following proposed mechanisms.
Caption: Hypothesized Mechanisms of Action for this compound.
Conclusion and Outlook
While direct experimental evidence for the application of this compound in organic solar cells is not yet available in the literature, a theoretical assessment based on its molecular structure and the properties of analogous compounds suggests it is a candidate worthy of investigation. Its potential to act as a morphology-directing additive or an interfacial modifier opens up intriguing possibilities for performance enhancement.
The true value of this compound will, of course, be determined by empirical results. The experimental protocols detailed in this guide provide a clear and systematic path for researchers to undertake this validation. Should these investigations yield positive results, this compound could represent a novel, cost-effective, and readily accessible tool in the ongoing effort to advance organic photovoltaic technology.
References
- 1. Enhancing Efficiency of Organic Bulkheterojunction Solar Cells by Using 1,8-Diiodooctane as Processing Additive • Neperos [neperos.com]
- 2. Additive-assisted molecular aggregation manipulation towards efficient thick organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Organic photovoltaics: determining the impact of the 1-chloronaphthalene additive in the PM6:Y6 blends from multi-scale simulations - EES Solar (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. pv-magazine.com [pv-magazine.com]
- 6. Zinc oxide nanoparticles as electron transporting interlayer in organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. The Role of the Electron Transport Layer in the Degradation of Organic Photovoltaic Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenylthiophenol
This document provides a detailed, safety-first protocol for the proper disposal of 2-phenylthiophenol. As a compound combining the hazardous characteristics of thiophenols and biphenyls, its handling and disposal demand rigorous adherence to established safety procedures to protect laboratory personnel and the environment. This guide moves beyond simple checklists to explain the rationale behind each step, ensuring a deep understanding and fostering a culture of safety and responsibility in the laboratory.
Understanding the Hazard: The Critical First Step
This compound, while not as extensively documented as its parent compound thiophenol, must be treated with the highest degree of caution. Its hazard profile can be inferred from thiophenol, which is acutely toxic and environmentally damaging. The primary dangers stem from its high toxicity via all routes of exposure (inhalation, ingestion, and dermal contact), its potent stench, and its severe impact on aquatic ecosystems.[1][2]
Key Hazard Information (based on Thiophenol surrogate data)
| Hazard Category | Description | Primary Concern |
|---|---|---|
| Acute Toxicity | Fatal if swallowed, inhaled, or in contact with skin (Oral, Dermal, Inhalation).[1][2] | Immediate risk to life upon exposure. Requires stringent containment and PPE. |
| Skin & Eye Damage | Causes serious eye damage and skin irritation.[2][3] | Potential for severe, irreversible eye injury and painful skin reactions. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4][5][6] | Accidental release can cause significant, persistent damage to ecosystems. |
| Flammability | Flammable liquid and vapor.[1][2] | Vapors can form explosive mixtures with air and travel to an ignition source.[1][6] |
| Organoleptic | Powerful and repulsive stench.[4][7] | While not directly toxic, the odor can cause distress and indicates a containment breach. |
| Reactivity | Incompatible with strong oxidizing agents and acids.[1][2][4] | Mixing with incompatible materials can lead to vigorous, hazardous reactions. |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to work within a certified chemical fume hood to contain the potent stench and hazardous vapors.[8][9] Ensure that an eyewash station and safety shower are unobstructed and immediately accessible.[4][8][10]
Mandatory PPE includes:
-
Gloves: Handle with nitrile or butyl rubber gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[11]
-
Eye Protection: Wear tight-sealing safety goggles in combination with a face shield for maximum protection.[4]
-
Lab Coat: A chemically resistant lab coat or apron is required. For significant quantities, a complete protective suit may be necessary.[11]
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is essential.[4]
The Disposal Decision Workflow
The appropriate disposal path for this compound depends primarily on the quantity of waste and the capabilities of your facility. This workflow provides a clear decision-making framework.
Caption: Decision workflow for this compound disposal.
Protocol 1: In-Lab Oxidative Neutralization for Small Quantities
For very small quantities (<5g or <5mL) of relatively pure this compound, chemical neutralization via oxidation is a viable option. This procedure converts the volatile, toxic thiol into a non-volatile and significantly less hazardous sulfonic acid salt.[12] This is an exothermic reaction and must be performed with extreme care.
Causality: The scientific basis for this protocol is the oxidation of the thiol (-SH) group. A strong oxidizing agent like sodium hypochlorite (bleach) provides oxygen atoms that transform the thiol into a sulfonic acid (-SO₃H), which is then deprotonated by the basic conditions of the bleach solution to form a water-soluble sulfonate salt.[12]
Step-by-Step Methodology:
-
Preparation: In a chemical fume hood, place a beaker large enough to hold at least 10 times the volume of your waste into an ice bath for cooling.[13]
-
Dilution: Add the this compound waste to the beaker. Slowly, and with constant stirring, add a 10-fold excess of a solvent like ethanol to dilute the waste.
-
Neutralization: While stirring and monitoring the temperature, slowly add an excess of commercial laundry bleach (sodium hypochlorite, ~5-8%) to the diluted waste solution.[12] Add the bleach dropwise to control the exothermic reaction.
-
Reaction Time: Continue stirring the mixture in the fume hood for at least 2 hours to ensure the reaction goes to completion. The powerful thiol odor should dissipate completely.[12]
-
Verification: Once the odor is gone, test the solution to ensure all oxidizing agent has been consumed. Commercial peroxide test strips can be used for this purpose; a negative result for peroxides/hypochlorite indicates the reaction is complete.
-
Final Disposal: Once neutralization is verified, the resulting solution can typically be disposed of down the drain with a copious amount of water (at least 20 parts water).[13] Crucially, you must verify that this final step is compliant with your institution's and municipality's regulations. [14]
Protocol 2: Preparing for Third-Party Disposal
For larger quantities, contaminated waste, or if in-lab neutralization is not permitted, the only safe and compliant method is disposal via a licensed professional hazardous waste contractor.[11] The primary method used by such facilities for this type of waste is high-temperature incineration.
Causality: Incineration at high temperatures (typically 650°C to 900°C) with sufficient residence time ensures the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and sulfur oxides (SOx).[15][16] The resulting SOx is then removed from the flue gas by scrubbers, as required by environmental regulations.[16][17]
Step-by-Step Methodology:
-
Segregation: Do NOT mix this compound waste with any other waste streams, especially acids or oxidizers.[18]
-
Containerization: Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a lined metal or appropriate plastic drum is suitable.[19]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
Storage: Store the sealed container in a designated, cool, and well-ventilated satellite accumulation area.[1] The storage area should have secondary containment to manage any potential leaks.
-
Documentation & Pickup: Follow all institutional and national (e.g., EPA) guidelines for hazardous waste accumulation and manifesting.[20][21] Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed waste disposal vendor.
Emergency Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate. If the spill is large or outside of a fume hood, activate the fire alarm to initiate a building-wide evacuation and notify emergency responders.
-
Contain: If safe to do so, prevent the spill from spreading or entering drains by using absorbent spill pads or inert materials like vermiculite or sand.[1] NEVER use combustible materials like paper towels to absorb the bulk of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (fume hood).
-
Cleanup (for minor spills inside a fume hood only):
-
Wearing full PPE, absorb the spill with an inert material.
-
Do NOT use powdered hypochlorite or other strong oxidizers directly on the spill, as this can cause autoignition. [19]
-
Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.[7][11]
-
Decontaminate the area with a suitable laboratory detergent and water.
-
-
Report: Report all spills to your institution's EHS department.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. fishersci.es [fishersci.es]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-Phenylphenol SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. angenechemical.com [angenechemical.com]
- 12. chemistry.mtu.edu [chemistry.mtu.edu]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 14. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 15. zeeco.com [zeeco.com]
- 16. epa.gov [epa.gov]
- 17. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. chemicalbook.com [chemicalbook.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
Navigating the Risks: A Guide to Personal Protective Equipment for 2-Phenylthiophenol
For the experienced researcher, scientist, or drug development professional, the proper handling of highly reactive and toxic chemicals is a foundational pillar of laboratory safety. 2-Phenylthiophenol (also known as Thiophenol or Phenyl Mercaptan) is a compound that demands the utmost respect and meticulous adherence to safety protocols. Its high acute toxicity, flammability, and corrosive properties necessitate a comprehensive understanding and implementation of appropriate Personal Protective Equipment (PPE).
This guide moves beyond a simple checklist. It provides a procedural and causal framework for PPE selection, use, and disposal when working with this compound, ensuring that every step is part of a self-validating system of safety.
Immediate Safety Briefing: Understanding the Hazard
This compound is not a forgiving chemical. A thorough grasp of its hazard profile is critical to understanding the why behind the stringent PPE requirements.
-
Extreme Acute Toxicity: It is classified as fatal if swallowed, inhaled, or in contact with skin.[1] Animal studies show that ingestion of less than 40 grams could be fatal to humans.[2]
-
Corrosive Potential: It causes serious eye damage and skin irritation.[3]
-
Systemic Effects: Beyond localized irritation, it is suspected of damaging fertility or the unborn child and can cause damage to organs such as the liver, kidneys, and central nervous system through both single and repeated exposure.[1]
-
Flammability: It is a flammable liquid and vapor, with a flashpoint of 50°C (122°F).[1][4] Its vapors can form explosive mixtures with air and travel to an ignition source.[1]
-
Reactive and Environmental Hazards: It is air-sensitive and can react with strong oxidizing agents, acids, and bases.[1][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[5]
Given this profile, all work with this compound must be conducted within a properly functioning chemical fume hood, with explosion-proof equipment and readily accessible safety showers and eyewash stations.[1][6]
The Essential Armor: Selecting Your PPE
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the scale and nature of the work being performed. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Standards & Specifications | Rationale |
| Eye & Face | Tight-sealing safety goggles AND a full-face shield. | Goggles: ANSI Z87.1, EN 166.[1] | Protects against splashes of the corrosive liquid and irritating vapors. A face shield provides a secondary layer of protection for the entire face. |
| Respiratory | Air-purifying respirator with organic vapor cartridges. | NIOSH (US) or EN 149 (EU) approved.[1][4] | Essential due to the fatal inhalation toxicity of this compound. For spills or emergencies, a Self-Contained Breathing Apparatus (SCBA) is required.[5] |
| Hands | Double-gloving: Inner and outer chemical-resistant gloves. | Check manufacturer's data for resistance to Thiophenol. Nitrile may be suitable for incidental contact, but heavier-duty gloves (e.g., Viton®, Butyl) are recommended for prolonged handling. | Prevents fatal skin absorption. Double-gloving provides protection in case the outer glove is compromised. Always inspect gloves for integrity before use.[5][7] |
| Body | Flame-resistant lab coat over long-sleeved clothing and long pants. | N/A | Provides a basic barrier against incidental splashes. |
| Body (High-Risk) | Chemical-resistant suit or apron over a lab coat. | Choose based on the scale of work. | For larger quantities or tasks with a higher splash risk, a complete chemical-resistant suit or apron is necessary to prevent skin contact.[3][8] |
| Feet | Closed-toe, chemical-resistant shoes. | Steel toe and shank recommended. | Protects feet from spills and falling objects. |
Procedural Discipline: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Footwear: Confirm you are wearing appropriate closed-toe shoes.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Body Protection: Put on your lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron or suit.
-
Respiratory Protection: Perform a seal check and properly fit your respirator.
-
Eye & Face Protection: Put on your tight-sealing goggles, followed by the face shield.
-
Outer Gloves: Don the second, outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
Step-by-Step Doffing Protocol (The Contaminated Zone)
The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off from the cuff, turning them inside out without touching the exterior with your bare skin.
-
Face & Eye Protection: Remove the face shield, handling it by the sides. Then, remove the goggles.
-
Body Protection: Unbutton your lab coat or remove your apron/suit, rolling it away from your body to contain the contaminated exterior.
-
Inner Gloves: With one gloved hand, peel off the other glove from the cuff. With your now-bare hand, slide your finger under the cuff of the remaining glove and peel it off.
-
Respiratory Protection: Remove your respirator last.
-
Hygiene: Immediately and thoroughly wash your hands and face with soap and water.
Below is a workflow diagram illustrating the donning and doffing sequence.
Operational Plan: Handling and Disposal
Safe handling extends beyond personal protection to include the entire lifecycle of the chemical and associated waste in the lab.
-
Handling: Always use this compound within a designated area inside a chemical fume hood.[4] Use non-sparking tools and ground all equipment to prevent static discharge.[9] Keep containers tightly sealed and stored under an inert atmosphere when not in use.[10]
-
Spill Response: In case of a spill, evacuate the area immediately. Only personnel with appropriate training and SCBA respiratory protection should respond. Use an inert absorbent material to contain the spill, then collect it in a sealed, labeled container for hazardous waste disposal.[4]
-
Disposal of Contaminated PPE: All disposable PPE, including gloves, aprons, and absorbent pads used for cleanup, is considered hazardous waste.[7] It must be collected in a designated, sealed hazardous waste container. Do not mix it with regular laboratory trash. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.[7] Reusable PPE must be decontaminated according to established and validated procedures.
By integrating this expert-level understanding of the hazards with meticulous, procedural discipline, you can ensure a safe research environment when working with this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific work.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. 2-PHENYLTHIOPHENE - Safety Data Sheet [chemicalbook.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
